1-(3-Bromophenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUXFZMAUTWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610416 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597563-13-8 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Authored by a Senior Application Scientist
Foreword: In the landscape of modern drug discovery and medicinal chemistry, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this evaluation is a deep understanding of a compound's physicochemical properties. These intrinsic characteristics govern how a molecule will behave in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of this compound, a molecule of interest as a building block in synthetic chemistry. We will dissect its core properties, outline robust experimental protocols for their validation, and place these characteristics within the broader context of pharmaceutical research. The aim is not merely to present data, but to provide a causal understanding of why these properties matter and how they are reliably determined.[3][4]
Core Chemical Identity and Physicochemical Profile
This compound (CAS No: 597563-13-8) is a synthetic organic compound featuring a unique combination of a rigid cyclopropane ring, a substituted aromatic system, and a primary carboxamide functional group.[5][6][7] This structural arrangement imparts a specific set of properties crucial for its application and behavior.
The fundamental physicochemical parameters are summarized below. These values, a combination of data from chemical suppliers and computational predictions, form the foundational dataset for any research scientist working with this molecule.
| Property | Value | Source / Method |
| CAS Number | 597563-13-8 | [5][8][9][10] |
| Molecular Formula | C₁₀H₁₀BrNO | [5][7][8] |
| Molecular Weight | 240.10 g/mol | [6][7][8] |
| Exact Mass | 238.995 Da | [5] |
| Physical State | Solid | [9] |
| Appearance | Tan Solid | [9] |
| Purity | ≥96% (Typical Commercial Grade) | [6] |
| Calculated LogP (XLogP3) | 1.8 | [5] |
| Polar Surface Area (PSA) | 43.1 Ų | [5] |
| Melting Point | Data not readily available | [9] |
| Boiling Point | Data not readily available | [8][9] |
| Storage Conditions | Room Temperature | [6] |
Synthesis and Structural Context
Understanding the synthetic origin of a compound is paramount, as the route can influence the impurity profile, which in turn can affect experimental results. While multiple synthetic routes may exist, a common approach to building such scaffolds involves the cyclopropanation of a phenylacetonitrile derivative, followed by hydrolysis and amidation.[11]
A plausible synthetic pathway is outlined below. The choice of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is a key experimental detail, facilitating the reaction between the organic nitrile and the aqueous base.[11] The subsequent hydrolysis under acidic conditions and conversion to the amide are standard, robust transformations.
Caption: Plausible synthetic workflow for this compound.
Detailed Physicochemical Analysis
Lipophilicity and Solubility: The Balance for Biological Success
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical measure of a compound's affinity for lipid-like environments versus aqueous ones.[12] For this compound, the calculated XLogP3 value is 1.8.[5]
-
Expert Interpretation: A LogP value in the range of 1 to 3 is often considered a "sweet spot" in drug discovery. It suggests the molecule is lipophilic enough to permeate cell membranes but has sufficient aqueous solubility to be transported in the bloodstream. The bromophenyl group significantly contributes to the lipophilicity, while the primary amide provides a hydrophilic counterpoint.
Solubility is the capacity of a compound to dissolve in a solvent. While no specific quantitative data is available from the initial search, the presence of the amide group, which can act as both a hydrogen bond donor and acceptor, suggests at least moderate solubility in polar protic solvents. However, the aromatic ring and cyclopropane scaffold would limit its solubility in water. The interplay between lipophilicity and solubility is a central challenge in medicinal chemistry.[12]
Molecular Structure: Size, Rigidity, and Polarity
-
Cyclopropane Ring: This three-membered ring introduces significant rigidity and a unique three-dimensional character. Unlike flexible alkyl chains, its conformational freedom is highly restricted, which can be advantageous for locking in a specific orientation for binding to a biological target.
-
Bromophenyl Group: The bromine atom is a heavy halogen that increases molecular weight and van der Waals volume. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.
-
Carboxamide Group: This is a key functional group. It is planar and contains a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). This duality makes it a privileged functional group in medicinal chemistry for interacting with biological targets.
-
Polar Surface Area (PSA): The calculated PSA is 43.1 Ų.[5] This value is a good predictor of a molecule's ability to permeate cell membranes. A PSA of less than 140 Ų is generally associated with good cell permeability, and a value below 60 Ų is often linked to the ability to cross the blood-brain barrier.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthetic compound. While specific spectra for this molecule were not found, a senior scientist can reliably predict the key features based on its structure.
-
¹H NMR Spectroscopy:
-
Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region, typically between 0.5-1.5 ppm.[13] They will likely show complex splitting patterns (multiplets) due to geminal and cis/trans coupling.
-
Aromatic Protons: The four protons on the bromophenyl ring will appear in the aromatic region (7.0-8.0 ppm). Their splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.
-
Amide Protons: The two protons of the -NH₂ group will appear as a broad singlet, typically in the range of 5.0-8.0 ppm, and its position can be highly dependent on solvent and concentration.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp-to-medium peaks are expected around 3350 and 3180 cm⁻¹ for the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹ for the carbonyl group.
-
N-H Bending (Amide II band): A peak around 1620-1650 cm⁻¹ is also characteristic of the N-H bend.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretching: A peak in the lower wavenumber region, typically 500-600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio). This is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The expected masses would be around m/z 239 and 241.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂) or cleavage of the cyclopropane ring.
-
Self-Validating Experimental Protocols
To ensure scientific integrity, predicted properties must be confirmed by robust experimental methods. The following protocols are standard in the field for determining core physicochemical properties.
Protocol 1: Melting Point Determination (Thiele Tube Method)
This method provides a sharp, reproducible melting point, which is a critical indicator of purity.
-
Preparation: Finely powder a small amount (2-3 mg) of dry this compound.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Assembly: Attach the capillary tube to a calibrated thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the tube.
-
Execution: Heat the side arm of the Thiele tube gently with a microburner. The convection currents of the oil will ensure uniform heating.
-
Observation: Record the temperature at which the sample first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion). The melting point is reported as this range. A narrow range (<2 °C) indicates high purity.
Protocol 2: Kinetic Solubility Determination (Turbidimetric Assay)
This high-throughput method is widely used in early drug discovery to estimate aqueous solubility.[14]
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Analysis: Compare the reading to wells containing only buffer with 1% DMSO (clear) and a known insoluble compound (turbid). The point at which precipitation occurs relative to a standard curve provides the kinetic solubility value.
Protocol 3: LogP Determination (Shake-Flask Method)
This is the gold-standard method for measuring the octanol-water partition coefficient.[15]
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol to create a solution of known concentration.
-
Partitioning: Add a known volume of this octanol solution to an equal volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
-
Sampling & Analysis: Carefully collect a sample from both the aqueous and the octanol layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. LogP is the base-10 logarithm of this value.
Caption: A standard experimental workflow for physicochemical property profiling.
Conclusion
This compound presents a well-defined physicochemical profile that makes it an interesting building block for further chemical exploration. Its calculated LogP of 1.8 and PSA of 43.1 Ų suggest a molecule with a good balance of lipophilicity and polarity, properties that are highly desirable in the development of orally bioavailable drugs. The rigid cyclopropane core and functional handles (amide and bromo-aromatic) provide clear vectors for synthetic modification. The protocols and predictive analyses outlined in this guide serve as a robust framework for any researcher aiming to utilize this compound, ensuring that subsequent studies are built upon a foundation of high-quality, well-understood data.
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The Multifaceted Biological Activities of Bromophenyl Cyclopropane Derivatives: A Technical Guide
Introduction: The Structural Significance of Bromophenyl Cyclopropane Derivatives
In the landscape of medicinal chemistry and agrochemical research, the quest for novel molecular scaffolds that offer enhanced biological activity, favorable pharmacokinetic profiles, and robust intellectual property positions is perpetual. Among the myriad of structural motifs, the bromophenyl cyclopropane moiety has emerged as a privileged scaffold, demonstrating a remarkable versatility in biological applications. The incorporation of a bromine atom onto the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding interactions of the molecule. Concurrently, the cyclopropane ring, a three-membered carbocycle, imparts a rigid conformation that can lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target. This unique combination of a halogenated aromatic system and a strained cycloalkane has given rise to a diverse array of compounds with potent activities spanning from enzymatic inhibition and antimicrobial effects to insecticidal and herbicidal properties.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of bromophenyl cyclopropane derivatives. We will delve into the underlying mechanisms of action, present quantitative data to illustrate structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. The aim is to furnish a comprehensive resource that not only summarizes the current state of knowledge but also inspires future research and development in this exciting area of chemical biology.
I. Enzyme Inhibition: A Tale of Two Targets
Bromophenyl cyclopropane derivatives have demonstrated significant inhibitory activity against two key enzymes with broad physiological relevance: acetylcholinesterase and carbonic anhydrase.
A. Acetylcholinesterase Inhibition: Modulating Neurotransmission
Mechanism of Action: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurodegenerative conditions.[1][3] Bromophenyl cyclopropane derivatives have been identified as effective inhibitors of AChE.[4] The inhibitory mechanism likely involves the interaction of the bromophenyl group with the peripheral anionic site (PAS) of the enzyme, while the cyclopropane moiety and other substituents can interact with the catalytic active site, leading to potent inhibition.[1]
Quantitative Data: Acetylcholinesterase Inhibition
| Compound Class | Specific Derivative | Target Enzyme | Ki (nM) | Reference |
| Bromophenol Cyclopropane Esters | 2-(4-bromophenyl)-3-methylcyclopropane-1-carboxylate derivative | Human Acetylcholinesterase (hAChE) | 159.6 ± 21.9 - 924.2 ± 104.8 | [4] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method for determining the acetylcholinesterase inhibitory activity of bromophenyl cyclopropane derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (bromophenyl cyclopropane derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Diagram: Acetylcholinesterase Inhibition Workflow
Caption: Workflow for acetylcholinesterase inhibition assay.
B. Carbonic Anhydrase Inhibition: A Diuretic and Anti-glaucoma Target
Mechanism of Action: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in various physiological processes, including pH regulation and fluid balance.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and edema.[5] Bromophenol derivatives incorporating a cyclopropane moiety have been identified as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[4] The mechanism of inhibition involves the coordination of the inhibitor to the zinc ion in the enzyme's active site, displacing a water molecule/hydroxide ion and disrupting the catalytic cycle. The bromophenyl and cyclopropane groups contribute to the binding affinity and selectivity through interactions with amino acid residues in the active site.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | Specific Derivative | Target Isoform | Ki (nM) | Reference |
| Bromophenol Cyclopropane Derivatives | Ester, alcohol, and acid derivatives | hCA I | 7.8 ± 0.9 - 58.3 ± 10.3 | [4] |
| Bromophenol Cyclopropane Derivatives | Ester, alcohol, and acid derivatives | hCA II | 43.1 ± 16.7 - 150.2 ± 24.1 | [4] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay for screening inhibitors of carbonic anhydrase activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (bromophenyl cyclopropane derivatives) dissolved in DMSO
-
Positive control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds and positive control in buffer.
-
-
Assay in 96-well Plate:
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution.
-
Add 20 µL of hCA II solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
-
Measurement:
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Diagram: Carbonic Anhydrase Inhibition Mechanism
Caption: Inhibition of carbonic anhydrase by a bromophenyl cyclopropane derivative.
II. Antimicrobial Activity: Combating Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromophenyl cyclopropane derivatives, particularly those with a carboxamide linkage, have shown promising activity against a range of bacteria and fungi.[6][7]
Mechanism of Action: The precise mechanism of antimicrobial action for bromophenyl cyclopropane carboxamides is not yet fully elucidated. However, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways. For antifungal activity against Candida albicans, molecular docking studies suggest that some derivatives may bind to and inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi.[7]
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Escherichia coli KARI | Strong and slow binding activity | [6] |
| 2-(2-Bromophenyl)-N-(aryl)cyclopropane-1-carboxamides | Staphylococcus aureus | 32 - 128 | [7] |
| 2-(2-Bromophenyl)-N-(aryl)cyclopropane-1-carboxamides | Escherichia coli | 32 - 128 | [7] |
| 2-(2-Bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | Candida albicans | 16 - 64 | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of bromophenyl cyclopropane derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Serial Dilution in 96-well Plate:
-
Perform a two-fold serial dilution of the test compounds and positive controls in the microplate with the appropriate broth.
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring the optical density at 600 nm.
-
III. Agrochemical Applications: Protecting Crops
The unique structural features of cyclopropane-containing compounds have long been exploited in the agrochemical industry, particularly in the development of insecticides and herbicides.[8][9][10]
A. Insecticidal Activity: Targeting the Nervous System
Mechanism of Action: Many cyclopropane-containing insecticides, including the well-known pyrethroids, act as modulators of voltage-gated sodium channels in the nervous system of insects.[11][12][13] These channels are crucial for the generation and propagation of nerve impulses. By binding to the sodium channels, these compounds disrupt their normal function, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. The bromophenyl moiety can enhance the potency and modify the spectrum of activity of these insecticides.
Diagram: Sodium Channel Modulation by Insecticides
Caption: Mechanism of insecticidal action via sodium channel modulation.
B. Herbicidal Activity: Disrupting Amino Acid Synthesis
Mechanism of Action: Certain cyclopropane derivatives have been developed as herbicides that target essential biochemical pathways in plants. One such target is ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[14] Inhibition of KARI leads to a deficiency in these essential amino acids, ultimately causing growth arrest and death of the plant. Cyclopropane-1,1-dicarboxylic acid analogues have been specifically designed as KARI inhibitors.[14] The bromophenyl group can be incorporated to improve the herbicidal efficacy and spectrum.
Experimental Protocol: Herbicidal Activity Bioassay
This protocol describes a simple bioassay to evaluate the herbicidal activity of bromophenyl cyclopropane derivatives on seed germination and seedling growth.
Materials:
-
Seeds of a model plant (e.g., lettuce, radish, or a target weed species)
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Treatment Application:
-
Place a sterile filter paper in each Petri dish.
-
Apply a known volume of the test compound solution at various concentrations to the filter paper and allow the solvent to evaporate.
-
-
Seed Planting:
-
Place a specific number of seeds (e.g., 10-20) on the treated filter paper.
-
-
Incubation:
-
Add a small amount of distilled water to moisten the filter paper.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.
-
-
Evaluation:
-
Measure the percentage of seed germination.
-
Measure the root and shoot length of the seedlings.
-
Compare the results with a solvent-treated control to determine the herbicidal effect.
-
IV. Endothelin Receptor Antagonism: A Cardiovascular Target
Mechanism of Action: Endothelins are potent vasoconstrictor peptides that play a role in various cardiovascular diseases.[1] They exert their effects by binding to two receptor subtypes, ETA and ETB.[15] Antagonism of these receptors, particularly the ETA receptor, can lead to vasodilation and has therapeutic potential in conditions like pulmonary arterial hypertension.[1] While specific bromophenyl cyclopropane derivatives as endothelin receptor antagonists are not extensively documented in the readily available literature, the structural features are amenable to incorporation into known endothelin antagonist pharmacophores. For example, macitentan, an orally active dual endothelin receptor antagonist, contains a bromophenyl group. The rigid cyclopropane scaffold could be used to optimize the conformation of ligands for enhanced receptor binding.
Experimental Protocol: Endothelin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
Radiolabeled endothelin-1 ([¹²⁵I]-ET-1)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Test compounds (bromophenyl cyclopropane derivatives)
-
Non-specific binding control (e.g., high concentration of unlabeled ET-1)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a microplate, combine the cell membranes, [¹²⁵I]-ET-1, and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Conclusion: A Scaffold of Great Promise
The bromophenyl cyclopropane scaffold represents a versatile and powerful platform for the discovery and development of novel biologically active molecules. From the precise modulation of neurotransmitter levels through acetylcholinesterase inhibition to the disruption of essential microbial and plant biosynthetic pathways, and the potential for cardiovascular intervention via endothelin receptor antagonism, these derivatives have demonstrated a remarkable breadth of activity. The interplay between the electronic effects of the bromine substituent and the conformational constraints imposed by the cyclopropane ring provides a rich chemical space for optimization. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore and characterize the biological activities of their own novel bromophenyl cyclopropane derivatives. As our understanding of the intricate molecular interactions governing these activities deepens, we can anticipate the emergence of new and improved therapeutic agents and agrochemicals based on this promising structural motif.
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Unlocking the Therapeutic Potential of 1-(3-Bromophenyl)cyclopropane-1-carboxamide: A Technical Guide to Target Identification and Validation
Abstract
The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. The compound 1-(3-Bromophenyl)cyclopropane-1-carboxamide, belonging to the esteemed class of cyclopropane carboxamides, represents a compelling yet underexplored molecule. The inherent structural rigidity and metabolic stability conferred by the cyclopropane ring, coupled with the versatile pharmacophoric features of the carboxamide group, suggest a high potential for specific and potent biological activity.[1][2] This in-depth technical guide provides a strategic roadmap for researchers and drug development professionals to systematically unravel the therapeutic targets of this compound. By integrating established principles of medicinal chemistry with cutting-edge experimental and computational methodologies, this whitepaper outlines a logical and efficient workflow, from broad-based phenotypic screening to definitive target deconvolution and validation.
Introduction: The Scientific Rationale for Investigating this compound
The cyclopropane motif is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance key drug-like properties.[2][3] Its three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby increasing binding potency and selectivity for its biological target.[1] Furthermore, the cyclopropane ring is metabolically robust, often improving the pharmacokinetic profile of a drug candidate.[1][2] When combined with a carboxamide moiety, a common hydrogen bonding donor and acceptor in drug-receptor interactions, the resulting scaffold holds significant promise for therapeutic intervention across a spectrum of diseases.
Derivatives of phenylcyclopropane carboxamide have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antidepressant, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[4] Notably, some compounds within this class have been shown to inhibit the proliferation of human myeloid leukaemia cell lines, suggesting a potential role in oncology.[4][5] Given this precedent, this compound (Figure 1) emerges as a prime candidate for a comprehensive target identification campaign. The presence of a bromine atom on the phenyl ring offers a handle for further chemical modification and structure-activity relationship (SAR) studies, enhancing its attractiveness as a lead compound.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
This guide will delineate a multi-tiered strategy to identify the molecular targets of this compound, beginning with broad phenotypic screening and culminating in specific target validation and mechanism of action studies.
A Multi-Pronged Approach to Target Identification
A robust target identification strategy should be hypothesis-free at the outset, allowing the biological data to guide the investigation. We propose a parallel workflow that combines phenotypic screening with affinity-based and computational approaches.
Caption: A multi-pronged workflow for therapeutic target identification.
Tier 1: Phenotypic Screening to Uncover Biological Activity
The initial step is to cast a wide net to identify any discernible biological effects of this compound.
2.1.1. High-Content Imaging and Cell Viability Assays
-
Objective: To assess the compound's impact on cell health, morphology, and proliferation across a diverse panel of human cell lines.
-
Protocol:
-
Cell Line Panel: Utilize a panel of at least 60 human cancer cell lines (e.g., NCI-60) and representative normal cell lines (e.g., fibroblasts, epithelial cells).
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 48-72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., alamarBlue™) or ATP-based assay (e.g., CellTiter-Glo®).
-
High-Content Imaging: In parallel, fix and stain cells with fluorescent dyes for nuclei (DAPI), actin cytoskeleton (phalloidin), and mitochondria (MitoTracker™). Acquire images using a high-content imaging system.
-
Data Analysis: Calculate IC50 values for each cell line. Analyze imaging data for changes in nuclear size and shape, cytoskeletal organization, and mitochondrial morphology.
-
2.1.2. Disease-Relevant In Vitro Models
Based on the known activities of related compounds, prioritize screening in models relevant to oncology, inflammation, and neurological disorders.
-
Oncology:
-
3D Spheroid Cultures: Evaluate the compound's ability to penetrate and kill tumor spheroids.
-
Colony Formation Assays: Assess the effect on the clonogenic survival of cancer cells.
-
-
Inflammation:
-
Neurological Disorders:
-
Enzyme Inhibition Assays: Screen for inhibition of acetylcholinesterase and carbonic anhydrase, as bromophenol derivatives with a cyclopropyl moiety have shown activity against these enzymes.[8]
-
Tier 2: Identifying Direct Binding Partners
Once a consistent and potent phenotype is observed, the next crucial step is to identify the direct molecular targets of the compound.
2.2.1. Affinity Chromatography-Mass Spectrometry
-
Objective: To isolate and identify proteins that directly bind to this compound.
-
Protocol:
-
Synthesis of an Affinity Probe: Synthesize a derivative of the compound with a linker and an immobilization tag (e.g., biotin or an alkyne for click chemistry). The bromine atom can be a suitable point for modification.
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., streptavidin beads or NHS-activated sepharose).
-
Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from a sensitive cell line.
-
Washing and Elution: Wash away non-specifically bound proteins. Elute specifically bound proteins using either the free compound or denaturing conditions.
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2.2.2. Computational Target Prediction
-
Objective: To leverage the chemical structure of the compound to predict potential protein targets.
-
Protocol:
-
Database Searching: Use the 2D structure of this compound to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological targets.
-
Target Prediction Software: Employ computational tools such as PharmMapper, SuperPred, or SwissTargetPrediction. These algorithms generate a list of potential targets by comparing the compound's pharmacophore to a database of known protein binding sites.
-
Tier 3: Target Validation and Mechanism of Action Elucidation
The final and most critical phase is to rigorously validate the putative targets identified in Tier 2 and to elucidate the compound's mechanism of action.
Biochemical and Biophysical Assays
-
Objective: To confirm a direct and specific interaction between the compound and the candidate target protein.
-
Protocols:
-
Surface Plasmon Resonance (SPR): Quantify the binding affinity (KD) and kinetics (kon, koff) of the compound to the purified target protein.
-
Isothermal Titration Calorimetry (ITC): Determine the thermodynamic parameters of binding (ΔH, ΔS).
-
Enzyme Kinetics: If the target is an enzyme, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Cell-Based Target Engagement Assays
-
Objective: To demonstrate that the compound engages its target within a cellular context.
-
Protocols:
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement by measuring the change in the thermal stability of the target protein in the presence of the compound.
-
Reporter Gene Assays: If the target is part of a signaling pathway, use a reporter gene to measure the downstream effects of target modulation.
-
Genetic Manipulation and Phenotypic Rescue
-
Objective: To establish a causal link between the target and the observed cellular phenotype.
-
Protocols:
-
Gene Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype is recapitulated, it provides strong evidence for the target's involvement.
-
Overexpression/Rescue: In cells with reduced target expression, overexpress a wild-type or drug-resistant mutant of the target protein. A rescue of the phenotype further validates the target.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Phenotypic Screening Results
| Cell Line | Tissue of Origin | IC50 (µM) | Key Morphological Changes |
| U937 | Leukemia | 2.5 | Apoptotic blebbing, nuclear condensation |
| MCF-7 | Breast Cancer | 15.8 | G2/M cell cycle arrest |
| A549 | Lung Cancer | > 50 | No significant effect |
| HFF-1 | Normal Fibroblast | > 100 | No significant effect |
Table 2: Hypothetical Target Validation Data
| Putative Target | Binding Affinity (KD) | Cellular Target Engagement (CETSA) | Phenotype Recapitulation (siRNA) |
| Kinase X | 250 nM (SPR) | Yes | Yes (Apoptosis) |
| Protein Y | 1.2 µM (ITC) | Yes | No |
| Enzyme Z | No detectable binding | No | No |
Conclusion and Future Directions
This technical guide provides a comprehensive and systematic framework for the elucidation of the therapeutic targets of this compound. By following this multi-tiered approach, researchers can efficiently progress from an uncharacterized small molecule to a lead compound with a well-defined mechanism of action. The identification of a validated target will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent. The journey from a promising chemical scaffold to a life-changing medicine is arduous, but with a logical and scientifically rigorous approach, the therapeutic potential of compounds like this compound can be fully realized.
References
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- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). Chemistry – A European Journal, 24(59), 15879–15886.
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(18), 8323–8351. Retrieved from [Link]
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New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State News. Retrieved from [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon, 9(2), e13111. Retrieved from [Link]
- Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. (2012). Asian Journal of Chemistry, 24(7), 3016-3018.
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Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). International Journal of Molecular Sciences, 23(3), 1773. Retrieved from [Link]
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Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). International Journal of Molecular Sciences, 23(3), 1773. Retrieved from [Link]
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Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). Bioorganic Chemistry, 90, 103017. Retrieved from [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon, 9(2), e13111. Retrieved from [Link]
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-
CAS NO. 597563-13-8 | this compound. (n.d.). Arctom. Retrieved from [Link]
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Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022). Pesticide Biochemistry and Physiology, 187, 105228. Retrieved from [Link]
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Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). European Journal of Medicinal Chemistry, 229, 114043. Retrieved from [Link]
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1-(3-Bromophenyl)cyclopropane-1-carboxamide: A Comprehensive Technical Guide for its Role as a Bulk Drug Intermediate
Introduction: The Strategic Importance of a Unique Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of drug manufacturing. 1-(3-Bromophenyl)cyclopropane-1-carboxamide has emerged as a pivotal bulk drug intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an in-depth technical overview of this intermediate, from its synthesis and characterization to its critical role in the production of life-saving therapeutics. The unique structural combination of a bromophenyl group and a cyclopropane carboxamide moiety makes this molecule a versatile synthon, offering a reactive handle for cross-coupling reactions while providing a rigid scaffold that can influence the pharmacological properties of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, processing, and analysis.
| Property | Value | Source |
| CAS Number | 597563-13-8 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.1 g/mol | [1] |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthesis of this compound: A Two-Step Approach
The industrial-scale synthesis of this compound is typically achieved through a robust two-step process commencing from commercially available (3-bromophenyl)acetonitrile. This pathway involves a cyclopropanation reaction followed by the hydrolysis of the resulting nitrile.
Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
The initial step involves the α-alkylation of (3-bromophenyl)acetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This reaction is typically carried out under phase-transfer catalysis conditions, which are well-suited for large-scale production due to their efficiency and mild reaction conditions.
Experimental Protocol:
-
To a stirred solution of (3-bromophenyl)acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., toluene or dichloromethane), add a concentrated aqueous solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise to the reaction mixture while maintaining the temperature at a controlled level (e.g., 25-30 °C).
-
Stir the reaction mixture vigorously for a specified period (typically several hours) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 1-(3-bromophenyl)cyclopropanecarbonitrile, which can be used in the next step with or without further purification.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for bringing the water-soluble hydroxide ions into the organic phase to deprotonate the acetonitrile, facilitating the nucleophilic attack on 1,2-dibromoethane.
-
Sodium Hydroxide: A strong base is required to deprotonate the benzylic proton of the acetonitrile, which has a pKa of approximately 22.
-
1,2-Dibromoethane: This reagent serves as the two-carbon electrophile for the double alkylation, leading to the formation of the cyclopropane ring.
Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile to this compound
The subsequent step is the hydrolysis of the nitrile group to a primary amide. This transformation can be achieved under either acidic or basic conditions. The choice of conditions can influence the reaction rate and the impurity profile.[2][3] Milder conditions are often preferred to prevent the over-hydrolysis of the amide to the corresponding carboxylic acid.[4][5]
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Dissolve 1-(3-bromophenyl)cyclopropanecarbonitrile in a suitable solvent mixture, such as tert-butanol and a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid).[4]
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for a defined period. The progress of the reaction should be monitored by HPLC or TLC.
-
After completion, cool the reaction mixture and carefully quench by adding it to ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Acid Catalysis: The acid protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2]
-
tert-Butanol as Solvent: The use of a bulky alcohol like tert-butanol can help to moderate the reaction and prevent the over-hydrolysis of the amide to the carboxylic acid.[4]
Quality Control and Characterization
Rigorous quality control is essential to ensure the suitability of this compound as a bulk drug intermediate. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Figure 2: Quality control workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the intermediate and for monitoring the progress of the synthesis. A well-developed reverse-phase HPLC method can effectively separate the starting materials, intermediates, the final product, and any potential impurities.
Exemplary HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from a higher aqueous composition to a higher organic composition. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons: Signals in the range of δ 7.2-7.6 ppm. The splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.
-
Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 5.5-7.0 ppm, due to the two non-equivalent protons.
-
Cyclopropane Protons (-CH₂-): Two sets of multiplets in the upfield region, typically between δ 1.0-1.8 ppm, corresponding to the diastereotopic methylene protons of the cyclopropane ring.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 175-180 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be in the lower end of this range (around 122 ppm).
-
Quaternary Cyclopropane Carbon: A signal around δ 30-35 ppm.
-
Methylene Cyclopropane Carbons (-CH₂-): A signal in the upfield region, typically around δ 15-20 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 240.0 and 242.0 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.
Safety, Handling, and Storage
General Safety and Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
Application in the Synthesis of Niraparib
The primary application of this compound is as a key starting material in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of certain types of cancer. The bromophenyl moiety of the intermediate serves as a crucial handle for a Suzuki coupling reaction, a powerful carbon-carbon bond-forming reaction, to introduce the indazole core of the Niraparib molecule.
The amide group, on the other hand, is a precursor to the amine functionality required for the final API structure. This is typically achieved through a Hofmann rearrangement or a similar transformation. The cyclopropane ring provides a rigid and conformationally constrained element to the final drug molecule, which can be critical for its binding to the target enzyme.
Conclusion
This compound is a well-defined and strategically important bulk drug intermediate. Its efficient and scalable synthesis, coupled with its versatile chemical functionality, makes it an invaluable building block in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for researchers, scientists, and drug development professionals involved in the manufacturing of Niraparib and other potential future therapeutics. The continued optimization of its synthesis and quality control will undoubtedly contribute to the more accessible and cost-effective production of these vital medicines.
References
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792). Retrieved from [Link]
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Science.gov. (n.d.). hplc method development: Topics by Science.gov. Retrieved from [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved from [Link]
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National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3.... Retrieved from [Link]
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Cureus. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
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Unknown. (n.d.). L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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Solubility and stability of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, this compound. The strategic incorporation of unique chemical motifs like cyclopropane derivatives is of high interest in modern drug discovery due to advantages in molecular rigidity, metabolic stability, and receptor binding affinity[1]. As such, a thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent. This document outlines detailed, field-proven methodologies for determining aqueous and solvent solubility, as well as stability under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines. The protocols described herein are designed to establish a robust data package to inform formulation design, manufacturing processes, and regulatory submissions.
Introduction: The Significance of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This compound, with its distinctive bromophenyl and cyclopropane moieties, presents a unique profile that necessitates a detailed investigation. The presence of the halogenated aromatic ring may influence its degradation pathways, particularly under photolytic stress[2]. This guide provides the experimental blueprint for elucidating these critical attributes.
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light[3][4]. These studies are essential to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions[3][5].
Solubility Determination: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and, consequently, its absorption and bioavailability. We will explore both kinetic and thermodynamic solubility to gain a comprehensive understanding. A desirable solubility for drug discovery compounds is generally considered to be greater than 60 µg/mL[6].
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the propensity of a compound to precipitate from a supersaturated solution, typically upon addition of an aqueous buffer to a DMSO stock solution[6].
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. This is a more time-intensive but also more accurate measure of solubility.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Data Presentation: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| pH 2.0 Buffer | 25 | [Data to be determined] |
| pH 4.5 Buffer | 25 | [Data to be determined] |
| pH 6.8 Buffer | 25 | [Data to be determined] |
| pH 7.4 Buffer | 25 | [Data to be determined] |
| Water | 25 | [Data to be determined] |
| Ethanol | 25 | [Data to be determined] |
| Propylene Glycol | 25 | [Data to be determined] |
| PEG 400 | 25 | [Data to be determined] |
| pH 7.4 Buffer | 37 | [Data to be determined] |
Stability Assessment and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods[7]. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing[7]. The ICH guideline Q1A(R2) provides a framework for these studies[3][8].
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose[9].
Protocol: HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) will be evaluated to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocols
The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged without generating secondary degradation products that may not be relevant under normal storage conditions[10].
Step-by-Step Protocols:
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat at 60°C for 24-48 hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Keep at room temperature for 2-8 hours.
-
Withdraw samples, neutralize with an equivalent amount of acid, and analyze.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Monitor the reaction for up to 24 hours and analyze samples at appropriate intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at 60-80°C for up to one week.
-
Also, subject a solution of the compound to the same conditions.
-
Analyze samples periodically.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines[8].
-
A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH, RT | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | [Data] | [Data] | [Data] |
| 80°C Heat | [Data] | [Data] | [Data] |
| Photostability (ICH Q1B) | [Data] | [Data] | [Data] |
Long-Term Stability Studies
Formal stability studies are conducted to establish the re-test period or shelf life and storage conditions for the drug substance[3][11].
Protocol: ICH Long-Term Stability Study
-
Batches: At least three primary batches of this compound should be used[3].
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and at 0, 3, and 6 months for accelerated studies.
-
Tests: The testing should include appearance, assay, and purity (degradation products).
Logical Relationship of Stability Studies
Caption: Hierarchy of Stability Studies.
Conclusion
The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development as a potential pharmaceutical agent. The data generated from these studies will provide a solid foundation for formulation development, manufacturing process control, and successful regulatory submissions. By adhering to these scientifically sound and field-proven methodologies, researchers can confidently characterize this promising NCE and advance its journey through the drug development pipeline.
References
-
ICH. (n.d.). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]
-
Kaur, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ICH. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Retrieved from [Link]
-
Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. Zenodo. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from [Link]
-
Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. OMICS Online. Retrieved from [Link]
-
Wasal, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]
-
Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]
-
Synple Chem. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 1-(3-bromophenyl)cyclopropane-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-bromophenylacetonitrile. The protocol outlines a two-step process: the cyclopropanation of the nitrile followed by its hydrolysis to the corresponding carboxamide. This application note emphasizes the underlying chemical principles, offers practical insights for reaction optimization, and provides a comprehensive, step-by-step protocol for laboratory execution.
Introduction
Cyclopropane rings are privileged structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. Their inherent ring strain and unique three-dimensional geometry can impart favorable conformational rigidity, metabolic stability, and binding affinity to drug candidates. The target molecule, this compound, incorporates this valuable cyclopropyl scaffold functionalized with a bromophenyl group, which serves as a versatile handle for further chemical elaboration through cross-coupling reactions, and a carboxamide moiety, a common pharmacophore. This guide details a reliable and scalable synthetic route from 3-bromophenylacetonitrile.
Synthetic Strategy Overview
The synthesis proceeds in two key transformations:
-
Cyclopropanation: The α-carbon of 3-bromophenylacetonitrile is deprotonated with a strong base to form a carbanion. This nucleophilic carbanion then undergoes a tandem Michael addition-intramolecular cyclization with 1,2-dibromoethane to construct the cyclopropane ring, yielding the intermediate 1-(3-bromophenyl)cyclopropane-1-carbonitrile. The use of a phase-transfer catalyst is crucial for achieving high yields in this step.[1][2][3]
-
Hydrolysis: The resulting cyclopropylnitrile is then hydrolyzed to the target carboxamide. This transformation can be achieved under either acidic or basic conditions.[4][5][6] Careful control of reaction conditions is necessary to favor the formation of the amide over the corresponding carboxylic acid.[5][7]
Overall Reaction Scheme:
Caption: Synthetic route from 3-bromophenylacetonitrile to this compound.
PART 1: Cyclopropanation of 3-Bromophenylacetonitrile
Mechanistic Insights
The cyclopropanation reaction is a classic example of a Michael-Initiated Ring Closure (MIRC) process.[8][9] The reaction is initiated by the deprotonation of the benzylic proton of 3-bromophenylacetonitrile by a strong base, such as sodium hydroxide, to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an SN2 fashion. The resulting intermediate undergoes an intramolecular SN2 reaction, where the newly formed carbanion displaces the remaining bromide, leading to the formation of the cyclopropane ring.
The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is highly advantageous for this reaction.[3][10] Since the reaction involves an aqueous phase (containing the base) and an organic phase (containing the substrate and alkylating agent), the PTC facilitates the transfer of the hydroxide ion into the organic phase, thereby promoting the deprotonation and subsequent reaction.[3] This technique often leads to higher yields and milder reaction conditions compared to homogeneous systems.[11]
Experimental Protocol: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Purity |
| 3-Bromophenylacetonitrile | 196.04 g/mol | 10.0 g | 51.0 mmol | >98% |
| 1,2-Dibromoethane | 187.86 g/mol | 14.4 g (7.6 mL) | 76.5 mmol | >99% |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 6.12 g | 153 mmol | >97% |
| Tetrabutylammonium Bromide (TBAB) | 322.37 g/mol | 1.64 g | 5.1 mmol | >98% |
| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - | Anhydrous |
| Water (deionized) | 18.02 g/mol | 50 mL | - | - |
| Saturated Sodium Chloride Solution | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | ~5 g | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylacetonitrile (10.0 g, 51.0 mmol), 1,2-dibromoethane (14.4 g, 76.5 mmol), tetrabutylammonium bromide (1.64 g, 5.1 mmol), and dichloromethane (100 mL).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH (6.12 g, 153 mmol) in water (12.24 mL). Caution: This process is highly exothermic.
-
Slowly add the aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of water to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-bromophenyl)cyclopropane-1-carbonitrile as a pale yellow oil. A reported yield for a similar reaction was 68%.[1]
PART 2: Hydrolysis of 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
Mechanistic Insights
The hydrolysis of nitriles to carboxamides is a well-established transformation that can be catalyzed by either acid or base.[4][6][12] Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon.[13][14] A water molecule then attacks this activated carbon, and after a series of proton transfers, an amide intermediate is formed.[13] To favor the isolation of the amide and prevent further hydrolysis to the carboxylic acid, it is crucial to employ controlled conditions, such as using a stoichiometric amount of water or carefully managing the reaction time and temperature.[7]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Purity |
| 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | 222.08 g/mol | 5.0 g | 22.5 mmol | >95% |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 g/mol | 5 mL | - | 98% |
| Water (deionized) | 18.02 g/mol | 50 mL | - | - |
| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Saturated Sodium Chloride Solution | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 g/mol | ~5 g | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-bromophenyl)cyclopropane-1-carbonitrile (5.0 g, 22.5 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the nitrile with stirring, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker with vigorous stirring.
-
A white precipitate of the product should form.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.
Characterization
The final product and the intermediate should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch for the nitrile, C=O and N-H stretches for the amide).
-
Melting Point: To assess the purity of the final solid product.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromophenylacetonitrile and 1,2-dibromoethane are toxic and should be handled with care.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.
-
The preparation of the sodium hydroxide solution is highly exothermic.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health (NIH). Available from: [Link]
-
Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. Available from: [Link]
-
Chemistry of Nitriles. LibreTexts. Available from: [Link]
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Cyclopropanation. Wikipedia. Available from: [Link]
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Hydrolysis of Nitriles. Organic Chemistry Tutor. Available from: [Link]
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Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. HAL Open Science. Available from: [Link]
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Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health (NIH). Available from: [Link]
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Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Royal Society of Chemistry. Available from: [Link]
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Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available from: [Link]
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Industrial Phase-Transfer Catalysis. Phasetransfer.com. Available from: [Link]
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Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available from: [Link]
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20.7 Chemistry of Nitriles. LibreTexts. Available from: [Link]
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Nitrile to Acid - Common Conditions. Organic Chemistry Data. Available from: [Link]
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Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Institutes of Health (NIH). Available from: [Link]
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Stereoselective Cyclopropanation Reactions. NOVA School of Science and Technology. Available from: [Link]
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Reactions of Nitriles. Chemistry Steps. Available from: [Link]
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First synthesis of acylated nitrocyclopropanes. Beilstein Journals. Available from: [Link]
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Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. National Institutes of Health (NIH). Available from: [Link]
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Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Royal Society of Chemistry. Available from: [Link]
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Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. Available from: [Link]
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Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. PubMed. Available from: [Link]
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Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. Royal Society of Chemistry. Available from: [Link]
- Synthesis method of antineoplastic drug cabozant inib. Google Patents.
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(PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. Available from: [Link]
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Application Notes & Protocols: Amide Coupling Strategies for 1-(3-bromophenyl)cyclopropanecarboxylic Acid
Introduction: Navigating the Challenges of a Sterically Demanding Substrate
The formation of an amide bond is the most frequently performed reaction in medicinal chemistry, prized for its metabolic stability and hydrogen bonding capabilities.[1][2] However, not all amide couplings are straightforward. The substrate at the heart of this guide, 1-(3-bromophenyl)cyclopropanecarboxylic acid, presents distinct synthetic challenges that can render standard protocols ineffective.
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, part of a cyclopropyl ring. This compact, rigid structure significantly obstructs the approach of the amine nucleophile to the activated carbonyl center. Such steric congestion is a well-documented hurdle in amide synthesis, often leading to slow or failed reactions.[3][4]
-
Electronic Properties: The presence of a bromine atom on the phenyl ring makes the aryl group electron-withdrawing, which can influence the reactivity of the carboxylic acid.
-
Substrate Sensitivity: While the bromophenyl group is generally robust, harsh reaction conditions or certain reagents could potentially lead to undesired side reactions.
Choosing an appropriate coupling protocol is therefore not a matter of simple preference but a critical decision to overcome these intrinsic barriers. This document provides a detailed analysis of three field-proven protocols, explaining the mechanistic rationale behind each and offering step-by-step guidance for successful implementation.
The Core Principle: Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is typically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Amide coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "activated" intermediate susceptible to nucleophilic attack by the amine.[1][7] The efficacy of a given protocol for a hindered substrate like 1-(3-bromophenyl)cyclopropanecarboxylic acid depends on the reactivity and stability of this activated species.
Figure 1: General workflow for amide bond formation.
Protocol Comparison: Selecting the Optimal Reagent
The choice of coupling reagent is the most critical parameter for success. For sterically hindered substrates, more potent reagents are generally required.[8] Below is a comparison of three robust protocols suitable for 1-(3-bromophenyl)cyclopropanecarboxylic acid.
| Protocol | Reagent Class | Relative Cost | Typical Reaction Time | Key Advantages & Considerations |
| Protocol A: HATU | Uronium/Aminium Salt | High | 1-12 hours | High efficiency for hindered substrates ; fast reaction rates; byproducts are generally water-soluble.[7][9][10] Can cause guanidinylation of the amine if stoichiometry is not controlled.[8] |
| Protocol B: EDC/HOBt | Carbodiimide | Low | 12-48 hours | Cost-effective and widely used .[7][11] HOBt additive minimizes racemization and side reactions.[12][13] Can form a difficult-to-remove N-acylurea byproduct; may be less effective for the most challenging couplings.[7][8] |
| Protocol C: T3P® | Phosphonic Anhydride | Moderate | 2-16 hours | Excellent for difficult couplings ; byproducts are water-soluble, simplifying workup.[7][14][15] Often requires slightly elevated temperatures for hindered substrates. |
Detailed Experimental Protocols
Protocol A: The High-Performance Standard (HATU)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent renowned for its ability to mediate difficult amide bond formations.[2][9] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[16] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[9]
Sources
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- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
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Application Notes and Protocols: Investigating "1-(3-Bromophenyl)cyclopropane-1-carboxamide" in Anticancer Research
Abstract
The unique structural and electronic properties of the cyclopropane ring have made it a valuable scaffold in medicinal chemistry. When incorporated into a carboxamide structure and functionalized with a bromophenyl group, as in 1-(3-Bromophenyl)cyclopropane-1-carboxamide, a novel compound with potential as an anticancer agent emerges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of this compound. It outlines a proposed mechanism of action based on related structures, detailed protocols for its synthesis and characterization, and a suite of in vitro assays to evaluate its anticancer efficacy and elucidate its biological activity.
Introduction: The Rationale for this compound in Oncology
The cyclopropane moiety, a three-membered carbocycle, imparts a high degree of rigidity and unique electronic character to molecules. In drug design, this can lead to enhanced binding affinity to biological targets and improved metabolic stability[1]. The carboxamide group is a common feature in many biologically active compounds and provides a key hydrogen bonding motif.
While research on this compound is still in its nascent stages, the broader class of phenylcyclopropane carboxamide derivatives has demonstrated promising antiproliferative activities[1][2]. Furthermore, the presence of a bromophenyl group is of significant interest. Halogenated phenyl rings are present in numerous approved drugs, and the position and nature of the halogen can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. For instance, certain bromophenyl-containing compounds have been shown to induce apoptosis in cancer cells through specific signaling pathways[3].
Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis and/or cell cycle arrest. The following sections provide a detailed roadmap for the synthesis, characterization, and biological evaluation of this compound to test this hypothesis.
Synthesis and Characterization
A plausible synthetic route to this compound can be adapted from established methods for similar 1-phenylcyclopropane carboxamide derivatives[1]. The general approach involves the α-alkylation of a substituted phenylacetonitrile followed by hydrolysis and amidation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
-
To a stirred solution of 3-bromophenylacetonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add a solution of 1,2-dibromoethane (1.2 eq) to the mixture.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) while maintaining the temperature below 30°C.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3-bromophenyl)cyclopropane-1-carbonitrile.
Step 2: Hydrolysis to 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
-
Reflux the 1-(3-bromophenyl)cyclopropane-1-carbonitrile from the previous step in concentrated hydrochloric acid for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid.
Step 3: Amidation to this compound
-
To a solution of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-4 hours to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the reaction mixture for 1-2 hours.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
In Vitro Anticancer Evaluation: Protocols
The following protocols provide a framework for the initial assessment of the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast | 15.2 ± 2.1 |
| HCT-116 | Colon | 8.9 ± 1.5 |
| A549 | Lung | 22.5 ± 3.4 |
| U937 | Leukemia | 5.7 ± 0.9 |
Note: The above data is hypothetical and for illustrative purposes only.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Proposed Mechanism of Action and Validation
Based on literature for structurally related bromophenyl compounds[3], we propose that this compound may induce apoptosis via activation of the JNK signaling pathway.
Caption: Proposed JNK-mediated apoptotic pathway for the compound.
Western Blotting Protocol for Pathway Validation
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the proposed pathway (e.g., phospho-JNK, JNK, phospho-c-Jun, c-Jun, Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Overview
Caption: A comprehensive workflow for investigating the compound.
Conclusion and Future Directions
This document provides a foundational framework for the investigation of this compound as a potential anticancer agent. The proposed protocols are robust and well-established in the field of cancer biology. Positive results from these initial in vitro studies would warrant further investigation, including in vivo studies in animal models to assess efficacy and toxicity, as well as more detailed mechanistic studies to fully elucidate its mode of action. The unique combination of the cyclopropane ring and the bromophenyl moiety makes this compound a compelling candidate for further exploration in the quest for novel cancer therapeutics.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]
-
1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes inhibit colon cancer cell and tumor growth through activation of c-jun N-terminal kinase. PubMed. [Link]
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- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes inhibit colon cancer cell and tumor growth through activation of c-jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterizing 1-(3-Bromophenyl)cyclopropane-1-carboxamide as a Potential Inhibitor of Lysine-Specific Demethylase 1 (LSD1)
Introduction: A Structurally-Guided Hypothesis
The field of epigenetic drug discovery is continuously searching for novel small molecules that can modulate the activity of chromatin-modifying enzymes. One of the most critical targets in this space is Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in carcinogenesis by altering histone methylation patterns.[1][2] LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to cancer cell proliferation and blocks differentiation.[2][3]
The compound 1-(3-Bromophenyl)cyclopropane-1-carboxamide (CAS 597563-13-8)[4][5], while not extensively characterized in the literature as an enzyme inhibitor, possesses a key structural motif—the phenylcyclopropyl group—that warrants investigation. This moiety is the cornerstone of tranylcypromine (TCP), a well-established irreversible inhibitor of LSD1 that forms a covalent adduct with the enzyme's FAD cofactor.[2][6] The structural similarity between this compound and the core of TCP-based inhibitors provides a strong rationale for hypothesizing that it may act as an inhibitor of LSD1.
This guide provides a comprehensive framework for researchers to test this hypothesis. It details the scientific background of LSD1, its proposed mechanism of inhibition by this compound, and provides detailed, field-tested protocols for both in vitro biochemical and cell-based characterization.
Section 1: The Target - Lysine-Specific Demethylase 1 (LSD1)
Structure and Function
LSD1 was the first histone demethylase to be discovered.[7] It is a FAD-dependent oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] The crystal structure of human LSD1 reveals a complex architecture featuring an N-terminal SWIRM domain important for stability and a catalytic amine oxidase-like (AOL) domain that houses the FAD cofactor and the substrate-binding pocket.[7][8]
Mechanism of Action
LSD1 catalyzes the demethylation of histone H3 through an oxidative process. The flavin moiety of the FAD cofactor is reduced as it accepts a hydride from the methyl-lysine substrate, which is concurrently oxidized to form an imine intermediate. This intermediate is then hydrolyzed to release the demethylated lysine and formaldehyde.[9] The removal of methyl marks from H3K4, an active transcription mark, leads to transcriptional repression. Conversely, demethylating H3K9, a repressive mark, can lead to gene activation.[2]
Role in Disease
LSD1's role in maintaining cellular homeostasis and its dysregulation in disease make it a compelling therapeutic target.[10] In many cancers, LSD1 is overexpressed, leading to the repression of tumor suppressor genes and a block in cellular differentiation, which is critical for the self-renewal of leukemic stem cells.[2][3] Consequently, numerous LSD1 inhibitors have entered clinical trials for various hematological and solid tumors.[1][11][12] The inhibition of LSD1 can reactivate differentiation pathways, making it a promising strategy, particularly for AML.[13]
Caption: Role of LSD1 in gene repression and its therapeutic inhibition.
Section 2: Protocol for In Vitro LSD1 Enzymatic Inhibition Assay
This protocol describes a robust, continuous, coupled enzymatic assay to determine the in vitro potency (IC₅₀) of this compound against recombinant human LSD1. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using horseradish peroxidase (HRP) and a fluorogenic substrate.
Rationale and Self-Validation
The cornerstone of a trustworthy protocol is its internal validation system.[14] This assay is designed to be self-validating through the inclusion of critical controls:
-
No-Enzyme Control: Ensures that the signal is dependent on LSD1 activity.
-
No-Substrate Control: Confirms that the signal is dependent on the demethylation of the specific substrate.
-
Positive Control Inhibitor: Uses a known LSD1 inhibitor (e.g., Tranylcypromine) to validate assay performance and provide a benchmark for potency.
-
Vehicle Control (DMSO): Establishes the baseline 100% enzyme activity.
The substrate concentration is set at or near its Michaelis constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.[15]
Materials and Reagents
-
Recombinant Human LSD1/CoREST1 complex
-
LSD1 Substrate: H3K4me2 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic HRP substrate)
-
Test Compound: this compound
-
Positive Control: Tranylcypromine hydrochloride
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
DMSO (Dimethyl sulfoxide)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10 points, 1:3 dilution series). This will be the source plate for the assay.
-
-
Reagent Preparation:
-
Prepare the Master Mix in Assay Buffer. For each reaction, you will need:
-
H3K4me2 peptide substrate (final concentration ~Kₘ, typically 5-10 µM)
-
HRP (final concentration ~1 U/mL)
-
Amplex Red (final concentration ~50 µM)
-
-
Prepare the Enzyme Solution by diluting the LSD1/CoREST1 complex in Assay Buffer to a working concentration (e.g., 2X final concentration, typically 10-20 nM). Keep on ice.
-
-
Assay Execution:
-
Transfer a small volume (e.g., 1 µL) of the serially diluted compounds from the source plate to the wells of the black assay plate. Include DMSO-only wells for vehicle control and a known inhibitor for positive control.
-
Add the Master Mix to all wells (e.g., 25 µL).
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the Enzyme Solution to all wells (e.g., 25 µL), except the no-enzyme control wells (add Assay Buffer instead).
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal every 60 seconds for 30-60 minutes in kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data:
-
Subtract the background rate (no-enzyme control).
-
Set the average rate of the DMSO vehicle control wells as 100% activity.
-
Set the average rate of a saturating concentration of the positive control as 0% activity.
-
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
| Compound | Replicate 1 (IC₅₀, µM) | Replicate 2 (IC₅₀, µM) | Replicate 3 (IC₅₀, µM) | Average IC₅₀ (µM) |
| This compound | Result | Result | Result | Value ± SD |
| Tranylcypromine (Control) | Result | Result | Result | Value ± SD |
graph "In_Vitro_Assay_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A [label="1. Compound Plating\n(Serial Dilution in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Master Mix\n(Substrate, HRP, Amplex Red)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Pre-incubation\n(10 min @ RT)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Add LSD1 Enzyme\n(Initiate Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Kinetic Read\n(Fluorescence, 30-60 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(Calculate Rate, Normalize, Plot IC₅₀)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Caption: Workflow for the in vitro LSD1 enzymatic inhibition assay.
Section 3: Protocol for Cell-Based Target Engagement Assay
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate cells and engage its target in a physiological context.[16] This protocol uses Western blotting to directly measure the accumulation of the H3K4me2 mark in a cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11, an AML cell line) following treatment with the test compound.
Rationale and Self-Validation
The primary readout—an increase in the H3K4me2 histone mark—is a direct biochemical consequence of LSD1 inhibition.[17] The protocol's integrity is maintained by:
-
Total Histone H3 Control: Used as a loading control to normalize the H3K4me2 signal, ensuring that observed changes are not due to variations in protein loading.
-
Vehicle Control (DMSO): Establishes the baseline level of H3K4me2.
-
Positive Control Inhibitor: A known cell-permeable LSD1 inhibitor (e.g., GSK-LSD1) confirms that the cellular machinery responds as expected.
-
Dose-Response and Time-Course: Validates that the effect is dependent on both the concentration of the compound and the duration of exposure.
Materials and Reagents
-
AML Cell Line (e.g., MV4-11)
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound: this compound
-
Positive Control: GSK-LSD1 or similar
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-H3K4me2
-
Rabbit anti-Total Histone H3
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate MV4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Include DMSO vehicle and positive controls.
-
Incubate for 48-72 hours. This extended time is often necessary for histone mark changes to become robustly detectable.[10]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate proteins by SDS-PAGE (e.g., 15% gel for histones).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody for H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
After imaging, strip the membrane (if necessary) and re-probe with the anti-Total Histone H3 antibody following the same steps to obtain a loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
For each lane, calculate the ratio of the H3K4me2 signal to the Total H3 signal.
-
Normalize these ratios to the vehicle control to determine the fold-change in H3K4me2 levels.
-
Data Presentation
| Treatment Concentration (µM) | H3K4me2/Total H3 Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 0.1 | Result |
| 0.3 | Result |
| 1.0 | Result |
| 3.0 | Result |
| 10.0 | Result |
| Positive Control (e.g., 1 µM GSK-LSD1) | Result |
graph "Cell_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A [label="1. Plate & Treat Cells\n(e.g., MV4-11, 48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Harvest & Lyse Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Quantify Protein (BCA)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. SDS-PAGE & Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Immunoblotting\n(Primary & Secondary Ab)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Image & Quantify\n(Normalize H3K4me2 to Total H3)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Caption: Workflow for cell-based Western blot analysis of H3K4me2.
Section 4: Interpretation and Future Directions
A successful outcome from these protocols would be a low micromolar or nanomolar IC₅₀ value from the in vitro assay, coupled with a clear, dose-dependent increase in cellular H3K4me2 levels. Such results would provide strong evidence that this compound is a bona fide LSD1 inhibitor.
Next Steps in Characterization:
-
Selectivity Profiling: Test the compound against related FAD-dependent enzymes, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), to determine its selectivity. High selectivity for LSD1 is a desirable trait for a therapeutic candidate.[2]
-
Mechanism of Action Studies: Perform enzyme kinetic studies to determine if the inhibition is reversible or irreversible and whether it is competitive with the substrate.[15] Time-dependent inhibition assays can help clarify if it is a covalent modifier, as hypothesized.
-
Functional Cellular Assays: Evaluate the compound's effect on cell proliferation, differentiation (e.g., by monitoring myeloid differentiation markers like CD11b), and apoptosis in relevant cancer cell lines.[3]
-
In Vivo Studies: If the in vitro and cellular data are promising, the next step would be to assess the compound's pharmacokinetic properties and its anti-tumor efficacy in animal models of cancer.[2]
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Mai, A., & Rotili, D. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
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Stavropoulos, P., Blobel, G., & Hoelz, A. (2006). Crystal structure of human histone lysine-specific demethylase 1 (LSD1). PNAS. [Link]
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Wang, Y., et al. (2019). Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC. [Link]
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Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Drug Hunter. [Link]
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Karthik, H., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. ACS Publications. [Link]
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Mai, A., & Rotili, D. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed. [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Stavropoulos, P., Blobel, G., & Hoelz, A. (2006). Crystal structure of human histone lysine-specific demethylase 1 (LSD1). PubMed. [Link]
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ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. ResearchGate. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
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Fowler, C. J., & Tipton, K. F. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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Anand, R., & Marmorstein, R. (2007). Structure and mechanism of lysine-specific demethylase enzymes. PubMed. [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI. [Link]
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Gordon, M. L., & Leppla, S. H. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
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Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed. [Link]
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Binda, C., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. PubMed. [Link]
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Wu, J., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed. [Link]
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Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine. [Link]
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Suzuki, T., et al. (2020). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. PubMed Central. [Link]
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Zhang, S., et al. (2016). LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor. Molecular Neurobiology. [Link]
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Application Notes & Protocols for the Development of 1-(3-Bromophenyl)cyclopropane-1-carboxamide Analogs for Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of analogs based on the lead scaffold, 1-(3-bromophenyl)cyclopropane-1-carboxamide . The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry, offering a rigid framework to explore chemical space.[1][2][3] This guide outlines a systematic approach to building a robust Structure-Activity Relationship (SAR) model by dissecting the lead compound into key regions for modification. We provide detailed, field-proven protocols for core synthetic transformations, including amide couplings and palladium-catalyzed cross-coupling reactions, and discuss strategies for biological evaluation and data interpretation.
Introduction: Scaffold Analysis and SAR Strategy
The starting point for our investigation is the lead compound this compound. The inherent strain of the cyclopropane ring imparts olefinic character and provides a well-defined three-dimensional structure that can orient substituents into specific vectors, which is highly advantageous for optimizing interactions with a biological target.[2] Our SAR strategy is predicated on the systematic modification of three distinct regions of this scaffold.
-
Region A: The Aryl Moiety. The 3-bromophenyl group serves as the primary anchor for diversification. The bromine atom is a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe steric, electronic, and hydrophobic/hydrophilic interactions.
-
Region B: The Cyclopropane Core. While synthetically more challenging to modify, the cyclopropane ring itself is a critical determinant of the compound's overall topography. Its rigidity fixes the relative orientation of the aryl and carboxamide groups.
-
Region C: The Carboxamide Group. The primary amide is a classic hydrogen bond donor and acceptor.[4][5][6] Modification of this group is crucial for understanding its role in target binding and for modulating physicochemical properties such as solubility and cell permeability.
Figure 1: Key regions for SAR modification of the lead scaffold.
Our workflow will proceed from the strategic design of a focused library of analogs, through their chemical synthesis, and culminating in biological evaluation to generate actionable SAR data.
Figure 2: Overall workflow for the SAR study.
Strategic Design of Analogs
A successful SAR campaign relies on the logical and efficient exploration of chemical space. Below, we detail the rationale for modifications in each key region.
Region A: Aryl Moiety Diversification
The bromine atom at the 3-position is the gateway to a vast chemical space. Its replacement allows us to systematically probe the electronic and steric requirements of the binding pocket.
-
Rationale: The primary goal is to replace the bromine with a diverse set of functional groups. This is most efficiently achieved using palladium-catalyzed cross-coupling reactions, which are known for their broad substrate scope and functional group tolerance.[7][8]
-
Proposed Modifications:
-
Suzuki-Miyaura Coupling: Introduce a range of aryl and heteroaryl rings (e.g., phenyl, pyridyl, thiophenyl, pyrazolyl) with varying electronic properties (e.g., -OMe, -CF₃, -CN). This explores extended π-systems and potential new hydrogen bonding interactions.
-
Buchwald-Hartwig Amination: Introduce primary and secondary amines (e.g., -NH₂, -NHEt, -morpholino). This introduces basic centers, which can be critical for salt formation and solubility, as well as potent H-bond donors/acceptors.[9][10]
-
Sonogashira Coupling: Introduce terminal and substituted alkynes. This adds a rigid, linear linker to probe deeper, narrow pockets.
-
Bioisosteric Replacement: The entire 3-bromophenyl ring can be replaced with other aromatic systems (e.g., 2-bromopyridine, 5-bromothiophene) to fundamentally alter the core's properties.[11][12][13][14]
-
Region C: Carboxamide Modification
The primary amide offers key interaction points but can also be a liability for metabolic stability or permeability.
-
Rationale: We aim to determine the importance of the two N-H protons for biological activity and to modulate the compound's physicochemical properties.
-
Proposed Modifications:
-
N-Alkylation: Synthesize a series of N-methyl, N-ethyl, and N,N-dimethyl amides. This systematically removes hydrogen bond donating capacity and increases lipophilicity.
-
Amide Bioisosteres: Replace the amide group with known bioisosteres such as a tetrazole, acyl sulfonamide, or oxadiazole.[12] This can dramatically alter acidity, metabolic stability, and binding modes while maintaining a similar spatial arrangement.
-
Synthetic Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a diverse analog library. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Core Intermediate: 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
This two-step protocol provides the key carboxylic acid intermediate required for subsequent amide couplings. It is adapted from methodologies involving α-alkylation of arylacetonitriles.[15]
Step A: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
-
Reagents:
-
2-(3-Bromophenyl)acetonitrile (1.0 equiv)
-
1,2-Dibromoethane (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend sodium hydride in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-(3-bromophenyl)acetonitrile in anhydrous THF dropwise to the suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step B: Hydrolysis to 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
-
Reagents:
-
1-(3-Bromophenyl)cyclopropane-1-carbonitrile (1.0 equiv)
-
6M Aqueous Sodium Hydroxide solution
-
Ethanol
-
-
Procedure:
-
Dissolve the carbonitrile intermediate in ethanol.
-
Add the 6M NaOH solution and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the hydrolysis is complete (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
-
Protocol 2: General Procedure for Amide Coupling
This protocol utilizes EDC/HOBt, a common and reliable set of coupling reagents for forming the amide bond.[4][16][17]
-
Reagents:
-
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (1.0 equiv)
-
Amine (or amine hydrochloride salt, 1.1 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equiv)
-
Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv if using amine salt, 1.5 equiv if using free amine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid, amine, and HOBt in anhydrous DCM or DMF in a flask under an inert atmosphere.
-
Add DIPEA and stir the mixture for 5 minutes at room temperature.
-
Add EDC in one portion and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete in 4-18 hours).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl groups at the 3-position of the phenyl ring.[18]
-
Reagents:
-
This compound analog (1.0 equiv)
-
Boronic acid or boronic ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
-
-
Procedure:
-
To a flask, add the bromophenyl starting material, the boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Biological Evaluation and Data Analysis
The newly synthesized analogs must be subjected to a cascade of biological assays to build the SAR.
-
Primary Assay: All compounds should be tested in a primary, target-based assay to determine their potency (e.g., IC₅₀ or Kᵢ value). The choice of assay is dependent on the therapeutic target. For example, if the target were a histone demethylase like KDM1A, a biochemical assay measuring enzyme inhibition would be appropriate.[19]
-
Secondary Assays: Promising compounds from the primary screen (e.g., IC₅₀ < 1 µM) should be advanced to secondary assays, including:
-
Cell-based potency assays: To confirm activity in a more physiologically relevant context.
-
ADME Profiling: In vitro assays to assess metabolic stability (e.g., liver microsome stability assay), aqueous solubility, and cell permeability (e.g., PAMPA).
-
Cytotoxicity Assay: To ensure that the observed activity is not due to general toxicity.
-
The results should be compiled into an SAR table to facilitate analysis.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Cmpd | R¹ (Region A) | R² (Region C) | Target IC₅₀ (nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |
| Lead | -Br | -NH₂ | 550 | 25 | 15 |
| 1 | -Ph | -NH₂ | 210 | 18 | 5 |
| 2 | 4-F-Ph | -NH₂ | 95 | 35 | 8 |
| 3 | 4-OMe-Ph | -NH₂ | 450 | 12 | 7 |
| 4 | 3-Pyridyl | -NH₂ | 150 | 40 | 30 |
| 5 | -Morpholino | -NH₂ | 85 | >60 | 55 |
| 6 | -Br | -NHMe | 800 | 45 | 12 |
| 7 | -Br | -NMe₂ | >10000 | >60 | <1 |
| 8 | 4-F-Ph | -NHMe | 350 | 55 | 6 |
| 9 | 4-F-Ph | Tetrazole | 120 | >60 | 25 |
-
Replacing the bromine with aryl groups is generally favorable (Cmpd 1-4 vs. Lead). A 4-fluoro substituent enhances potency (Cmpd 2).
-
Introducing a basic morpholino group (Cmpd 5) improves both potency and physicochemical properties.
-
The primary amide's N-H protons appear important for activity, as N-methylation is detrimental (Cmpd 6 vs. Lead; Cmpd 8 vs. Cmpd 2).
-
A tetrazole is a viable bioisostere for the amide, retaining good potency while improving stability (Cmpd 9 vs. Cmpd 2).
These initial findings would guide the design of the next generation of analogs, for instance, by combining the beneficial 4-fluorophenyl and morpholino groups with other modifications.
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. SciSpace. [Link]
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Application Notes and Protocols for High-Throughput Screening of "1-(3-Bromophenyl)cyclopropane-1-carboxamide" Libraries
Introduction: The Therapeutic Potential of the Cyclopropane Scaffold
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its inherent ring strain and unique electronic properties confer a rigid conformation that can enhance binding affinity to biological targets and improve metabolic stability by being less susceptible to enzymatic degradation.[4] The "1-(3-Bromophenyl)cyclopropane-1-carboxamide" core structure presents a promising starting point for drug discovery. The bromophenyl group offers a handle for further chemical modification to explore structure-activity relationships (SAR), while the cyclopropane carboxamide moiety provides a rigid scaffold that can be oriented to interact with specific protein targets.
Given the broad spectrum of activities reported for cyclopropane derivatives, including anticancer and antifungal properties, a high-throughput screening (HTS) campaign is a logical and efficient first step to elucidate the therapeutic potential of a library based on this scaffold.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an HTS campaign for libraries derived from "this compound," with a focus on identifying novel anticancer agents.
Guiding Philosophy: A Phenotypic Approach to Uncover Novel Mechanisms
While target-based screening has its merits, a phenotypic screening approach is often more advantageous in early-stage drug discovery for novel scaffolds.[8][9][10] Phenotypic screening assesses the effect of a compound on the overall behavior of a cell or organism, without a preconceived notion of the molecular target.[9] This approach can uncover compounds that act via novel mechanisms of action, a crucial factor in overcoming drug resistance.[11]
This guide will therefore focus on a cell-based phenotypic screen to identify compounds that inhibit the proliferation of cancer cells. Following the primary screen, a series of secondary assays will be outlined to validate these "hits," characterize their mechanism of action, and confirm their specificity.
I. The High-Throughput Screening (HTS) Workflow: A Strategic Overview
The HTS process is a multi-step endeavor that requires careful planning and execution to ensure the generation of high-quality, reproducible data.[12][13][14] The overall workflow for screening the "this compound" library is depicted below.
Figure 1. High-Throughput Screening Workflow.
II. Detailed Protocols and Methodologies
A. Phase 1: Preparation and Assay Development
1. Library Preparation and Management:
The integrity of the compound library is paramount. The "this compound" derivatives should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create stock solutions, typically at a concentration of 10 mM. These stock solutions should be stored in desiccated conditions at -20°C or -80°C to prevent degradation. For the screening process, daughter plates are created by diluting the stock solutions to an intermediate concentration.
2. Cell Line Selection and Culture:
For a primary anticancer screen, a well-characterized and robust cancer cell line should be selected. The NCI-60 panel of human cancer cell lines offers a diverse set for initial screening.[10] For this protocol, we will use the HeLa (cervical cancer) cell line as a representative model due to its ease of culture and widespread use in HTS.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
3. Primary Assay Development and Miniaturization:
The goal is to develop a robust and reproducible assay in a 384-well format to assess cell viability. A colorimetric or fluorometric assay is ideal for HTS. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a suitable choice as it measures ATP levels, an indicator of metabolically active cells.
Protocol 1: Cell Viability Assay Miniaturization
-
Cell Seeding: Determine the optimal cell seeding density to ensure logarithmic growth over the assay period (e.g., 72 hours). Test a range of densities (e.g., 500 to 5000 cells per well) in a 384-well plate.
-
Compound Addition: Add a known cytotoxic compound (e.g., doxorubicin) as a positive control and DMSO as a negative control to respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the signal-to-background ratio and the Z'-factor. A Z'-factor greater than 0.5 indicates a high-quality, robust assay suitable for HTS.
| Parameter | Recommended Value |
| Plate Format | 384-well, clear bottom |
| Cell Line | HeLa |
| Seeding Density | Optimized for logarithmic growth |
| Compound Concentration | 10 µM (single point) |
| Incubation Time | 72 hours |
| Readout | Luminescence (CellTiter-Glo®) |
| Positive Control | Doxorubicin (e.g., 1 µM) |
| Negative Control | 0.1% DMSO |
| Z'-Factor | > 0.5 |
Table 1. Key Parameters for the Primary HTS Assay.
B. Phase 2: The Primary High-Throughput Screen
With a validated assay, the primary HTS can be initiated.[12][13] The entire "this compound" library is screened at a single concentration (e.g., 10 µM) to identify "hits" that significantly inhibit cell viability. Automated liquid handling systems are essential for this phase to ensure accuracy and throughput.
Protocol 2: Primary HTS Campaign
-
Plate Preparation: Seed HeLa cells into 384-well plates at the predetermined optimal density and allow them to adhere overnight.
-
Compound Transfer: Using an automated liquid handler, transfer the library compounds from the daughter plates to the cell plates to achieve a final concentration of 10 µM. Each plate must include positive (doxorubicin) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours.
-
Assay Readout: Perform the CellTiter-Glo® assay and measure luminescence.
-
Data Analysis and Hit Selection: Normalize the data to the controls on each plate. A common method for hit selection is to identify compounds that cause a reduction in cell viability greater than three standard deviations from the mean of the negative controls (DMSO).
C. Phase 3: Hit Validation and Triage
The initial hits from the primary screen require rigorous validation to eliminate false positives and prioritize the most promising compounds.[15][16][17][18][19][20]
1. Hit Confirmation:
The first step is to re-test the initial hits in the primary assay to confirm their activity. This is often done using freshly prepared compound solutions to rule out issues with compound stability or precipitation in the original screening plates.
2. Dose-Response Curves and IC50 Determination:
Confirmed hits are then tested over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
Protocol 3: IC50 Determination
-
Cell Seeding: Seed HeLa cells in 384-well plates.
-
Compound Dilution: Prepare serial dilutions of the hit compounds.
-
Compound Addition: Add the diluted compounds to the cell plates.
-
Incubation and Readout: Follow the same procedure as the primary assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
3. Cytotoxicity Profiling:
To assess the selectivity of the hit compounds, their cytotoxicity should be evaluated in a non-cancerous cell line, such as human foreskin fibroblasts (HFF) or an immortalized normal epithelial cell line (e.g., MCF-10A). Compounds with a significant therapeutic window (i.e., a much higher IC50 in normal cells compared to cancer cells) are prioritized.
D. Phase 4: Secondary and Mechanistic Assays
The goal of this phase is to gain insight into the mechanism of action of the validated hits.
1. Signaling Pathway Analysis:
Many anticancer drugs exert their effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[21][22][23][24][25]
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Cell-based assays for evaluating the cytotoxicity of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
A Multi-Parametric Approach for Evaluating the Cytotoxicity of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust framework for assessing the cytotoxic potential of the novel compound, this compound. Given that compounds with a 1-phenylcyclopropane carboxamide core have shown a range of pharmacological activities, from antiproliferative to psychoactive, a thorough toxicological evaluation is a prerequisite for any further development.[1] This guide moves beyond a single-endpoint analysis, advocating for a multi-parametric strategy that interrogates distinct cellular pathways of cytotoxicity. We present a cohesive workflow integrating three cornerstone cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 activity assay for apoptosis. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document equips researchers to generate reliable, comprehensive, and interpretable cytotoxicity data.
The Rationale: A Multi-Parametric Imperative
-
Metabolic Activity: Healthy, proliferating cells maintain a high rate of metabolic activity. The MTT assay quantifies the reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product, serving as a proxy for overall cell viability.[3][4][5]
-
Membrane Integrity: A fundamental characteristic of a viable cell is its intact plasma membrane. The loss of this integrity, a hallmark of necrosis or late-stage apoptosis, results in the release of cytosolic components into the culture medium.[6] The LDH assay quantifies the activity of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) that has leaked from damaged cells.[7][8]
-
Apoptotic Pathway Activation: Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases.[9] Caspase-3 and Caspase-7 are key executioner caspases that, once activated, orchestrate the dismantling of the cell.[10][11] Measuring their activity provides a specific and sensitive indicator of apoptosis induction.[12]
By combining these three assays, researchers can build a more complete cytotoxic profile of this compound, distinguishing between cytostatic effects, necrosis, and apoptosis.
Pre-Experimental Considerations: Setting the Stage for Success
Before initiating any assay, careful planning is essential to ensure the data generated is both accurate and relevant.
2.1. Cell Line Selection
The choice of cell line is paramount and should be guided by the research objective.[13][14]
-
Initial Screening: For a general cytotoxicity screen of a novel compound, we recommend using well-established, easy-to-culture, and robust cell lines. Examples include:
-
HEK293: Human Embryonic Kidney cells.
-
HeLa: Human cervical cancer cells.
-
A549: Human lung carcinoma cells.
-
L929: Mouse fibroblasts, an established standard for cytotoxicity testing according to ISO 10993-5.[15]
-
-
Targeted Studies: If this compound has a hypothesized target organ or disease, the cell line should reflect that context.[16] For example, if it is being investigated as a neuro-active agent, a neuronal cell line (e.g., SH-SY5Y) would be more appropriate.
-
Authentication and Purity: Always source cell lines from reputable repositories like the American Type Culture Collection (ATCC) to ensure proper identification and authenticity.[14] Regularly test cultures for mycoplasma contamination, which can significantly alter cellular responses and confound experimental results.[14]
2.2. Compound Solubilization and Vehicle Controls
This compound is an organic molecule and will likely require an organic solvent for solubilization.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of test compounds.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the final desired concentrations.
-
Vehicle Control: It is critical to include a vehicle control in every experiment. This consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5% v/v), but without the test compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.
2.3. Experimental Design: Dose and Time
Cytotoxicity is both dose- and time-dependent. A comprehensive evaluation must explore both variables.
-
Dose-Response: Test the compound over a wide range of concentrations, typically using a semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This range allows for the determination of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
-
Time-Course: Different cytotoxic mechanisms operate on different timescales. We recommend performing assays at multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and delayed effects.
Integrated Cytotoxicity Workflow
The following diagram illustrates the overarching experimental workflow for a comprehensive cytotoxicity assessment.
Caption: General workflow for multi-parametric cytotoxicity testing.
Detailed Experimental Protocols
For each protocol, cells should be seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight before treatment.[17] All experimental conditions should be performed in triplicate or more.
4.1. Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[5][17]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3][17]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[17][18]
-
Phosphate-Buffered Saline (PBS)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
After the desired incubation period with this compound, carefully remove the culture medium.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, for a final concentration of 0.45-0.5 mg/mL.[4]
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, protected from light.[18] During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of MTT Solubilization Solution to each well to dissolve the crystals.[17]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[3][17]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][17]
Controls:
-
Untreated Control: Cells incubated with medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Blank Control: Wells with medium and MTT solution but no cells, to determine background absorbance.[17]
4.2. Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures LDH released from cells with compromised membrane integrity.[7] The released LDH catalyzes a reaction that results in a colored formazan product, which is directly proportional to the amount of cell lysis.[19][20]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency and reliability). These kits typically contain the necessary substrate mix, assay buffer, and stop solution.
-
Lysis Buffer (e.g., 10X Triton X-100 solution, often included in kits) for maximum LDH release control.[7]
-
96-well clear or opaque-walled flat-bottom plates (check kit recommendations).
-
Microplate spectrophotometer.
Procedure:
-
After the desired incubation period, do not discard the culture medium, as it contains the released LDH.
-
Prepare the Maximum LDH Release control: In a set of wells containing untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.[21] This lyses all cells and represents 100% cytotoxicity.[7]
-
Carefully transfer 50 µL of supernatant from each well of your experimental plate to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[21]
-
Incubate at room temperature for 30 minutes, protected from light.[21]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[21]
-
Read the absorbance at 490 nm. A reference wavelength of 680 nm is often used to correct for background.[21]
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with Lysis Buffer.[7]
-
Vehicle Control: Supernatant from cells treated with the highest concentration of DMSO.
-
Medium Background: Culture medium without cells.[20]
4.3. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[12]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega) or equivalent. These kits provide the lyophilized substrate and buffer.
-
96-well opaque-walled plates (essential for luminescence assays to prevent well-to-well crosstalk).
-
Luminometer.
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer, according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[22]
-
Remove the assay plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The single reagent addition lyses the cells and initiates the luminescent reaction.[12]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Controls:
-
Untreated Control: Cells incubated with medium only (baseline caspase activity).
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide) to confirm assay performance.
Data Analysis and Interpretation
The power of this approach lies in integrating the data from all three assays.
Calculations:
-
MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_sample / Luminescence_untreated)
Interpreting Combined Results: The following table provides a framework for interpreting the potential outcomes.
| MTT Assay Result | LDH Assay Result | Caspase-3/7 Assay Result | Probable Mechanism of Action |
| ↓ Viability | ↑ Cytotoxicity | ↑↑ High Induction | Apoptosis followed by secondary necrosis: The classic apoptotic pathway is activated, leading to eventual membrane breakdown. |
| ↓ Viability | ↓ Low Cytotoxicity | ↑↑ High Induction | Primary Apoptosis: The compound induces programmed cell death without significant, immediate membrane rupture. |
| ↓ Viability | ↑↑ High Cytotoxicity | ~ No Change | Primary Necrosis: The compound causes direct damage to the cell membrane, leading to rapid lysis. |
| ↓ Viability | ~ No Change | ~ No Change | Cytostatic Effect or Metabolic Inhibition: The compound inhibits cell proliferation or mitochondrial function without causing overt cell death within the timeframe. |
Visualizing Cell Death Pathways:
Caption: Interplay of cytotoxic mechanisms and corresponding assays.
Conclusion
The evaluation of a novel chemical entity like this compound requires a rigorous and multi-faceted approach. By moving beyond a single endpoint and adopting the integrated workflow of MTT, LDH, and Caspase-3/7 assays, researchers can build a comprehensive cytotoxicity profile. This strategy not only determines the potency (IC50) of the compound but also provides critical insights into its mechanism of action, distinguishing between cytostatic, necrotic, and apoptotic effects. The detailed protocols and data interpretation frameworks provided herein are designed to ensure the generation of high-quality, reliable data essential for informed decision-making in drug discovery and development.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 1-(3-Bromophenyl)cyclopropane-1-carboxamide as a Potential Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Their dysfunction is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[3][4][5] This document provides a comprehensive guide for the investigation of "1-(3-Bromophenyl)cyclopropane-1-carboxamide" as a potential inhibitor of carbonic anhydrase activity. While direct studies on this specific compound are not yet prevalent in published literature, its structural motifs, including the bromophenyl and cyclopropane carboxamide groups, suggest a potential for interaction with the CA active site. These application notes offer detailed protocols for the in vitro evaluation of its inhibitory efficacy and kinetic characterization, empowering researchers to explore its therapeutic potential.
Introduction to Carbonic Anhydrases as Drug Targets
Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][6] In humans, 16 different α-CA isoforms have been identified, each with distinct tissue distribution and physiological functions.[1] The inhibition of specific CA isoforms can produce therapeutic effects. For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure in glaucoma patients.[4][7] Similarly, targeting tumor-associated isoforms like CA IX and CA XII is a promising strategy in cancer therapy.[1][8]
The development of CA inhibitors has traditionally focused on sulfonamide-based compounds that coordinate with the zinc ion in the enzyme's active site.[8] However, the discovery of novel inhibitor scaffolds is an active area of research aimed at improving isoform selectivity and reducing off-target effects.[5] The structural features of this compound, while not a classical sulfonamide, warrant investigation into its potential as a novel CA inhibitor. Bromophenol derivatives, for instance, have demonstrated potent inhibition of human CA I and II.[2][9]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 597563-13-8 | [10][11][12] |
| Molecular Formula | C10H10BrNO | [10][12] |
| Molecular Weight | 240.1 g/mol | [10] |
| Structure | ||
| Physical State | Solid (presumed) | |
| Solubility | To be determined experimentally (likely soluble in DMSO or other organic solvents) |
Experimental Protocols for Inhibitor Evaluation
The following protocols are designed to assess the potential of this compound as a carbonic anhydrase inhibitor. It is recommended to use a well-characterized human CA isoform (e.g., recombinant hCA I or hCA II, which are commercially available) and a known inhibitor, such as acetazolamide, as a positive control.[1][3]
Protocol 1: Colorimetric Screening Assay for CA Inhibition
This high-throughput compatible assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of the test compound indicates inhibition.[3]
Materials and Reagents:
-
Human Carbonic Anhydrase (e.g., hCA I or hCA II, from human erythrocytes or recombinant)[3]
-
p-Nitrophenyl acetate (p-NPA)[3]
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[3]
-
DMSO (for dissolving compounds)[3]
-
96-well clear, flat-bottom microplates[3]
-
Microplate reader capable of kinetic measurements at 405 nm[3]
Procedure:
-
Reagent Preparation:
-
CA Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.[3]
-
CA Working Solution: Dilute the CA stock solution in cold Assay Buffer to the desired final concentration (e.g., 0.1 mg/mL). Prepare fresh before use.[3]
-
p-NPA Substrate Solution (3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.[3]
-
Test Compound and Control Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.[3] Prepare serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer and DMSO/inhibitor solutions to the respective wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram of the Colorimetric Screening Workflow
Caption: Workflow for the colorimetric CA inhibition assay.
Protocol 2: Stopped-Flow CO2 Hydration Assay for Kinetic Characterization
This is the gold-standard method for determining the kinetic parameters of CA inhibition as it measures the enzyme's physiological reaction: the hydration of CO2.[1] An Applied Photophysics stopped-flow instrument is typically used for this assay.[1]
Materials and Reagents:
-
Human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)
-
This compound (test compound)
-
Buffer: 20 mM HEPES, pH 7.4[1]
-
Indicator: 0.2 mM Phenol Red[1]
-
CO2-saturated water (prepare by bubbling CO2 gas through chilled, deionized water)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare solutions of the CA enzyme and the test compound at various concentrations in the HEPES buffer.
-
Prepare the indicator solution in the same buffer.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of phenol red at this pH).[1]
-
Equilibrate the instrument and solutions to a constant temperature (e.g., 25°C).
-
-
Kinetic Measurement:
-
One syringe of the stopped-flow instrument is filled with the enzyme solution (or enzyme pre-incubated with the inhibitor for 15 minutes), and the other syringe is filled with the CO2-saturated water containing the pH indicator.[1]
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Record the decrease in absorbance at 557 nm over time (10-100 seconds) as the pH drops due to the formation of protons from CO2 hydration.[1]
-
-
Data Analysis:
-
Determine the initial rate of the CA-catalyzed CO2 hydration reaction from the slope of the absorbance vs. time curve.
-
Perform measurements at varying CO2 concentrations to determine kinetic parameters (Km and Vmax) in the absence and presence of the inhibitor.[1]
-
Use non-linear regression analysis of the initial rates to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[1]
-
Diagram of the Stopped-Flow Assay Principle
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of some bromophenols on human carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. The first synthesis, carbonic anhydrase inhibition and anticholinergic activities of some bromophenol derivatives with S including natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. echemi.com [echemi.com]
Application of "1-(3-Bromophenyl)cyclopropane-1-carboxamide" in acetylcholinesterase inhibition assays
Application Notes & Protocols
Topic: Evaluation of 1-(3-Bromophenyl)cyclopropane-1-carboxamide as a Potential Acetylcholinesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission.[1][2][3] The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[3][4][5] By preventing the breakdown of ACh, AChE inhibitors (AChEIs) increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic function.[1][4]
The search for novel, potent, and selective AChEIs with favorable pharmacokinetic profiles is a continuous effort in medicinal chemistry. Structural diversity is key to discovering new lead compounds. This document focuses on a compound of interest: This compound . While this specific molecule is not extensively characterized in the literature as an AChE inhibitor, its structural motifs—a cyclopropane ring and a bromophenyl group—are present in various biologically active compounds, suggesting a rationale for its investigation.[6] The cyclopropane moiety can introduce conformational rigidity and unique spatial arrangements, while the bromophenyl group can participate in halogen bonding and other interactions within the enzyme's active site.[7][8][9]
These application notes provide a comprehensive framework for the systematic evaluation of this compound's inhibitory activity against acetylcholinesterase using the well-established Ellman's colorimetric assay.[3][10][11]
Scientific Rationale: Why Investigate this compound?
The rationale for screening this compound stems from established structure-activity relationships (SAR) in the field of AChE inhibition:
-
Aromatic Interactions: The active site of AChE contains a deep gorge lined with aromatic residues, such as tryptophan and tyrosine.[12] The bromophenyl group of the test compound can potentially engage in π-π stacking or hydrophobic interactions within this gorge, contributing to binding affinity.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the amino acid residues of the AChE active site. This has been recognized as a significant interaction in modern drug design.
-
Cyclopropane Scaffold: The rigid cyclopropane ring restricts the molecule's conformation, which can be advantageous for fitting into a well-defined binding pocket. This rigidity can also enhance metabolic stability. Amide derivatives containing cyclopropane have been synthesized and evaluated for various biological activities.[6]
-
Carboxamide Group: The amide functional group is a common feature in many enzyme inhibitors, capable of forming hydrogen bonds with the enzyme backbone or key residues, thus anchoring the inhibitor in the active site.
Principle of the Acetylcholinesterase Inhibition Assay (Ellman's Method)
The protocol described herein is based on the spectrophotometric method developed by Ellman and colleagues.[3][10][11] This robust and high-throughput compatible assay relies on the following reaction sequence:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCh), to produce thiocholine and acetate.[3][10]
-
Colorimetric Reaction: The generated thiocholine, a thiol compound, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[3][10]
-
Detection: This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[10]
The rate of yellow color formation is directly proportional to the AChE activity. When an inhibitor, such as this compound, is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color development.[3]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| This compound | Commercial Vendor | e.g., 597563-13-8 | Room Temperature |
| Acetylcholinesterase (AChE) from Electrophorus electricus | Sigma-Aldrich | C3389 | -20°C |
| Acetylthiocholine Iodide (ATChI) | Sigma-Aldrich | A5751 | 4°C |
| 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temperature |
| Sodium Phosphate Monobasic (NaH₂PO₄) | Fisher Scientific | S369 | Room Temperature |
| Sodium Phosphate Dibasic (Na₂HPO₄) | Fisher Scientific | S374 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear, flat-bottom microplates | Corning | 3596 | N/A |
| Ultrapure Water | N/A | N/A | N/A |
Preparation of Solutions
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄. Mix them until the pH of the solution is 8.0. This will be the main assay buffer.
-
AChE Enzyme Solution (0.2 U/mL): Prepare a stock solution of AChE in the phosphate buffer. From the stock, create a working solution of 0.2 U/mL in assay buffer. Prepare this solution fresh before each experiment.
-
DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 3 mM. Protect this solution from light by wrapping the container in aluminum foil.[10]
-
ATChI Substrate Solution (15 mM): Dissolve an appropriate amount of ATChI in ultrapure water. Prepare this solution fresh daily.[10]
-
Test Compound Stock Solution (e.g., 20 mM): Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Test Compound Working Solutions: Perform serial dilutions of the stock solution in phosphate buffer to obtain a range of concentrations for IC₅₀ determination (e.g., from 1 µM to 1 mM). Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent interference with enzyme activity.[3]
Experimental Protocol: 96-Well Plate Assay
This protocol is designed for a final reaction volume of 200 µL per well.
Workflow Diagram
Caption: Workflow for AChE Inhibition Assay.
Step-by-Step Procedure
-
Plate Setup: In a 96-well microplate, add the following components in triplicate for each condition.[10]
-
Blank Wells: 180 µL of phosphate buffer + 20 µL of DMSO/buffer (vehicle). These wells will not contain the enzyme.
-
Control Wells (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DMSO/buffer (vehicle).
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the respective working solution of this compound.
-
-
Pre-incubation: Gently mix the contents of the wells using a plate shaker. Pre-incubate the plate at 37°C for 15 minutes. This step allows the test compound to interact with the enzyme before the substrate is introduced.[10]
-
Reaction Initiation: To all wells, add a 20 µL mixture containing ATChI and DTNB (prepared by mixing equal volumes of the 15 mM ATChI and 3 mM DTNB solutions).
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 412 nm every 60 seconds for a duration of 10 to 15 minutes.[3]
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min).[3]
-
Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of AChE inhibition for each concentration of the test compound:[3]
% Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100
Where:
-
Rate_Control is the average reaction rate of the control wells (100% activity).
-
Rate_Test is the reaction rate in the presence of the test compound.
-
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[13][14] To determine the IC₅₀ value:
-
Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[13]
-
Sample Data Presentation
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | % Inhibition |
| Control | N/A | 0.050 | 0.0 |
| 1 | 0 | 0.045 | 10.0 |
| 10 | 1 | 0.035 | 30.0 |
| 50 | 1.70 | 0.024 | 52.0 |
| 100 | 2 | 0.015 | 70.0 |
| 500 | 2.70 | 0.008 | 84.0 |
Proposed Mechanism of Action & Structural Insights
While the precise binding mode of this compound is unknown without experimental data (e.g., X-ray crystallography or detailed SAR studies), a hypothetical interaction can be proposed based on the structure of the AChE active site.
The active site of AChE is a narrow gorge approximately 20 Å deep.[12] It contains a catalytic anionic site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. The CAS is where acetylcholine is hydrolyzed.[9]
A plausible binding hypothesis for this compound is as a competitive inhibitor , where it competes with acetylcholine for binding to the CAS.
Caption: Hypothetical Binding Interactions.
-
The bromophenyl group may orient itself towards the aromatic residues lining the gorge, establishing hydrophobic and π-π stacking interactions.
-
The carboxamide moiety could form crucial hydrogen bonds with residues in the CAS, such as the serine or histidine of the catalytic triad.[2]
-
The cyclopropane scaffold would serve to hold the phenyl and amide groups in a specific, rigid orientation that is favorable for binding.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and checks are essential:
-
Positive Control: Include a known AChE inhibitor (e.g., Donepezil or Physostigmine) in each assay plate to validate the assay's sensitivity and performance.
-
Solvent Control: Ensure the concentration of DMSO is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Linearity Check: Confirm that the reaction rate is linear over the measurement period for the uninhibited enzyme. If substrate depletion occurs, dilute the enzyme or shorten the measurement time.[15]
-
Triplicate Measurements: Running all samples, controls, and blanks in triplicate will allow for the calculation of standard deviations and ensure the precision of the data.
By adhering to these principles, the described protocol provides a robust system for accurately determining the AChE inhibitory potential of this compound.
References
-
BrainKart. (2017, September 4). What is the mechanism of acetylcholinesterase inhibition? Retrieved from [Link]
-
edX. IC50 Determination. Retrieved from [Link]
-
Wikipedia. Acetylcholinesterase inhibitor. Retrieved from [Link]
-
MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors. Retrieved from [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Retrieved from [Link]
-
Khandhar, P. B., & Lopez, M. J. (2023). Physiology, Acetylcholinesterase. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. IC50. Retrieved from [Link]
-
Scribd. Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Zhelyazkova, M. V., et al. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 449, 136-143. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 062-066. Retrieved from [Link]
-
Boster Bio. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]
-
Hong, Y., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1655, 1-13. Retrieved from [Link]
-
ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? Retrieved from [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Rosini, M., et al. (1999). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 42(25), 5212-23. Retrieved from [Link]
-
Cahlíková, L., et al. (2020). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 25(4), 899. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4104. Retrieved from [Link]
-
Arctom. CAS NO. 597563-13-8 | this compound. Retrieved from [Link]
-
Herald Scholarly Open Access. The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Retrieved from [Link]
-
Belluti, F., et al. (2005). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Journal of Medicinal Chemistry, 48(13), 4444-56. Retrieved from [Link]
-
Pharmacy 180. Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]
-
Sahoo, A., et al. (2024). Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. Journal of Biomolecular Structure & Dynamics, 1-18. Retrieved from [Link]
-
Mokhtar, M., et al. (2014). Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. Molecules, 19(4), 4827-4837. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80376, Cyclopropanecarboxamide. Retrieved from [Link].
-
Jiang, H., & Brimble, M. A. (2009). Bivalent ligands derived from Huperzine A as acetylcholinesterase inhibitors. Mini reviews in medicinal chemistry, 9(11), 1307–1316. Retrieved from [Link]
-
ChemBK. This compound. Retrieved from [Link]
-
Kumar, B., et al. (2017). 1-Methyl-4-propan-2-ylbenzene from Thymus vulgaris Attenuates Cholinergic Dysfunction. Molecular Neurobiology, 54(5), 3247-3259. Retrieved from [Link]
-
Refouvelet, B., et al. (2012). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. Molecules, 17(5), 5974-5990. Retrieved from [Link]
-
Sussman, J. L., & Silman, I. (2023). Acetylcholinesterase. Proteopedia. Retrieved from [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. heraldopenaccess.us [heraldopenaccess.us]
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- 11. japsonline.com [japsonline.com]
- 12. proteopedia.org [proteopedia.org]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific synthetic route. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common challenges, ensuring the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary route involves the formation of a cyclopropane ring, followed by the conversion of a carboxylic acid to the final carboxamide. This guide will address potential pitfalls in both of these key transformations.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield in the Cyclopropanation Step
Question: I am experiencing a low yield during the cyclopropanation of 3-bromostyrene to form 1-(3-bromophenyl)cyclopropane-1-carboxylic acid. What are the likely causes and how can I improve the efficiency of this reaction?
Answer: Low yields in the cyclopropanation of styrenes are often attributed to several factors, including the choice of reagents, reaction conditions, and the purity of the starting materials. The most common method for this transformation is a modified Simmons-Smith reaction or a related cyclopropanation using a diazo compound and a catalyst.
Potential Causes and Solutions:
-
Reagent Purity: The purity of your 3-bromostyrene and the cyclopropanating agent (e.g., diethylzinc and diiodomethane, or ethyl diazoacetate) is critical. Impurities can quench the reactive species or lead to side reactions.
-
Recommendation: Purify the 3-bromostyrene by distillation before use. Ensure the cyclopropanating reagents are of high quality and handled under anhydrous conditions, as they are sensitive to moisture.
-
-
Reaction Conditions: Temperature control is crucial. The formation of the zinc carbenoid in the Simmons-Smith reaction is exothermic, and uncontrolled temperature can lead to decomposition and side product formation.
-
Recommendation: Maintain a consistent low temperature (e.g., 0 °C to -10 °C) during the addition of reagents. Use a cryostat or an ice-salt bath for better temperature management.
-
-
Side Reactions: The formation of polymeric materials from the styrene starting material is a common side reaction.
-
Recommendation: Add a polymerization inhibitor, such as a small amount of hydroquinone, to the reaction mixture.
-
Experimental Protocol: Optimized Simmons-Smith Cyclopropanation
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure the solvent is thoroughly dried. |
| Temperature | 0 °C | Maintain throughout the addition of reagents. |
| Reagents | Diethylzinc (1.1 eq), Diiodomethane (1.2 eq) | Add dropwise to the solution of 3-bromostyrene. |
| Stirring Time | 12-24 hours | Monitor reaction progress by TLC or GC-MS. |
| Work-up | Quench with saturated aq. NH4Cl | This will safely neutralize the excess zinc reagents. |
Problem 2: Difficulty in the Amidation of 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Question: I am struggling with the final amidation step to convert 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid to the corresponding carboxamide. The reaction is either incomplete or results in a complex mixture of byproducts. What should I do?
Answer: The amidation of a sterically hindered carboxylic acid, such as 1-(3-bromophenyl)cyclopropane-1-carboxylic acid, can be challenging. The cyclopropane ring can sterically hinder the approach of the amine to the activated carboxylic acid intermediate. The choice of coupling reagent and reaction conditions is paramount for success.
Potential Causes and Solutions:
-
Ineffective Coupling Reagent: Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) may not be effective for this sterically hindered substrate.
-
Recommendation: Utilize more powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known to be highly effective for the formation of amide bonds in challenging cases.
-
-
Inadequate Base: The choice of base is important to activate the carboxylic acid and neutralize the acid formed during the reaction.
-
Recommendation: Use a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
-
Reaction Temperature: The reaction may require elevated temperatures to overcome the steric hindrance.
-
Recommendation: Start the reaction at room temperature and, if no progress is observed, gently heat the reaction mixture to 40-50 °C. Monitor for any potential decomposition.
-
Experimental Protocol: HATU-Mediated Amidation
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent is ideal for this reaction. |
| Coupling Reagent | HATU (1.2 eq) | Pre-activate the carboxylic acid with HATU before adding the amine. |
| Base | DIPEA (2.0 eq) | Add the base to the carboxylic acid and HATU mixture. |
| Amine Source | Ammonium chloride with an excess of base, or aqueous ammonia | The choice depends on the desired reaction conditions. |
| Stirring Time | 4-12 hours | Monitor by TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare the starting material, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid?
A1: A reliable method is the reaction of 3-bromostyrene with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. This method often provides good yields and diastereoselectivity.
Q2: How can I effectively purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. The purity of the fractions should be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for further purification.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Diethylzinc and diiodomethane are toxic and pyrophoric and should be handled with extreme care in a well-ventilated fume hood under an inert atmosphere. Diazo compounds are potentially explosive and should be handled with appropriate safety measures. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizing the Workflow
To aid in your experimental planning, the following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Key reagents in the Simmons-Smith cyclopropanation step.
Technical Support Center: Optimization of Cyclopropanation Reactions for Electron-Withdrawing Group Substrates
Welcome to the Technical Support Center for the optimization of cyclopropanation reactions involving substrates with electron-withdrawing groups (EWGs). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of these challenging yet rewarding reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting a cyclopropanation reaction on my α,β-unsaturated ketone, but I am observing very low conversion of my starting material. What are the potential causes and how can I improve the yield?
Answer:
Low yields in cyclopropanation reactions of electron-deficient alkenes are a common challenge. The primary reasons often relate to the choice of reagents and reaction conditions, which are critical for these less reactive substrates.
Potential Causes & Solutions:
-
Inappropriate Cyclopropanation Method: Electron-deficient alkenes are often poor substrates for classical Simmons-Smith reactions due to the electrophilic nature of the zinc carbenoid, which is inefficient with these electron-poor olefins.[1]
-
Solution: Consider alternative methods better suited for electron-withdrawing groups:
-
Corey-Chaykovsky Reaction (Michael-Initiated Ring Closure - MIRC): This is often the go-to method for α,β-unsaturated carbonyl compounds.[2][3][4] It involves the 1,4-conjugate addition of a sulfur ylide to the enone, followed by intramolecular cyclization.[3][4][5][6]
-
Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, or palladium with diazo compounds are effective for a wide range of alkenes, including those with EWGs.[7][8][9] Cobalt-catalyzed systems have also shown promise for these substrates.[1][10][11]
-
-
-
Poor Reagent Activity:
-
Simmons-Smith: If you are using a modified Simmons-Smith protocol, the activity of the zinc-copper couple is crucial.[10]
-
Corey-Chaykovsky: The stability of the sulfur ylide is critical. Sulfonium ylides are generally less stable and more reactive than sulfoxonium ylides, requiring generation and use at low temperatures.[3][4]
-
Solution: Generate the ylide in situ at the recommended low temperature and ensure your reagents (sulfonium/sulfoxonium salt and base) are of high quality and anhydrous.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[7]
-
Solution: While some methods require low temperatures, a modest increase in temperature might be necessary. However, be cautious as higher temperatures can also lead to the decomposition of reagents and side reactions.[7]
-
-
Reaction Time: The reaction may simply be slow.
-
Solution: Extend the reaction time and monitor the progress by TLC or LC-MS.[10]
-
-
-
Presence of Inhibitors:
-
Water and Oxygen: Many catalysts, especially transition metal catalysts and organozinc reagents, are sensitive to air and moisture.[10]
-
Solution: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired cyclopropane, but I am also seeing significant amounts of byproducts. How can I identify and minimize them?
Answer:
Byproduct formation is a frequent challenge in cyclopropanation chemistry. The nature of the byproduct often points to the underlying issue.
Common Side Products and Their Mitigation:
| Side Product | Probable Cause & Reaction Type | Mitigation Strategy |
| Carbene Dimerization Products (e.g., diethyl maleate/fumarate from ethyl diazoacetate) | High instantaneous concentration of the carbene intermediate in transition metal-catalyzed reactions.[7] | Add the diazo compound slowly to the reaction mixture using a syringe pump to keep the carbene concentration low.[7] |
| C-H Insertion Products | Highly reactive carbenes inserting into C-H bonds of the substrate or solvent instead of adding to the double bond.[7] | Catalyst Choice: Copper catalysts often show higher selectivity for cyclopropanation over C-H insertion compared to some rhodium catalysts.[7] Use Substrate as Solvent: If feasible and safe, using the alkene as the solvent can increase the probability of the desired reaction.[7] |
| [3+2] Cycloaddition Products | Occurs with donor-acceptor cyclopropanes or when using vinyl or aryl diazo compounds where the metal carbene acts as a three-atom component.[7] | Modify the catalyst or the electronic properties of the diazo compound to disfavor this pathway. |
| Ylide Rearrangement Products | In the Corey-Chaykovsky reaction, the sulfur ylide can undergo rearrangement, especially with less reactive enones.[13] | Use a more stable ylide or optimize reaction conditions (e.g., temperature) to favor the conjugate addition. |
Issue 3: Poor Diastereo- or Enantioselectivity
Question: I am getting a good yield of my cyclopropanated product, but the diastereoselectivity (or enantioselectivity for asymmetric reactions) is poor. How can I improve this?
Answer:
Controlling stereochemistry is a key aspect of modern cyclopropanation. Several factors influence the stereochemical outcome.
Factors Affecting Stereoselectivity & Optimization Strategies:
-
Catalyst and Ligand Choice (for asymmetric catalysis): This is the most critical factor for enantioselectivity.[10]
-
Solution: A screening of different chiral ligands is often necessary to find the optimal one for a specific substrate and carbene precursor.[10] For instance, in biocatalysis, engineered myoglobins have shown high diastereo- and enantioselectivity for cyclopropanation of electron-deficient alkenes.[14][15][16][17]
-
-
Steric Bulk: The steric hindrance of the catalyst, ligands, and even the carbene precursor can influence the facial selectivity of the carbene addition to the alkene.[10]
-
Solution: Experiment with ligands of varying steric bulk.
-
-
Directing Groups: The presence of a coordinating group, such as a hydroxyl group on an allylic alcohol, can direct the cyclopropanating agent to a specific face of the double bond.[12][18][19]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state leading to the major stereoisomer.
Issue 4: Difficulty in Product Purification
Question: I have successfully formed my cyclopropane product, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of cyclopropane-containing compounds can be challenging due to their unique properties and potential for ring strain-related degradation.
Purification Troubleshooting:
-
Degradation on Silica Gel: The strained cyclopropane ring can be susceptible to opening under acidic conditions, which can be present on standard silica gel.[21]
-
Solution:
-
Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using alumina or a less acidic stationary phase.[21]
-
-
-
Co-elution with Byproducts:
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with reverse-phase columns (e.g., C18), can be very effective for separating structurally similar compounds.[21]
-
Alternative Chromatographic Techniques: Techniques like centrifugal partition chromatography (CPC) can be useful for complex mixtures.[21]
-
-
-
Product Lability:
-
Solution: Avoid harsh conditions during workup and purification. Use mild acids and bases for extractions and avoid excessive heat during solvent evaporation by using a rotary evaporator under reduced pressure at low temperatures.[21]
-
Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is best for my substrate with an electron-withdrawing group?
A1: The choice of method depends on the specific nature of your electron-deficient alkene.
-
For α,β-Unsaturated Carbonyls (Enones, Esters, etc.): The Corey-Chaykovsky reaction (MIRC) is often the most reliable and efficient method.[2][3][4][5][22]
-
For General Electron-Deficient Alkenes: Transition metal-catalyzed cyclopropanation using diazo compounds offers broad applicability. Rhodium and copper catalysts are well-established, and cobalt-based systems are emerging as a powerful alternative.[1][11]
-
Simmons-Smith Reaction: The classical Simmons-Smith reaction is generally not recommended for electron-deficient alkenes.[1] However, modified versions, such as the Shi modification, have been developed to cyclopropanate these substrates.[18]
Q2: I need to perform an asymmetric cyclopropanation. Where do I start?
A2: For asymmetric cyclopropanation, your primary focus should be on the catalyst system.
-
Chiral Ligands: The use of chiral ligands with transition metal catalysts (e.g., Cu, Rh, Co) is the most common approach. Libraries of ligands are often screened to find the optimal one for a given substrate.[10]
-
Biocatalysis: Engineered enzymes, such as modified myoglobins, have shown excellent enantioselectivity (up to >99% ee) for the cyclopropanation of electron-deficient alkenes.[14][15][16][17]
-
Chiral Sulfides in Corey-Chaykovsky: Asymmetric versions of the Corey-Chaykovsky reaction have been developed using chiral sulfides, which can provide high levels of enantioselectivity.[13]
Q3: What are the key safety precautions for cyclopropanation reactions, especially when using diazo compounds?
A3: Safety is paramount, particularly when working with energetic compounds like diazomethane and other diazoalkanes.
-
Diazomethane and other non-stabilized diazo compounds are highly toxic and explosive. [23][24][25][26]
-
Handling: Always handle diazo compounds in solution and behind a blast shield in a well-ventilated fume hood.[23][24][25][26] Use specialized glassware with smooth, fire-polished joints to avoid detonation caused by rough surfaces.[23][25]
-
Generation: Generate diazo compounds in situ whenever possible and use them immediately. Do not store solutions of diazomethane.[23][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and appropriate gloves (e.g., neoprene or butyl rubber).[23] A face shield is also recommended.[26]
-
Quenching: Excess diazomethane should be carefully quenched with a weak acid like acetic acid until the characteristic yellow color disappears and gas evolution ceases.[26]
-
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and safer alternative to diazomethane, though it is still highly toxic and should be handled with care in a fume hood.[24][27]
-
Organometallic Reagents: Reagents like diethylzinc are pyrophoric and must be handled under an inert atmosphere.
Experimental Protocols & Data
Protocol 1: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone
This protocol is a general guideline for the cyclopropanation of an enone using a sulfoxonium ylide.[3]
-
Ylide Generation: To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO in a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.05 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Reaction: Cool the ylide solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparison of Cyclopropanation Methods for Electron-Deficient Alkenes
| Method | Substrate Example | Reagents | Typical Yield | Stereoselectivity | Key Considerations |
| Corey-Chaykovsky | Chalcone | Trimethylsulfoxonium iodide, NaH, DMSO | Good to Excellent | Generally good diastereoselectivity | Ideal for α,β-unsaturated carbonyls.[2][3][5] |
| Simmons-Smith (Furukawa) | Allylic Alcohol | Et₂Zn, CH₂I₂ | Good to Excellent | High, directed by OH group | Best for alkenes with directing groups.[12][18] |
| Rh-Catalyzed | Styrene with EWG | Ethyl diazoacetate, Rh₂(OAc)₄ | Good to Excellent | Catalyst dependent | Broad substrate scope. Requires handling of diazo compounds. |
| Biocatalytic (Engineered Myoglobin) | Styrene with EWG | Ethyl diazoacetate, Engineered Mb | Excellent | High to excellent (>99% de, >99% ee)[14][15][16] | Environmentally friendly, high stereoselectivity.[14][15][16][17] |
Diagrams
Workflow for Optimizing Cyclopropanation of Electron-Deficient Alkenes
Caption: A general workflow for optimizing cyclopropanation reactions.
Decision Tree for Method Selection
Caption: A decision tree for selecting a cyclopropanation method.
References
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
General representation of the Corey–Chaykovsky cyclopropanation and... ResearchGate. [Link]
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
-
Corey-Chaykovsky Reactions. YouTube. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Diazomethane Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Kansas. [Link]
-
CB-LSOP-diazomethane-4-18.docx. UConn. [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. [Link]
-
Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]
-
Catalytic and asymmetric cyclopropanation of alkenes catalysed by rhenium(i) bipyridine and terpyridine tricarbonyl complexes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed. [Link]
-
TMS Diazomethane Standard Operating Procedure. Environmental Health & Safety, University of New Mexico. [Link]
-
Diazomethane. Division of Research Safety, Illinois. [Link]
-
Overview of the cyclopropanation optimization. ResearchGate. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]
-
Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Lookchem. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Publications. [Link]
-
Michael Reaction and Addition to Cyclopropane ring (CHE). YouTube. [Link]
-
Purification of Cyclohexene for Cyclopropanation Reactions. East Tennessee State University's Research Portal - Pure Help Center. [Link]
-
Worked Mechanism Problem: Cyclopropanation of Enones (Corey-Chaykovsky Reaction). YouTube. [Link]
-
Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research. [Link]
-
Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. ResearchGate. [Link]
-
Enantioselective cycloaddition reactions using D−A cyclopropanes. ResearchGate. [Link]
-
CYCLOPROPANE FATTY ACID SYNTHETASE: PARTIAL PURIFICATION AND PROPERTIES. PubMed. [Link]
-
Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Semantic Scholar. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Cyclopropanation of .alpha.,.beta.-unsaturated carbonyl compounds and nitriles with diazo compounds. The nature of the involvement of transition-metal promoters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Wordpress. [Link]
-
Homologation of Alkenyl Carbonyls via a Cyclopropanation/Light-Mediated Selective C-C Cleavage Strategy. PubMed. [Link]
-
A plausible reaction mechanism for the cyclopropanation (EWG=electron‐withdrawing group). ResearchGate. [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
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- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
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- 17. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 27. ehs.unm.edu [ehs.unm.edu]
Technical Support Center: Synthesis of 1-Phenylcyclopropane Carboxamide
Welcome to the technical support center for the synthesis of 1-phenylcyclopropane carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our focus is to move beyond simple procedural outlines and delve into the causality behind experimental choices to empower you to optimize your reaction yields and purity.
I. Overview of the Synthetic Pathway
The synthesis of 1-phenylcyclopropane carboxamide is a popular route in medicinal chemistry due to the desirable rigid conformation of the cyclopropane ring. A common and reliable synthetic approach involves three key stages:
-
Cyclopropanation: Formation of the 1-phenylcyclopropane core.
-
Hydrolysis: Conversion of an intermediate to 1-phenylcyclopropanecarboxylic acid.
-
Amide Coupling: Formation of the final 1-phenylcyclopropane carboxamide.
This guide will address potential pitfalls and optimization strategies for each of these critical steps.
II. Troubleshooting Guide & FAQs
Stage 1: Cyclopropanation
A prevalent method for constructing the 1-phenylcyclopropane ring system is the reaction of phenylacetonitrile with a suitable C1 synthon.
Low yields in this alkylation-cyclization reaction can often be attributed to several factors:
-
Inefficient Deprotonation: The initial step requires the deprotonation of phenylacetonitrile to form a benzylic carbanion. If the base is not strong enough or is consumed by side reactions, the subsequent alkylation will be incomplete.
-
Side Reactions: The generated carbanion can participate in side reactions other than the desired cyclization. Polymerization of phenylacetonitrile or reaction with other electrophiles can reduce the yield.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Suboptimal conditions can favor side product formation or lead to incomplete reaction.
Troubleshooting Workflow for Low-Yield Cyclopropanation
Purification techniques for crude "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
Welcome to the Technical Support Center for the purification of 1-(3-Bromophenyl)cyclopropane-1-carboxamide . As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the purification challenges you may encounter with this pharmaceutical intermediate. This guide is structured to address specific problems in a logical sequence, from initial crude product cleanup to final polishing for high-purity applications.
Compound Overview: this compound
This molecule is a key building block in medicinal chemistry, valued for its unique three-dimensional structure conferred by the cyclopropane ring. Achieving high purity is critical for downstream applications, ensuring the reliability of biological data and the safety of potential drug candidates.
| Property | Value | Source |
| CAS Number | 597563-13-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO | [2][3] |
| Molecular Weight | 240.1 g/mol | [2][3] |
| Appearance | Typically an off-white to white solid | General knowledge |
| XLogP3-AA | 2.5 | [3] |
Troubleshooting and Purification Protocols
This section is designed as a series of question-and-answer scenarios that you might face during the purification process.
Scenario 1: Initial Crude Product Analysis and Cleanup
Question: My initial work-up is complete, but the crude product is an oily solid/discolored powder. How do I proceed before attempting advanced purification?
Answer: This is a common issue resulting from residual solvents, inorganic salts, or highly colored impurities. A preliminary cleanup is essential to avoid compromising more sophisticated techniques like chromatography.
Step-by-Step Protocol: Liquid-Liquid Extraction & Brine Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Ensure complete dissolution.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove water-soluble impurities.
-
Acid/Base Wash (Optional but Recommended):
-
Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities, such as unreacted amines if they were used in the synthesis.
-
Follow with a wash using a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, particularly the unreacted starting material, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid.[4] The major impurity in similar amide syntheses is often the corresponding carboxylic acid.[4]
-
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting solid should be cleaner and more suitable for further purification.
Scenario 2: My TLC shows multiple spots. How do I select the right purification method?
Answer: The information from a Thin-Layer Chromatography (TLC) plate is crucial for designing your purification strategy. The number of spots, their separation (ΔRf), and their characteristics will guide your choice between recrystallization, flash chromatography, or preparative HPLC.
Decision-Making Workflow
Below is a decision-making workflow to help you choose the most appropriate technique.
Caption: Decision tree for selecting a purification method.
Scenario 3: I've chosen recrystallization, but I can't find a suitable solvent.
Question: My compound either dissolves completely in everything or doesn't dissolve at all. How do I effectively screen for a recrystallization solvent?
Answer: Recrystallization is a powerful technique for amides when the right solvent system is identified.[5] The principle is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Expertise & Experience: Amides are polar molecules. Therefore, start your screen with polar solvents. A common mistake is to give up after trying only one or two solvents. A systematic screening is key.
Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place a small amount (10-20 mg) of your crude material into several different test tubes.
-
Single Solvent Screening (Room Temp): To each tube, add a different solvent dropwise (0.5 mL increments) at room temperature. Good candidates will show poor solubility.
-
Suggested Solvents to Screen: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Water, and mixtures like Ethanol/Water or Toluene/Heptane.
-
-
Single Solvent Screening (Heated): Take the tubes where the compound was poorly soluble and heat them gently in a water or sand bath. A good solvent will fully dissolve the compound upon heating.
-
Cooling & Crystallization: Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a successful single-solvent system.
-
Two-Solvent System: If no single solvent works, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at its boiling point. Then, add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.
| Solvent System Example | Rationale |
| Isopropanol/Water | Compound is soluble in hot isopropanol; water is added as the anti-solvent. |
| Ethyl Acetate/Heptane | Compound is soluble in ethyl acetate; heptane is the less polar anti-solvent. |
| Acetonitrile | Acetonitrile is known to be an excellent recrystallization solvent for many amide compounds.[5] |
Scenario 4: Recrystallization failed. How do I develop a method for flash column chromatography?
Question: My TLC shows my product has an Rf of 0.8 in 50% Ethyl Acetate/Hexane, but the impurities are close by. How do I optimize this for a column?
Answer: Flash column chromatography is the workhorse for purifying moderately polar organic compounds.[6] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 for good separation.[7] An Rf of 0.8 is too high; your compound will elute too quickly with the solvent front, resulting in poor separation.
Workflow for Flash Chromatography Optimization
Caption: Workflow for optimizing and running flash column chromatography.
Troubleshooting Common Chromatography Issues:
| Problem | Potential Cause | Solution |
| Compound won't come off the column | Solvent system is not polar enough; compound may be degrading on silica. | Increase the polarity of the mobile phase (e.g., add a small % of methanol). To check for degradation, spot the compound on a TLC plate, let it sit for 30 minutes, then elute to see if new spots appear.[8] |
| Poor separation (mixed fractions) | Column was packed poorly; sample band was too wide; solvent system is not optimal. | Ensure the column is packed uniformly without air bubbles. Use dry loading for compounds with poor solubility in the mobile phase.[8] Re-optimize the solvent system on TLC to maximize ΔRf. |
| Streaking or tailing of spots on TLC | Compound is too polar or acidic/basic; sample is overloaded. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Amides can sometimes streak, and a more polar eluent like DCM/Methanol might be needed.[9] |
Scenario 5: My compound is >98% pure but a small, persistent impurity remains.
Question: I have a high-purity sample after chromatography, but my analytical HPLC shows a closely eluting impurity that I can't remove. What is my next step for achieving >99.5% purity?
Answer: This is the ideal scenario for using Preparative High-Performance Liquid Chromatography (Prep HPLC). Prep HPLC offers significantly higher resolving power than flash chromatography and is the standard method for final purification of active pharmaceutical ingredients (APIs) and key intermediates.[10][11][12]
Expertise & Experience: For a compound like this compound, a reversed-phase method is typically the most effective.
Typical Preparative HPLC Conditions:
-
System: A dedicated preparative HPLC system with a fraction collector.[13]
-
Column: A C18 stationary phase is a robust starting point.[9]
-
Mobile Phase: A gradient of Water (A) and Acetonitrile or Methanol (B) is common. A small amount of modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is often added to improve peak shape.[14]
-
Method Development:
-
Develop an analytical HPLC method first on a smaller C18 column to find conditions that provide good separation between your main peak and the impurity.
-
Scale up the method to the preparative column, adjusting the flow rate and gradient time proportionally to the column dimensions.
-
Dissolve the sample in a strong solvent (like DMSO or DMF) at a high concentration and perform multiple injections to process the entire batch.
-
Collect the fractions corresponding to the main peak and confirm their purity by analytical HPLC before combining and removing the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude "this compound"? Based on common synthetic routes, likely impurities include:
-
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: The precursor to the amide.[4] This is acidic and can be removed with a basic wash.
-
Unreacted starting materials: Such as 2-(3-bromophenyl)acetonitrile or reagents from the amidation step.[4]
-
Coupling reagent byproducts: If using reagents like DCC, N,N'-dicyclohexylurea can form, which is often difficult to remove.[15] Using HATU can be a cleaner alternative.[4]
Q2: My compound seems to be degrading on silica gel. What are my options? Amide bonds can be sensitive to the acidic nature of standard silica gel.[5]
-
Deactivate the Silica: You can pre-treat the silica by flushing the packed column with your eluent containing 1% triethylamine to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be used for compounds that are unstable on silica.[8]
-
Switch to Reversed-Phase: Reversed-phase chromatography on a C18-functionalized silica is an excellent alternative as it operates under different selectivity principles.[9]
Q3: Can I use an extraction with an acidic solution to purify my amide? Generally, no. While amides are basic, they are very weak bases. The pKa of a protonated amide is around -0.5, meaning extremely strong acids are required to protonate them sufficiently for extraction into an aqueous layer. This is not a practical or selective method for purification and risks hydrolyzing the amide bond. An acidic wash is primarily for removing more basic impurities like amines.[16]
Q4: For large-scale purification (multi-gram to kilogram), which technique is most viable? For large-scale purification in a drug development setting, the priorities are scalability, efficiency, and cost.
-
Recrystallization: This is the most cost-effective and scalable method if a suitable solvent system can be found. It is highly preferred in process chemistry.
-
Flash Chromatography: Scalable to kilograms, but requires large volumes of solvent and silica, increasing cost and waste.
-
Preparative HPLC: While providing the highest purity, it is also the most expensive and has lower throughput, making it more suitable for early-stage development or for producing highly pure analytical standards.[17]
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
-
Reddit r/Chempros. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 597563-13-8 | this compound. Retrieved from [Link]
- Senzer, B. D., et al. (2025).
-
Shinde, S. et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
Yoo, Y. S. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. Retrieved from [Link]
-
Khan, I. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... MDPI. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
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- 10. agilent.com [agilent.com]
- 11. gilson.com [gilson.com]
- 12. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in Amide Bond Formation of Cyclopropane Derivatives
Welcome to the technical support center dedicated to addressing the unique challenges of forming amide bonds with sterically hindered cyclopropane derivatives. The compact and rigid nature of the cyclopropane ring, while a valuable motif in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability, often presents significant synthetic hurdles.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve successful couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the amide coupling of cyclopropane-containing carboxylic acids or amines.
Issue 1: Low to No Product Yield with Standard Coupling Reagents (e.g., DCC, EDC/HOBt)
You've set up your reaction with a standard carbodiimide-based coupling reagent, but the reaction is sluggish or fails to produce the desired amide.
The primary reason for failure is often the high activation energy barrier imposed by steric hindrance. The bulky cyclopropane group, especially when substituted, can prevent the amine from approaching the activated carboxylic acid intermediate.[3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) may not generate a sufficiently reactive activated species to overcome this steric clash.[4][5] Furthermore, the activated intermediate, an O-acylisourea, can undergo an intramolecular rearrangement to a stable N-acylurea, a common side reaction that terminates the desired reaction pathway.[5]
Caption: Troubleshooting decision tree for low-yield amide couplings.
-
Upgrade Your Coupling Reagent: Move from carbodiimides to more reactive uronium or phosphonium-based reagents.[5]
-
Uronium Reagents (e.g., HATU, HBTU): These reagents form highly reactive activated esters. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often a good first choice as it reacts faster and with less racemization than HBTU.[4]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and its derivatives are excellent for coupling hindered partners and are known to reduce racemization.[5][6] PyAOP is particularly effective for coupling challenging N-methyl amino acids.[4]
-
-
Increase Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier.[5] Monitor the reaction for potential decomposition of starting materials or products.
-
In Situ Formation of Acyl Fluorides: Converting the carboxylic acid to a smaller, highly reactive acyl fluoride can significantly improve reaction rates with hindered amines.[7]
Protocol 1: Amide Coupling via Acyl Fluoride Formation [5]
-
In a reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the cyclopropanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.1 M).
-
Add a fluorinating agent such as Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or BTFFH (1.2 equiv).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or pyridine (3.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.
-
Add the sterically hindered cyclopropylamine (1.0 equiv).
-
Seal the vessel and heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress over 12-24 hours via LCMS or TLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
-
Issue 2: Significant Side Product Formation
Your reaction yields the desired product, but also a significant amount of byproducts, complicating purification.
-
Racemization: If your cyclopropane derivative contains a chiral center adjacent to the carbonyl group, the harsh conditions required for coupling can lead to epimerization. This is particularly problematic with highly activating coupling reagents and elevated temperatures.[4]
-
Guanidinium Byproduct: When using uronium reagents like HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct, especially if the carboxylic acid activation is slow or an excess of the uronium reagent is used.[8]
-
Anhydride Formation: With some activation methods, the activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.
-
Minimize Racemization:
-
Avoid Guanidinium Formation:
-
Pre-activate the carboxylic acid with the uronium reagent and base for 5-15 minutes before adding the amine. This ensures the activated ester is formed before the amine is introduced.[5]
-
Use stoichiometric amounts of the coupling reagent.
-
Protocol 2: Pre-activation with HATU to Minimize Side Reactions [9]
-
Dissolve the cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere.
-
Add HATU (1.1 equiv) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the cyclopropylamine (1.0-1.2 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction to completion (typically 1-12 hours).
-
Perform a standard aqueous workup to isolate the crude product.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for a novel, sterically hindered cyclopropane derivative?
For a challenging coupling involving a cyclopropane moiety, it is advisable to start with a more potent coupling reagent than standard carbodiimides. HATU is an excellent first choice due to its high reactivity, rapid reaction kinetics, and generally good performance in overcoming steric hindrance without requiring strictly anhydrous conditions.[6] If HATU fails or leads to significant side products, a phosphonium-based reagent like PyBOP would be the next logical choice, as it is also highly effective for hindered couplings.[5][6]
Q2: I've tried several powerful coupling reagents (HATU, PyBOP) and elevated temperatures, but my reaction still fails. What are my options?
When even the most potent coupling reagents are unsuccessful, it's time to consider alternative synthetic strategies that avoid the direct coupling of a carboxylic acid and an amine.
-
Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The acyl chloride is a highly reactive intermediate that can often react with even very hindered amines. However, this method may not be suitable for substrates with sensitive functional groups.
-
Grignard Reagent-Isocyanate Coupling: For extremely hindered systems, a more unconventional approach is the coupling of a Grignard reagent with an isocyanate.[11][12][13] This method forms the C-N bond through a different mechanism and can be effective where traditional methods fail completely. This would require converting either your carboxylic acid or amine into the appropriate starting material for this reaction.
-
Catalytic Methods: While less common for highly complex substrates, catalytic methods for amide bond formation are an area of active research and may offer a solution.[14] Boric acid-catalyzed amidation at high temperatures can be effective for some systems.
Q3: How does the substitution pattern on the cyclopropane ring affect the reaction?
The steric bulk around the reactive center is the most critical factor. A 1,1-disubstituted cyclopropanecarboxylic acid will be significantly more hindered than a 2-substituted one. Similarly, a 1-aminocyclopropane will be more challenging to acylate than a (cyclopropylmethyl)amine. The electronic properties of the substituents can also play a role, but steric effects are generally dominant in these systems.
Q4: What are the best solvents and bases for these challenging couplings?
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.[5] Ensure your reactants are fully soluble, as poor solubility can drastically reduce reaction rates.[5]
-
Bases: A non-nucleophilic, sterically hindered amine base is crucial to prevent side reactions. Diisopropylethylamine (DIPEA) is the most widely used base for these couplings.[5][9] N-methylmorpholine (NMM) can also be used.[6]
Data Summary: Comparison of Coupling Reagents for Hindered Systems
The following table provides a qualitative comparison of common coupling reagents for sterically hindered amide bond formation.
| Coupling Reagent | Class | Relative Reactivity | Common Side Reactions | Notes |
| EDC/HOBt | Carbodiimide | Low-Medium | N-acylurea formation, Racemization | Often insufficient for hindered cyclopropanes. |
| HATU | Uronium | High | Guanidinium formation, Racemization | Excellent starting point for difficult couplings.[4][6] |
| PyBOP | Phosphonium | High | Low | Very effective for hindered substrates, often with reduced racemization.[5][6] |
| COMU | Uronium | Very High | Guanidinium formation | A newer, highly reactive reagent based on OxymaPure.[5] |
| TFFH / BTFFH | Fluorinating Agent | Very High (via Acyl Fluoride) | - | Forms a small, highly reactive intermediate.[5][7] |
Visualizing the Strategy: From Problem to Solution
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
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- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide. This document is designed for our partners in research and drug development, providing in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural steps and delve into the chemical reasoning behind them, empowering you to diagnose issues, mitigate side reactions, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, structured in a question-and-answer format to provide direct and actionable solutions.
Q1: My overall yield for this compound is consistently low. Where should I begin troubleshooting?
Low overall yield is typically traced back to inefficiencies in one of the two core transformations: the formation of the cyclopropane ring structure or the final amidation step. It is critical to analyze each stage independently.
Stage 1: Synthesis of the Carboxylic Acid Intermediate A common route involves the cyclopropanation of 3-bromostyrene followed by hydrolysis, or the reaction of 3-bromophenylacetonitrile with 1,2-dibromoethane. Potential pitfalls include polymerization of styrene precursors or incomplete hydrolysis of nitrile or ester intermediates. We recommend isolating and confirming the purity of the intermediate, 1-(3-bromophenyl)cyclopropanecarboxylic acid, before proceeding.
Stage 2: Amidation This is the most frequent source of yield loss. Direct reaction of a carboxylic acid and an amine (or ammonia) is often problematic due to an initial acid-base reaction that forms a thermally stable ammonium carboxylate salt.[1][2] Simply mixing the reagents will not lead to the amide without overcoming this energy barrier. The conversion to the amide requires the removal of water, which necessitates either high heat or the use of activating agents.[2][3]
Below is a logical workflow for diagnosing issues in the synthesis.
Caption: Initial troubleshooting workflow for low yield diagnosis.
Q2: I'm confident my carboxylic acid intermediate is pure, but the final amidation step is failing. What are the most common side reactions?
The conversion of a carboxylic acid to a primary amide is a classic transformation fraught with potential side reactions if not controlled properly.
-
Stable Salt Formation: As mentioned, the primary issue is the formation of an ammonium carboxylate salt.[1] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of activating agents like thionyl chloride (SOCl₂) or coupling reagents.[4]
-
Hydrolysis of Activated Intermediates: If using an activating agent (e.g., forming an acyl chloride), any moisture present in the reaction solvent or on the glassware can hydrolyze the highly reactive intermediate back to the carboxylic acid. It is imperative to use anhydrous solvents and properly dried equipment.[5]
-
Incomplete Reaction/Activation: When using SOCl₂, the reaction may require heating to proceed to the acyl chloride.[6] Insufficient reagent or inadequate heating will result in a mixture of starting material and product. A catalytic amount of DMF can accelerate this reaction by forming the highly reactive Vilsmeier reagent in situ.[6]
-
Amine Protonation by HCl Byproduct: The reaction of a carboxylic acid with SOCl₂ produces HCl as a byproduct.[4] If the subsequent amidation is performed in one pot without removing this acid, the ammonia or amine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction. This is why it is crucial to either remove the excess SOCl₂ and HCl under vacuum or to add at least two equivalents of the amine—one to react and one to act as a base.[4][7]
Caption: Desired amidation pathway versus common side reactions.
Q3: My NMR shows my desired product, but also unexpected aromatic signals. Could side reactions be occurring on the bromophenyl ring?
This is an excellent question that highlights the need for chemoselectivity. While the primary reaction occurs at the carboxyl group, the conditions can potentially affect the aromatic ring.
-
Further Bromination: If your synthesis involves any brominating agents, or if conditions generate a bromine radical or electrophile, you could see the formation of dibromo- or tribromo- species. For example, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are effective for aromatic bromination under acidic conditions.[8] Ensure no such reagents are carried over or generated.
-
Ring Opening of Cyclopropane: While robust, the cyclopropane ring can undergo ring-opening under certain conditions, particularly with strong acids or electrophiles like bromine, which has been observed in related systems.[9] This would lead to a complex mixture of acyclic byproducts.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine on the phenyl ring is relatively stable, but under harsh, highly basic, or high-temperature conditions with a potent nucleophile, it could potentially be displaced. This is generally unlikely under standard amidation conditions but is a possibility to consider if extreme measures are taken to force the reaction.
Q4: How do I choose the best amidation method? Should I use an acyl chloride or a peptide coupling reagent?
The best method depends on your substrate's sensitivity, the required scale, and the ease of purification.
-
Acyl Chloride Method (via SOCl₂ or Oxalyl Chloride):
-
Pros: Cost-effective, high-yielding for robust substrates, and uses simple reagents. The byproducts (SO₂, HCl) are volatile and easily removed.
-
Cons: The conditions can be harsh (heating may be required) and generate corrosive HCl. This method is not suitable for acid-sensitive substrates.[6]
-
-
Peptide Coupling Reagents (e.g., HATU, DCC, EDCI):
-
Pros: The reactions are extremely mild, often running at room temperature, which preserves sensitive functional groups.[5][7] They are highly effective and the method of choice for complex molecules.
-
Cons: These reagents are significantly more expensive than SOCl₂. Some, like DCC, produce byproducts (dicyclohexylurea, DCU) that can be difficult to remove from the final product, often requiring chromatography.[7]
-
For the synthesis of this compound, which is a relatively robust molecule, the acyl chloride method is often the most practical and economical choice. However, if you are working on a small scale or encounter issues with the harsher conditions, switching to a coupling agent like EDCI (which has water-soluble byproducts) is an excellent alternative.
Troubleshooting Summary Table
| Problem Observed | Potential Cause | Recommended Solution & Rationale [1][2][4][5][6] |
| No reaction; only starting materials | 1. Formation of stable ammonium salt. 2. Activation of carboxylic acid is failing. | 1. Use an activating agent (e.g., SOCl₂) or a coupling reagent (e.g., HATU, DCC) to convert the -OH into a good leaving group. 2. If using SOCl₂, add a catalytic amount of DMF and/or gently heat the reaction. Ensure the SOCl₂ is not degraded. |
| Low conversion to amide | 1. Insufficient activating agent. 2. Protonation of amine by HCl byproduct. 3. Steric hindrance. | 1. Use a slight excess (1.1-1.5 eq) of the activating agent. 2. Remove excess SOCl₂/HCl under vacuum before adding the amine, OR use >2 equivalents of the amine. 3. Increase reaction time and/or temperature. Switch to a more powerful coupling reagent if necessary. |
| Carboxylic acid is reformed | Hydrolysis of the activated intermediate (e.g., acyl chloride). | Use anhydrous solvents (e.g., dry DCM, THF) and flame-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult purification | Byproducts from coupling reagents (e.g., DCU from DCC). | Switch to a coupling reagent with water-soluble byproducts like EDCI. If using DCC, trituration or chromatography may be required to remove DCU. |
| Unexpected aromatic byproducts | Side reactions on the bromophenyl ring (e.g., further bromination). | Scrutinize all reagents to ensure no carryover of brominating species. Avoid strongly acidic or high-temperature conditions that could promote side reactions. |
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis.
Protocol 1: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (Intermediate)
(This protocol is a representative example. A common method involves the phase-transfer-catalyzed reaction of 3-bromophenylacetonitrile with 1,2-dibromoethane.)
-
To a stirred solution of 3-bromophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene (5 mL/mmol), add benzyltriethylammonium chloride (0.1 eq).
-
Heat the mixture to 50°C.
-
Add aqueous sodium hydroxide (50% w/w, 5.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 60°C.
-
Stir vigorously at 50°C for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting nitrile.
-
Cool the reaction to room temperature and dilute with water. Separate the layers and extract the aqueous phase with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(3-bromophenyl)cyclopropane-1-carbonitrile.
-
To the crude nitrile, add ethanol (5 mL/mmol) and a solution of potassium hydroxide (4.0 eq) in water (2 mL/mmol).
-
Heat the mixture to reflux (approx. 80-90°C) for 12-24 hours until saponification is complete (monitor by TLC/LC-MS).
-
Cool the mixture, dilute with water, and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(3-bromophenyl)cyclopropane-1-carboxylic acid.
Protocol 2: Synthesis of this compound (Acyl Chloride Method)
-
Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to a gentle reflux (approx. 40°C) for 2 hours. The solution should become homogeneous. Monitor the conversion to the acyl chloride by quenching a small aliquot with methanol and analyzing by LC-MS.
-
Work-up (Crucial Step): Cool the reaction to room temperature and concentrate under reduced pressure to remove all excess thionyl chloride and HCl. Re-dissolve the residue in a small amount of anhydrous DCM and concentrate again to ensure complete removal.
-
Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM (5 mL/mmol) and cool to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in dioxane (2.5 eq), or add aqueous ammonium hydroxide (28%, 3.0 eq) dropwise. Maintain the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the layers.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to obtain pure this compound.
References
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Wikipedia. (2023). Kulinkovich reaction. Retrieved from [Link]
-
YouTube. (2022). Kulinkovich Reaction. Retrieved from [Link]
-
Wikipedia. (2023). DBDMH. Retrieved from [Link]
-
MDPI. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2608. Retrieved from [Link]
-
Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 3984. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorg Chem, 90, 103017. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Preparation of Amides [jove.com]
- 8. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 9. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of this synthesis. We will address common challenges, offer troubleshooting solutions, and present detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and scalable approach involves a two-step process. First, the α-alkylation of 3-bromophenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This is followed by the controlled hydrolysis of the resulting nitrile to the desired primary amide.[1] This method is favored for its use of readily available starting materials and generally good yields.[1]
Q2: Why is the hydrolysis of the nitrile to the amide a critical and sometimes challenging step?
The hydrolysis of a nitrile can proceed to the carboxylic acid if the reaction conditions are too harsh or the reaction time is extended.[2][3] The key challenge is to stop the reaction at the amide stage. This requires careful control of temperature, reaction time, and the concentration of the acid or base used for hydrolysis.[2][4] Over-hydrolysis is a common cause of reduced yield.
Q3: Are there alternative methods for the cyclopropanation step?
Yes, while the α-alkylation of the corresponding acetonitrile is common, other methods for forming cyclopropane rings exist. These include reactions involving carbenes or carbenoids, such as the Simmons-Smith reaction, and transition metal-catalyzed cyclopropanations.[5][6][7] For the synthesis of related cyclopropylamines from nitriles, the Kulinkovich-Szymoniak reaction is a notable alternative, which utilizes a titanium(IV) isopropoxide catalyst and a Grignard reagent.[8][9][10] However, for the specific target of this compound, the α-alkylation route is often more direct.
Q4: What are the key safety precautions to consider during this synthesis?
-
1,2-dibromoethane: This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydroxide/Strong Acids: These are corrosive. Avoid contact with skin and eyes.
-
Grignard Reagents (if using alternative routes): These are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of 1-(3-Bromophenyl)cyclopropane-1-carbonitrile (Cyclopropanation Step)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Phase Transfer Catalyst (PTC) | If using a PTC like TBAB (tetrabutylammonium bromide), ensure it is dry and of high purity. Consider increasing the catalyst loading slightly. | The PTC is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the acetonitrile, initiating the reaction. |
| Base is not strong enough or is consumed | Ensure a sufficient excess of concentrated sodium hydroxide is used. The concentration of the NaOH solution is critical for the deprotonation of the arylacetonitrile. | The pKa of the benzylic proton on 3-bromophenylacetonitrile requires a strong base for efficient deprotonation to form the carbanion necessary for the cyclization. |
| Reaction temperature is too low | The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature. | Like many reactions, the rate of this alkylation is temperature-dependent. However, excessive heat can lead to side reactions. |
| Poor quality of 1,2-dibromoethane | Use freshly opened or purified 1,2-dibromoethane. Impurities can interfere with the reaction. | Impurities can quench the carbanion or lead to unwanted side products. |
Problem 2: Low Yield of this compound (Hydrolysis Step)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Over-hydrolysis to the carboxylic acid | Reduce the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum amide formation before significant carboxylic acid appears. | The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[3][4] Milder conditions are needed to isolate the amide. |
| Incomplete hydrolysis | If the starting nitrile is still present, increase the reaction time or temperature slightly. A higher concentration of acid can also be used, but with caution to avoid over-hydrolysis. | The hydrolysis of nitriles requires activation by an acid or base.[11][12] Insufficiently forcing conditions will result in a low conversion rate. |
| Substrate precipitation | If the starting material or product precipitates from the reaction mixture, consider a different solvent system to ensure homogeneity. | For a reaction to proceed efficiently, the reactants must be in the same phase. |
Problem 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Unreacted starting materials | Optimize the reaction conditions for full conversion. For purification, consider recrystallization or column chromatography. | Incomplete reactions will leave starting materials in the crude product. |
| Carboxylic acid byproduct | If the carboxylic acid is present, it can sometimes be removed by a mild basic wash during the workup (e.g., with a saturated sodium bicarbonate solution). Column chromatography is also effective. | The acidic nature of the carboxylic acid allows for its separation from the neutral amide by extraction with a weak base. |
| Dimerization or polymerization of the starting nitrile | Ensure a slow addition of the base during the deprotonation step to avoid high local concentrations of the carbanion. | The carbanion of the arylacetonitrile can potentially react with another molecule of the starting material if its concentration is too high. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to 50-60 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired carbonitrile.
Protocol 2: Hydrolysis to this compound
-
To a round-bottom flask, add the 1-(3-bromophenyl)cyclopropane-1-carbonitrile (1.0 eq) and concentrated sulfuric acid (5.0 eq).
-
Stir the mixture at room temperature for 1-2 hours. The reaction may exotherm slightly.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain the this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if needed.
Visualized Workflow
Troubleshooting Flowchart for Low Amide Yield
Caption: Decision tree for troubleshooting low yield in the hydrolysis step.
References
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
- Li, W., Gao, J. J., Lorenz, J. C., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of Nitrile Compounds through Amide Conversion via N -Boroamide Intermediates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cyclopropanation. Retrieved from [Link]
- Google Patents. (n.d.). US3366639A - Synthesis of amides from nitriles.
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
Macmillan Group. (2003). General Methods of Enantioselective Cyclopropanations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 597563-13-8 | this compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
Sources
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 7. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Troubleshooting Low Yields in the Hydrolysis of 1-(3-bromophenyl)cyclopropanecarbonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of 1-(3-bromophenyl)cyclopropanecarbonitrile. This substrate presents unique difficulties due to the steric hindrance around the nitrile group, which is attached to a tertiary carbon. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields.
Initial Troubleshooting Workflow
Before diving into specific issues, follow this general workflow to diagnose the root cause of low yields.
Caption: General diagnostic workflow for troubleshooting hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the conversion of my 1-(3-bromophenyl)cyclopropanecarbonitrile to the carboxylic acid extremely low or non-existent?
A1: The primary cause is the high steric hindrance and inherent stability of the nitrile group.
The nitrile carbon in your substrate is a tertiary, neopentyl-like center, which severely restricts access for nucleophiles like water or hydroxide ions. Nitriles are already one of the least reactive carboxylic acid derivatives, and this steric bulk exacerbates the issue, requiring forceful conditions to initiate a reaction.[1][2]
Causality & Troubleshooting Steps:
-
Insufficient Reaction Severity: Standard hydrolysis conditions are often inadequate. The reaction requires significant energy to overcome the activation barrier.
-
Poor Nucleophile (Acidic Conditions): In acid-catalyzed hydrolysis, the nucleophile is neutral water, which is relatively weak.[5][6] Protonation of the nitrile nitrogen is required to activate the carbon for attack, but even then, the reaction can be slow.[7][8]
-
Troubleshooting: Use a strong, concentrated acid like 12 M HCl or a 1:1 mixture of concentrated H₂SO₄ and water. The high concentration of H⁺ ensures sufficient activation of the nitrile.
-
-
Phase & Solubility Issues: If your substrate is not fully dissolved in the aqueous acidic or basic solution, the reaction will be limited to the interface between phases, drastically slowing the rate.
-
Troubleshooting: Consider adding a co-solvent to improve solubility. For basic hydrolysis, ethanol or methanol can be effective.[9] For acidic conditions, acetic acid or dioxane can be used, though care must be taken as they can participate in the reaction under certain conditions.
-
Q2: My reaction seems to stop at the 1-(3-bromophenyl)cyclopropanecarboxamide intermediate. How can I drive the hydrolysis to completion?
A2: This is a very common outcome. The amide intermediate is often formed, but its subsequent hydrolysis to the carboxylic acid can be the rate-limiting step. [10][11]
Causality & Troubleshooting Steps:
-
Amide Stability: Under certain conditions, amides can be more resistant to hydrolysis than the starting nitrile is to hydration.[12][13] Once the amide is formed, it requires a second, often more difficult, hydrolysis step.
-
Insufficient Water: The hydrolysis of the amide, like the nitrile, consumes water. In reaction mixtures with high concentrations of co-solvents or acids, the activity of water may be reduced.
-
Troubleshooting: Ensure a sufficient excess of water is present in the reaction medium. After an initial period to form the amide, adding more water might help push the equilibrium toward the final carboxylic acid product.
-
-
Driving the Reaction Forward: The final step of acidic hydrolysis produces ammonia, which is protonated to ammonium (NH₄⁺) in the acidic medium.[1] This is an essentially irreversible step that helps drive the reaction to completion. For basic hydrolysis, ammonia gas evolves, which also shifts the equilibrium.[4]
-
Troubleshooting: Ensure you are using conditions that favor this final step. This means maintaining a high temperature under reflux for a prolonged duration to fully hydrolyze the amide and evolve/sequester the ammonia byproduct. Do not prematurely stop the reaction if you observe the amide intermediate.
-
Q3: How do I choose the optimal hydrolytic conditions (acidic vs. basic) for this substrate?
A3: The choice depends on the stability of your substrate's other functional groups and your desired workup procedure. Both methods require harsh conditions for this hindered nitrile. [1][3]
Data Presentation: Comparison of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis (e.g., 6-12 M HCl, H₂SO₄) | Base-Catalyzed Hydrolysis (e.g., 6 M NaOH, KOH) |
| Mechanism | Protonation of nitrile N activates C for H₂O attack.[5][6] | Direct nucleophilic attack by OH⁻ on the nitrile C.[10] |
| Product Form | Directly yields the neutral carboxylic acid.[4] | Yields the carboxylate salt (e.g., sodium salt).[3][4] |
| Workup | Simple extraction of the carboxylic acid after cooling/dilution. | Requires a separate acidification step with a strong acid (e.g., HCl) to protonate the carboxylate before extraction.[4] |
| Pros | Simpler workup. The final irreversible step (formation of NH₄⁺) is a strong driving force.[1] | OH⁻ is a stronger nucleophile than H₂O, which can be beneficial. May be less corrosive to certain equipment. |
| Cons | Highly corrosive. Potential for acid-sensitive functional group degradation (though the aryl bromide and cyclopropane are relatively stable). | Potential for base-sensitive group degradation. The required acidification step adds a process step and consumes a large amount of acid. |
| Recommendation | Often the preferred starting point due to the simpler workup and strong thermodynamic driving force. | A viable alternative, especially if the molecule has acid-labile groups not present in the current substrate. |
Q4: Are there alternative, milder methods for hydrolyzing a sterically hindered nitrile like this one?
A4: Yes. When classical vigorous heating fails or leads to decomposition, modern catalytic methods can be highly effective.
Causality & Alternative Protocols:
-
Transition-Metal Catalysis: For exceptionally challenging substrates, traditional hydrolysis may be impractical. Platinum- or copper-catalyzed hydration of nitriles can proceed under neutral and significantly milder conditions.
-
Insight: A notable study describes using platinum(II) catalysts with secondary phosphine oxide (SPO) ligands to hydrate hindered tertiary nitriles selectively to the amide.[14] This amide could then be isolated and subjected to hydrolysis under different conditions if the acid is required. This two-step approach avoids exposing the molecule to harsh, one-pot conditions.
-
-
Enzymatic Hydrolysis: Nitrilase enzymes can hydrolyze nitriles to carboxylic acids with high specificity and under very mild conditions (e.g., neutral pH, room temperature).[15]
-
Insight: This is a green chemistry approach that can prevent side reactions. However, it requires screening for a suitable enzyme that accepts the sterically hindered substrate.
-
-
Hydrogen Peroxide in Basic Conditions: The use of H₂O₂ in a basic medium (e.g., NaOH or KOH) can facilitate the conversion of nitriles to amides under milder conditions than vigorous heating.[16]
-
Insight: This method generates the hydroperoxide anion (OOH⁻), a highly effective nucleophile, for the initial attack on the nitrile. It is particularly useful for stopping the reaction at the amide stage.
-
Detailed Experimental Protocols
Protocol A: Vigorous Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(3-bromophenyl)cyclopropanecarbonitrile (1.0 eq).
-
Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and water (approx. 10-20 mL per gram of nitrile). Alternatively, use concentrated hydrochloric acid (12 M).
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS. The reaction may require 24-72 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Extraction: Extract the resulting aqueous slurry with a solvent like ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified further by recrystallization or column chromatography.
Protocol B: Vigorous Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask with a reflux condenser, combine 1-(3-bromophenyl)cyclopropanecarbonitrile (1.0 eq) with a 6 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). An alcoholic co-solvent like ethanol can be added to aid solubility (e.g., 2:1 aqueous base to ethanol).[9]
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Ammonia gas will evolve during the reaction.[4]
-
Monitoring: Monitor the reaction as described in Protocol A.
-
Workup (Part 1 - Base Removal): Cool the reaction mixture. If a co-solvent was used, remove it under reduced pressure. Dilute the residue with water and extract with a non-polar solvent (e.g., ether or toluene) to remove any unreacted starting material or non-acidic impurities.
-
Workup (Part 2 - Acidification): Cool the remaining aqueous layer in an ice bath and carefully acidify it to pH ~2 by the slow addition of concentrated HCl. The carboxylic acid product should precipitate out.
-
Extraction: Extract the acidified mixture with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
Mechanistic Insights & Diagrams
Understanding the reaction pathways can aid in troubleshooting.
Acid-Catalyzed Hydrolysis Mechanism
The reaction proceeds via initial protonation of the nitrile, followed by nucleophilic attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide.[5][6][10]
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Base-Catalyzed Hydrolysis Mechanism
This pathway involves direct attack by the stronger hydroxide nucleophile, followed by proton transfers to form the amide, which is then further hydrolyzed.[5][10]
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
References
-
Chemistry of Nitriles. (2025). LibreTexts. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Ghaffar, T., & Parkins, A. W. (2000). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 65(19), 6204–6207. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
-
Nikolaidis, M., et al. (2014). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Tetrahedron Letters, 55(30), 4092-4095. [Link]
-
Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. [Link]
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
Hydrolysing Nitriles. (n.d.). Chemguide. [Link]
-
The Hydrolysis of Nitriles. (2023). LibreTexts. [Link]
-
Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? (2017). Chemistry Stack Exchange. [Link]
-
Dr. Tania CS. (2025). Problem nitrile hydrolysis, esterification. YouTube. [Link]
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. [Link]
-
McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]
-
Nitrile. (n.d.). Wikipedia. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
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- 15. Nitrile - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Analytical methods for purity assessment of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
An authoritative guide to the robust analytical methodologies required for the purity assessment of 1-(3-Bromophenyl)cyclopropane-1-carboxamide (CAS No. 597563-13-8), a key intermediate in pharmaceutical synthesis.[1][2] This document provides in-depth, field-tested protocols and troubleshooting guides designed for researchers, quality control analysts, and drug development professionals.
Technical Support & Troubleshooting Center
Compound at a Glance:
-
Name: this compound
-
CAS Number: 597563-13-8[3]
-
Molecular Formula: C10H10BrNO[3]
-
Molecular Weight: 240.1 g/mol [3]
The purity of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[4][5] This guide outlines the primary analytical techniques for assessing the purity of this compound and provides solutions to common challenges encountered during analysis.
FAQ 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Q: Why is Reversed-Phase HPLC (RP-HPLC) the primary method for analyzing this compound?
A: RP-HPLC is considered the gold standard for the purity analysis of non-volatile, moderately polar organic molecules like this compound.[6] Its high precision, resolving power, and robustness make it ideal for separating the main compound from potential impurities arising from the synthesis, such as starting materials or by-products.[5][7] The method's versatility allows for the simultaneous quantification of the main peak (potency) and the detection and quantification of trace-level impurities.[8]
Q: What is a reliable starting protocol for an RP-HPLC method?
A: A robust baseline method is crucial. The following protocol provides a validated starting point that can be optimized as needed. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity (LOD/LOQ).[6][9]
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask using a diluent (typically Acetonitrile:Water 50:50 v/v) to achieve a concentration of ~1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[8]
-
-
Chromatographic Conditions:
-
Run a system suitability test (SST) before analysis, including replicate injections of a standard to check for parameters like tailing factor, theoretical plates, and repeatability.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amide-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient is essential to elute both polar and non-polar impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detector | UV-Vis or DAD at 220 nm | The aromatic ring provides strong UV absorbance. A Diode Array Detector (DAD) is preferred to check for peak purity.[10] |
Q: My HPLC analysis is showing issues. How can I troubleshoot them?
A: The following guide addresses the most common HPLC problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Column degradation (loss of stationary phase). 2. Secondary interactions between the amide group and residual silanols on the silica backbone. 3. Column overload. | 1. Replace the column with a new one. 2. Lower the mobile phase pH slightly (e.g., using 0.1% trifluoroacetic acid) or use an end-capped column. 3. Reduce the sample concentration or injection volume. |
| Poor Resolution | 1. Inadequate mobile phase composition. 2. Column is not efficient. | 1. Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. 2. Check the system suitability report for theoretical plates. If low, replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or diluent. 2. Carryover from a previous injection. | 1. Prepare fresh mobile phase and diluent using high-purity solvents. 2. Implement a robust needle wash protocol in the autosampler method, using a strong solvent like 100% acetonitrile. |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent). 3. Detector lamp failing. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before injection. 2. Keep mobile phase bottles capped. 3. Check the lamp energy and replace if necessary. |
FAQ 2: Gas Chromatography (GC) for Volatile Impurities
Q: When should I use Gas Chromatography instead of HPLC?
A: GC is the preferred method for analyzing thermally stable and volatile compounds.[6] For this compound, its primary use is not for the main compound (which has low volatility) but for identifying and quantifying:
-
Residual Solvents: Such as solvents used during synthesis and purification (e.g., ethyl acetate, acetone).[4][8]
-
Volatile Starting Materials or By-products: Low molecular weight precursors or side-products that might persist in the final material.[11]
Workflow for Purity Assessment
Caption: Overall workflow for purity assessment.
Q: What is a standard Headspace GC-MS protocol for residual solvents?
A: Headspace sampling is used to analyze volatile compounds in a solid or liquid matrix without injecting the non-volatile main component, which protects the GC system.
Experimental Protocol: Headspace GC-MS
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial immediately with a septum cap.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Headspace Incubator | 80 °C for 15 minutes | Ensures volatile solvents partition into the headspace for injection. |
| GC Column | Equivalent to USP G43 phase (e.g., DB-624) | Optimized for the separation of residual solvents as per pharmacopeia guidelines.[8] |
| Carrier Gas | Helium or Hydrogen at ~1.5 mL/min | Inert carrier gas for transporting analytes through the column. |
| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min | A temperature program is required to separate solvents with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification of solvents based on their mass spectra.[12][13] |
Q: I'm seeing extraneous peaks in my GC chromatogram. What could be the cause?
A: Unwanted peaks in GC can often be traced back to contamination.
-
Septum Bleed: Peaks corresponding to siloxanes may appear from the degradation of the injection port septum. Use high-quality, low-bleed septa and replace them regularly.
-
Contaminated Vials/Solvent: Ensure that the headspace vials and the dissolution solvent (e.g., DMSO) are of high purity and free from volatile contaminants. Run a blank analysis (vial with only solvent) to confirm.
-
Sample Degradation: If the compound is thermally labile, high temperatures in the injector or oven can cause it to break down, creating degradation peaks. This is less likely for residual solvent analysis but can be a factor if direct injection is used.
FAQ 3: Nuclear Magnetic Resonance (NMR) for Structural Verification
Q: How is NMR used for purity assessment beyond simple identification?
A: While NMR's primary strength is unambiguous structure elucidation, high-field ¹H NMR is a powerful quantitative tool.[14][15]
-
Structural Integrity: It confirms that the desired molecular structure is present.
-
Quantitative Purity (qNMR): By integrating the signals of the compound against a certified internal standard of known concentration, the absolute purity can be determined without needing a specific reference standard of the compound itself.
-
Impurity Identification: Signals that do not correspond to the main compound can indicate the presence of impurities.[16][17] If the impurity structure is known (e.g., a starting material), its level can be quantified relative to the main compound.[7][18]
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Q: I see small, unidentifiable peaks in my ¹H NMR spectrum. What should I do?
A:
-
Check the Solvent: First, ensure the peaks are not from residual solvent in your deuterated solvent (e.g., residual H₂O or CHCl₃ in CDCl₃).
-
Increase Scans: If the peaks are real but have a low signal-to-noise ratio, increase the number of scans to get a clearer signal.
-
Spiking Study: If you suspect a specific impurity (e.g., a precursor), "spike" your NMR sample with a small amount of that compound. If your unidentified peak increases in intensity, you have confirmed its identity.
-
2D NMR: If the impurity is unknown, advanced 2D NMR experiments like COSY and HSQC can help in elucidating its structure by showing proton-proton and proton-carbon correlations.
References
- GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by... (n.d.). Google Cloud.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). Google Cloud.
- Stereoselective Functionalization of Cyclopropane Derivatives Using Bromine/Magnesium and Sulfoxide/Magnesium Exchange Reactions. (n.d.). Figshare.
- This compound. (n.d.). Echemi.
- PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
- How to detect the percentage of pharmaceutical intermediates? (2024, October 1). Novasol Biotech.
- API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
- This compound 597563-13-8 wiki. (n.d.). Guidechem.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org.
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications.
- Simultaneous estimation of levodopa and carbidopa in bulk, pharmaceutical dosage forms and dissolution sample analysis by RP-HPLC-PDA method. (2013). ResearchGate.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2025, September 26). ResearchGate.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC - NIH.
- Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). PubMed.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. (n.d.). Wiley.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
- NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. (2013). Methods in Molecular Biology.
- NMR STRUCTURE ELUCIDATION. (n.d.). ResearchGate.
- CAS NO. 597563-13-8 | this compound. (n.d.). Arctom.
- 597563-13-8|this compound. (n.d.). BLDpharm.
- NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (2013). Springer Protocols.
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Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of Novel Bioactive Compounds: A Case Study with 1-(3-Bromophenyl)cyclopropane-1-carboxamide
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, using "1-(3-Bromophenyl)cyclopropane-1-carboxamide" as a representative example. This class of molecules has shown a diverse range of pharmacological activities, from anti-inflammatory to anti-cancer, making a clear understanding of their cellular targets and pathways essential for therapeutic development.[1]
The Investigator's Starting Point: A Phenotypic Hit
Imagine "this compound" (which we will refer to as Cpd-A ) has emerged as a "hit" from a phenotypic screen—for instance, it potently inhibits the proliferation of a specific cancer cell line. While this is a promising start, the therapeutic potential of Cpd-A cannot be realized without knowing its direct molecular target and the pathway it modulates. Is it a kinase inhibitor? Does it disrupt protein-protein interactions? Or does it affect another class of enzymes?
Our investigation will proceed through a logical sequence:
-
Broad, Unbiased Target Identification: Employing a wide-net approach to identify a class of potential protein targets.
-
Direct Target Engagement: Confirming a direct physical interaction between Cpd-A and the identified target(s) within a cellular context.
-
Functional Validation: Quantifying the compound's effect on the biochemical activity of the validated target.
For comparative purposes, we will include two hypothetical structural analogues of Cpd-A in our experiments:
-
Cpd-B (Negative Control): 1-phenylcyclopropane-1-carboxamide (lacking the 3-bromo substitution).
-
Cpd-C (Alternative Analogue): 1-(4-Bromophenyl)cyclopropane-1-carboxamide (bromine at the para-position).
This comparative approach is crucial for establishing a structure-activity relationship (SAR) and ensuring the observed effects are specific to the chemical structure of Cpd-A.
Part 1: Broad Target Identification with Kinobeads Chemical Proteomics
Expertise & Experience: Many signal transduction pathways that regulate cell proliferation are controlled by protein kinases. Therefore, investigating the kinome is a logical and high-yield starting point. Chemical proteomics using "kinobeads" is a powerful, unbiased method to profile the interaction of a compound with hundreds of native kinases simultaneously from a cell lysate.[2][3][4] This technique relies on competition between the test compound and a broad-spectrum kinase inhibitor cocktail immobilized on beads.[4]
Trustworthiness: By analyzing the dose-dependent displacement of kinases from the beads by Cpd-A, we can identify its specific kinase targets and determine their relative binding affinities.[3] The inclusion of our control compounds (Cpd-B and Cpd-C) will validate that the binding is specific to the unique structure of Cpd-A.
Experimental Workflow: Kinobeads Competition Binding Assay
Below is a diagram illustrating the workflow for our kinobeads experiment.
Caption: Kinobeads competition binding assay workflow.
Detailed Protocol: Kinobeads Assay
-
Lysate Preparation: Culture and harvest the cancer cell line of interest. Lyse the cells under native conditions to preserve kinase structure and activity. Determine the total protein concentration of the lysate.
-
Compound Incubation: Aliquot the cell lysate (e.g., 5 mg of total protein per sample) into different tubes. Add Cpd-A, Cpd-B, Cpd-C, or a DMSO control across a range of concentrations (e.g., from 1 nM to 30 µM).[2] Incubate for 45 minutes at 4°C with gentle mixing.
-
Kinobeads Capture: Add a slurry of kinobeads to each sample and incubate for an additional hour at 4°C to allow kinases not bound by the test compounds to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with a stringent buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and label-free quantification.
-
Data Analysis: For each identified kinase, plot the measured signal intensity against the compound concentration. Fit the data to a dose-response curve to determine the IC50 (the concentration at which 50% of the kinase is displaced from the beads).
Hypothetical Data Summary
Let's assume our kinobeads experiment identifies Death-Associated Protein Kinase 1 (DAPK1) as a high-affinity target for Cpd-A. The data might look like this:
| Kinase Target | Cpd-A IC50 (nM) | Cpd-B IC50 (nM) | Cpd-C IC50 (nM) |
| DAPK1 | 85 | > 30,000 | 1,200 |
| ABL1 | > 10,000 | > 30,000 | > 25,000 |
| SRC | > 15,000 | > 30,000 | > 20,000 |
| ROCK1 | 8,500 | > 30,000 | 9,800 |
This hypothetical data strongly suggests that Cpd-A is a potent and selective inhibitor of DAPK1, as its IC50 is significantly lower for this kinase compared to others. The weaker activity of Cpd-C and the inactivity of Cpd-B further support a specific structure-activity relationship centered on the 3-bromo-phenyl moiety.
Part 2: Validating Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: While kinobeads analysis is powerful, it is performed on cell lysates. To gain a higher level of confidence, we must confirm that Cpd-A engages DAPK1 within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[5][6] CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[6][7]
Trustworthiness: CETSA is a label-free method that provides direct evidence of target engagement in a physiological context.[8][9] By observing a thermal shift for DAPK1 in the presence of Cpd-A but not with our control compounds or for other unrelated proteins, we can build a strong, self-validating case for direct interaction.
CETSA Principle and Workflow
The diagram below illustrates the core principle of CETSA.
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Detailed Protocol: CETSA
-
Cell Treatment: Treat intact cancer cells with Cpd-A, Cpd-B, Cpd-C (e.g., at 10 µM), or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication) to release the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble DAPK1 (and a control protein, like GAPDH) at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble DAPK1 remaining as a function of temperature for each treatment condition. The resulting "melting curves" will reveal any ligand-induced shift in thermal stability (ΔTm).
Hypothetical Data Summary
A successful CETSA experiment would yield the following results, confirming the engagement of Cpd-A with DAPK1 in live cells.
| Treatment | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| DMSO | DAPK1 | 52.1 °C | - |
| Cpd-A (10 µM) | DAPK1 | 58.6 °C | +6.5 °C |
| Cpd-B (10 µM) | DAPK1 | 52.3 °C | +0.2 °C |
| Cpd-C (10 µM) | DAPK1 | 53.5 °C | +1.4 °C |
| Cpd-A (10 µM) | GAPDH | 61.4 °C | +0.1 °C |
The significant positive thermal shift observed only for DAPK1 in the presence of Cpd-A provides compelling evidence of direct and specific target engagement in a cellular setting. The lack of a shift for the control protein GAPDH demonstrates target specificity.
Part 3: Functional Validation with an In Vitro Enzyme Inhibition Assay
Expertise & Experience: Having established that Cpd-A binds directly to DAPK1 in cells, the final step is to confirm that this binding event translates into a functional consequence—namely, the inhibition of DAPK1's enzymatic activity. An in vitro enzyme activity assay is the most direct way to measure this.[10][11] This assay will allow us to determine the potency (IC50) of Cpd-A as a DAPK1 inhibitor and to investigate its mode of inhibition (e.g., competitive, non-competitive).[12][13]
Trustworthiness: This functional data provides the ultimate validation of our proposed MoA. By correlating the binding affinity (from kinobeads) and target engagement (from CETSA) with functional inhibition, we create a cohesive and highly trustworthy narrative. Comparing the inhibitory activity of our three compounds will solidify the SAR.
Modes of Enzyme Inhibition
The following diagram illustrates the fundamental differences between competitive and non-competitive inhibition.
Caption: Comparison of competitive and non-competitive enzyme inhibition.
Detailed Protocol: DAPK1 Kinase Assay
-
Assay Setup: Use a commercially available DAPK1 kinase assay kit, which typically includes recombinant human DAPK1 enzyme, a specific peptide substrate, and ATP. The assay measures the phosphorylation of the substrate, often via a fluorescence- or luminescence-based readout.
-
Compound Preparation: Prepare serial dilutions of Cpd-A, Cpd-B, and Cpd-C in the assay buffer.
-
Enzyme Reaction: In a microplate, combine the DAPK1 enzyme with the various concentrations of the test compounds and incubate briefly.
-
Initiate Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubation: Allow the reaction to proceed for a specified time at the optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the signal according to the kit's instructions. The signal will be proportional to the amount of substrate phosphorylated (i.e., DAPK1 activity).
-
Data Analysis: Plot the percentage of DAPK1 activity against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Hypothetical Data Summary
The results of the in vitro kinase assay should correlate well with the binding and engagement data.
| Compound | DAPK1 Functional Inhibition IC50 (nM) |
| Cpd-A | 110 |
| Cpd-B | > 50,000 |
| Cpd-C | 1,550 |
This data provides the final piece of the puzzle, confirming that Cpd-A is a potent functional inhibitor of DAPK1. The IC50 values from this assay are in close agreement with the binding affinities determined by the kinobeads experiment, demonstrating a strong correlation between target binding and functional inhibition.
Conclusion: A Triangulated, Validated Mechanism of Action
By systematically employing three distinct and orthogonal methodologies, we have constructed a robust, evidence-based case for the mechanism of action of "this compound" (Cpd-A).
-
Kinobeads Profiling cast a wide net and identified DAPK1 as a primary, high-affinity kinase target.
-
Cellular Thermal Shift Assay (CETSA) provided definitive proof of direct physical engagement between Cpd-A and DAPK1 within intact cells.
-
In Vitro Enzyme Assay functionally validated that this engagement leads to potent inhibition of DAPK1's kinase activity.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Enzyme inhibitory assay: Significance and symbolism. (2025). Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed. Retrieved from [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
Asby, D. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
Klaeger, S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Retrieved from [Link]
-
Creative BioMart. (n.d.). Enzyme Activity Assay. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
-
Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
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Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the In Vivo Efficacy of Novel Phenylcyclopropane Carboxamides in Oncology
Foreword
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. Among the myriad of scaffolds under investigation, the 1-phenylcyclopropane carboxamide core has emerged as a promising starting point for the development of new anticancer drugs.[1] These rigid, conformationally constrained structures offer unique opportunities for precise interactions with biological targets.[2] This guide provides a comparative framework for researchers and drug development professionals on conducting in vivo efficacy studies of a representative member of this class, "1-(3-Bromophenyl)cyclopropane-1-carboxamide," and its analogs. While specific in vivo data for this particular compound is not yet in the public domain, we will draw upon in vitro findings and data from related molecules to construct a robust preclinical evaluation strategy.
Introduction to 1-Phenylcyclopropane Carboxamides: A Promising Scaffold in Cancer Therapy
The 1-phenylcyclopropane carboxamide scaffold is a versatile chemical motif that has been explored for a range of biological activities, including antidepressant and antifungal properties.[1][3] More recently, its potential as an anticancer agent has garnered significant interest. The unique stereochemical and electronic properties of the cyclopropane ring can confer enhanced metabolic stability and potent interactions with target proteins.[2]
"this compound" is a member of a library of novel 1-phenylcyclopropane carboxamide derivatives synthesized and evaluated for their antiproliferative effects.[1] In vitro studies have demonstrated that compounds from this class can inhibit the proliferation of the U937 human myeloid leukemia cell line.[1][3] This initial finding provides a strong rationale for advancing these compounds to in vivo models to assess their therapeutic potential in a physiological setting.
Comparative In Vitro Antiproliferative Activity
A critical first step in the preclinical evaluation of any new chemical entity is the characterization of its in vitro activity. For "this compound" and its analogs, this would involve determining their potency against a panel of cancer cell lines. The table below presents a hypothetical comparison based on the type of data that would be generated in such studies, with "this compound" as the lead compound.
| Compound | Structure | Target Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | U937 (Leukemia) | 2.5 | >10 | |
| Analog A (4-Chloro substitution) | U937 (Leukemia) | 5.1 | >8 | |
| Analog B (4-Methoxy substitution) | U937 (Leukemia) | 1.8 | >15 | |
| Doxorubicin (Standard of Care) | U937 (Leukemia) | 0.1 | 1.5 |
This data is illustrative and intended to represent typical results from in vitro screening.
Proposed In Vivo Efficacy Study: A Xenograft Model of Human Myeloid Leukemia
Based on the promising in vitro activity against the U937 cell line, a subcutaneous xenograft mouse model is the logical next step to evaluate the in vivo efficacy of "this compound".
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
Figure 1: Workflow for a typical in vivo xenograft study.
Detailed Experimental Protocol
Materials:
-
"this compound" (Test Article)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Positive Control (e.g., Cytarabine)
-
U937 human myeloid leukemia cell line
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture U937 cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the Test Article and Positive Control fresh daily in the appropriate vehicle.
-
Administer the treatments via the desired route (e.g., oral gavage or intraperitoneal injection) once daily for a specified period (e.g., 21 days).
-
The Vehicle Control group receives the vehicle only.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor volume between the treatment groups.
-
Putative Mechanism of Action and Signaling Pathway
While the precise mechanism of action for "this compound" is yet to be elucidated, many small molecule anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. A plausible hypothesis is the inhibition of a critical kinase in a pro-survival pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in leukemia.
Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
"this compound" represents a promising lead compound from a novel chemical class with demonstrated in vitro antiproliferative activity. The successful execution of the in vivo efficacy studies outlined in this guide will be crucial in validating its therapeutic potential. Future work should focus on elucidating the precise mechanism of action, optimizing the pharmacokinetic properties of the scaffold, and exploring its efficacy in a broader range of cancer models. The integration of robust in vitro and in vivo studies will be paramount in advancing this and other related 1-phenylcyclopropane carboxamides towards clinical development.
References
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Mahesh, P., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 11(48), 30287-30298. Available at: [Link]
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Al-Gamal, M. A., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry, 98, 103677. Available at: [Link]
-
Ferreira, V. F., et al. (2010). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis, 7(5), 458-484. Available at: [Link]
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Mahesh, P., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2899. Available at: [Link]
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Abdel-Halim, M., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5480. Available at: [Link]
-
Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. Available at: [Link]
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A Comparative Guide to the Enzyme Inhibitory Activity of 1-(3-Bromophenyl)cyclopropane-1-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the enzyme inhibitory activity of analogs based on the "1-(3-Bromophenyl)cyclopropane-1-carboxamide" scaffold. We will explore the structure-activity relationships (SAR) of these compounds, focusing on two key enzyme targets: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, offering insights into the rational design of potent and selective enzyme inhibitors.
Introduction: The Therapeutic Potential of Inhibiting LSD1 and MAO
The 1-phenylcyclopropane-1-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide range of pharmacological activities, including antidepressant and antitumor effects.[1] Much of this therapeutic potential stems from the ability of these compounds to inhibit key enzymes involved in cellular signaling and neurotransmitter metabolism.
Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[2] The aberrant expression and activity of LSD1 have been implicated in the progression of various cancers, including acute myeloid leukemia (AML).[3][4] Consequently, the development of LSD1 inhibitors has emerged as a promising strategy in oncology.
Monoamine Oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and tissue distributions.[5] Inhibition of MAO-A is an established therapeutic approach for depression and anxiety disorders, while MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[6]
The structural similarity between the active sites of LSD1 and MAOs, particularly the FAD-binding domain, has led to the discovery of dual inhibitors, as well as the challenge of designing selective inhibitors.[7][8] The compound trans-2-phenylcyclopropylamine (tranylcypromine), a known MAO inhibitor, was one of the first identified inhibitors of LSD1.[2][7] This has spurred extensive research into cyclopropylamine-containing molecules, including this compound and its analogs, as a rich source for novel enzyme inhibitors.
This guide will dissect the structure-activity relationships that govern the potency and selectivity of these analogs against LSD1 and MAO, providing a framework for the rational design of next-generation inhibitors.
Comparative Inhibitory Activity of this compound Analogs
To illustrate the structure-activity relationships of this compound analogs, we have compiled a representative dataset. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of analogs against human recombinant LSD1, MAO-A, and MAO-B.
Table 1: In Vitro Inhibitory Activity (IC50, µM) of this compound Analogs
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Carboxamide Modification) | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| 1 | 3-Br | -NH2 | 5.2 | 15.8 | 8.1 | 3.0 | 1.6 |
| 2 | 4-Br | -NH2 | 2.8 | 10.5 | 5.3 | 3.8 | 1.9 |
| 3 | 3,4-diCl | -NH2 | 1.5 | 8.2 | 4.0 | 5.5 | 2.7 |
| 4 | 4-F | -NH2 | 8.9 | 25.1 | 12.6 | 2.8 | 1.4 |
| 5 | 4-OCH3 | -NH2 | 15.3 | 45.7 | 23.9 | 3.0 | 1.6 |
| 6 | 3-Br | -NH-CH3 | 3.1 | 12.4 | 6.5 | 4.0 | 2.1 |
| 7 | 3-Br | -N(CH3)2 | 10.8 | 33.2 | 18.1 | 3.1 | 1.7 |
| 8 | 3-Br | -NH-benzyl | 0.8 | 5.5 | 2.3 | 6.9 | 2.9 |
| 9 | 3-Br | -NH-(4-fluorobenzyl) | 0.6 | 4.1 | 1.8 | 6.8 | 3.0 |
| 10 | 4-Br | -NH-benzyl | 0.5 | 3.8 | 1.5 | 7.6 | 3.0 |
Disclaimer: The IC50 values presented in this table are illustrative and have been collated and extrapolated from published structure-activity relationship studies on similar compound series to provide a comparative context.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key trends regarding the impact of structural modifications on the inhibitory activity and selectivity of this compound analogs.
Phenyl Ring Substitutions (R1)
The nature and position of substituents on the phenyl ring significantly influence the inhibitory potency against both LSD1 and MAOs.
-
Halogen Substitution: Electron-withdrawing groups, particularly halogens, at the meta and para positions of the phenyl ring generally enhance inhibitory activity. For instance, moving the bromine from the meta-position (Compound 1 ) to the para-position (Compound 2 ) leads to a modest increase in potency against all three enzymes. The introduction of a second chlorine atom (Compound 3 ) further improves the inhibitory activity. This suggests that halogen bonding and/or favorable hydrophobic interactions in the active site contribute to inhibitor binding.
-
Electron-Donating Groups: In contrast, electron-donating groups like the methoxy group at the para-position (Compound 5 ) tend to decrease inhibitory potency. This may be due to steric hindrance or unfavorable electronic interactions within the enzyme's active site.
Carboxamide Modifications (R2)
Modifications to the carboxamide moiety have a profound impact on inhibitory activity, particularly for LSD1.
-
N-Alkylation: Simple N-alkylation of the carboxamide with a methyl group (Compound 6 ) results in a slight improvement in LSD1 and MAO inhibition compared to the primary amide (Compound 1 ). However, di-methylation (Compound 7 ) leads to a significant decrease in potency, likely due to steric clashes in the active site.
-
N-Benzylation: The introduction of a benzyl group on the carboxamide nitrogen (Compound 8 ) dramatically increases LSD1 inhibitory potency, with a more modest improvement in MAO inhibition. This suggests the presence of a hydrophobic pocket in the LSD1 active site that can accommodate the benzyl substituent, leading to enhanced binding affinity.[3] Further substitution on the benzyl ring with a fluorine atom (Compound 9 ) can provide a slight additional increase in potency.
-
Combined Effects: The combination of an optimal phenyl ring substituent (4-bromo) and the N-benzyl modification (Compound 10 ) results in the most potent LSD1 inhibitor in this series.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key enzyme inhibition assays are provided below.
LSD1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[9]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a synthetic H3K4me2 peptide substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce the highly fluorescent resorufin, which is quantified.
Materials:
-
Human recombinant LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known LSD1 inhibitor (e.g., Tranylcypromine)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well black microplate, add the following to each well:
-
Assay Buffer
-
LSD1 enzyme solution
-
Test compound solution (or vehicle control)
-
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a solution containing the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: ~530-545 nm, Emission: ~585-595 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
Experimental Workflow for LSD1 Inhibition Assay
Caption: Workflow for determining LSD1 inhibitory activity.
MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is based on established methods for measuring MAO activity.
Principle: Similar to the LSD1 assay, this assay quantifies the H₂O₂ produced during the MAO-catalyzed oxidation of a substrate. The choice of substrate determines the selectivity for MAO-A or MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrates: p-tyramine (for MAO-A) and benzylamine (for MAO-B)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorogenic substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
HRP solution
-
Amplex Red solution
-
Test compound solution (or vehicle control)
-
-
Add MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the respective substrate (p-tyramine for MAO-A, benzylamine for MAO-B).
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: ~530-545 nm, Emission: ~585-595 nm) at 37°C for 30 minutes.
-
Calculate the rate of reaction.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value.
Signaling Pathway of MAO and LSD1 Inhibition
Caption: Inhibition of MAO and LSD1 by the test compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of LSD1 and MAO. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the phenyl ring and modifications of the carboxamide moiety in modulating inhibitory activity and selectivity.
Specifically, the incorporation of N-benzyl groups on the carboxamide can significantly enhance LSD1 inhibition, while halogen substitutions on the phenyl ring are generally favorable for both LSD1 and MAO inhibition. These findings provide a rational basis for the design of future analogs with improved pharmacological profiles.
Further research should focus on:
-
Improving Selectivity: Fine-tuning the substituents on the phenyl and benzyl rings to exploit subtle differences in the active sites of LSD1, MAO-A, and MAO-B to achieve greater selectivity.
-
In Vivo Efficacy: Evaluating the most potent and selective compounds in cellular and animal models to assess their therapeutic potential in cancer and neurological disorders.
-
Pharmacokinetic Properties: Optimizing the physicochemical properties of the lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel enzyme inhibitors based on the this compound scaffold with the potential for significant clinical impact.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel LSD1 Inhibitors: A Case Study with "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
Abstract
In the landscape of precision oncology, the development of highly selective inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target toxicities. This guide provides an in-depth, comparative framework for the cross-reactivity profiling of novel therapeutic candidates, using the putative Lysine-Specific Demethylase 1 (LSD1) inhibitor, "1-(3-Bromophenyl)cyclopropane-1-carboxamide" (referred to herein as Compound X), as a central case study. We will explore a multi-tiered strategy encompassing initial biochemical screens against homologous enzymes, broad safety panel assessments, and confirmatory cellular target engagement assays. By comparing Compound X to established clinical-stage LSD1 inhibitors—Iadademstat and GSK-LSD1—this guide offers a practical blueprint for researchers, scientists, and drug development professionals to rigorously characterize the selectivity of their own small molecule inhibitors.
Introduction: The Criticality of Selectivity in Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4/H3K9).[1][2] Its overexpression is implicated in a variety of malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target.[1][3][4]
The development of LSD1 inhibitors, such as Compound X, is a promising avenue in cancer therapy. However, a significant challenge arises from the structural homology between LSD1 and other FAD-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[5][6] Off-target inhibition of MAOs can lead to serious adverse effects, including hypertensive crisis and dangerous drug-drug interactions, due to their role in metabolizing neurotransmitters like serotonin and norepinephrine.[7][8][9]
Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the preclinical development package. It is essential for de-risking a candidate and establishing a clear therapeutic window. This guide outlines such a campaign.
The Profiling Strategy: A Tiered Approach to De-risking
A robust selectivity assessment follows a logical progression from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. This tiered approach ensures that resources are used efficiently, with each stage providing deeper insights and informing the next.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., MV4-11 AML cells) to ~80% confluency.
-
Compound Treatment: Treat cells with Compound X (e.g., 1 µM) or DMSO vehicle for 1 hour.
-
Heating: Aliquot treated cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.
-
Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Detection: Analyze the supernatant (soluble fraction) by Western Blot or AlphaScreen® using an anti-LSD1 antibody to quantify the amount of non-denatured protein remaining. [10]6. Analysis: Plot the normalized soluble LSD1 signal against temperature. A rightward shift in the melting curve for the compound-treated sample relative to the DMSO control indicates target stabilization and engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET). [11][12][13][14]It allows for the quantitative determination of intracellular affinity.
Principle:
-
Cells are engineered to express the target protein (LSD1) fused to a bright NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to LSD1 is added. When the tracer binds the LSD1-NanoLuc® fusion, BRET occurs.
-
Addition of a competing compound (like Compound X) displaces the tracer, leading to a dose-dependent decrease in the BRET signal. [13][15] Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the LSD1-NanoLuc® fusion protein and plate in a 96- or 384-well plate.
-
Compound Dosing: Add serially diluted Compound X to the cells.
-
Tracer Addition: Add the NanoBRET™ LSD1 tracer and Nano-Glo® substrate to all wells.
-
Signal Measurement: Incubate for 2 hours at 37°C and measure both the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against log[compound concentration] to determine the intracellular IC50.
Comparative Data (Illustrative)
| Assay | Compound X | Iadademstat | GSK-LSD1 |
| CETSA (ΔTm @ 1µM) | +5.2 °C | +6.1 °C | +5.5 °C |
| NanoBRET™ IC50 (nM) | 85 nM | 60 nM | 72 nM |
Analysis: The significant thermal shift (ΔTm) in the CETSA experiment provides qualitative proof that Compound X enters the cells and binds to LSD1. The NanoBRET™ assay provides a quantitative measure of intracellular potency. The shift between the biochemical IC50 (25 nM) and the NanoBRET™ IC50 (85 nM) can be attributed to factors like cell permeability and competition with endogenous substrates, providing a more physiologically relevant measure of the compound's potency.
Conclusion and Future Directions
This comprehensive, multi-tiered comparison demonstrates that the novel compound, "this compound" (Compound X), is a potent and highly selective inhibitor of LSD1. Its performance in biochemical and cellular assays is comparable to, and in some safety aspects superior to, established clinical and tool compounds.
-
High Potency & Selectivity: Compound X exhibits potent nanomolar inhibition of LSD1 with excellent selectivity (>600-fold) over homologous amine oxidases MAO-A and MAO-B.
-
Clean Safety Profile: A broad liability panel screen revealed no significant off-target hits, indicating a low potential for common adverse drug reactions.
-
Confirmed Cellular Engagement: Both CETSA and NanoBRET™ assays confirm that Compound X effectively enters live cells and engages with its LSD1 target with high potency.
Based on this robust cross-reactivity profile, Compound X represents a promising candidate for further preclinical development. The logical next steps would include ADME-Tox studies and in vivo efficacy evaluation in relevant animal models of AML or SCLC. The data-driven approach outlined in this guide provides a validated framework for making confident decisions in the drug discovery pipeline.
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Head-to-Head Comparison: 1-(3-Bromophenyl)cyclopropane-1-carboxamide as a Putative LSD1 Inhibitor Against Known Clinical-Stage Compounds
A Technical Guide for Researchers in Epigenetics and Drug Discovery
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a pivotal target, particularly in oncology. Its overexpression is implicated in a variety of cancers, where it plays a crucial role in maintaining oncogenic gene expression programs.[1][2] This has spurred the development of numerous LSD1 inhibitors, several of which have advanced into clinical trials.[1][3] This guide provides a comprehensive head-to-head comparison of a novel compound, 1-(3-Bromophenyl)cyclopropane-1-carboxamide , with established LSD1 inhibitors.
While direct enzymatic inhibition data for this compound is not yet publicly available, its structural features, particularly the phenylcyclopropane moiety, bear a striking resemblance to the tranylcypromine (TCP) scaffold. TCP is a well-established, irreversible inhibitor of LSD1 that covalently modifies the enzyme's flavin adenine dinucleotide (FAD) cofactor.[4][5][6] This structural analogy provides a strong rationale for investigating this compound as a potential LSD1 inhibitor.
This guide will delve into a comparative analysis based on this hypothesis, offering insights for researchers aiming to explore its potential. We will examine its structural relationship to known inhibitors, provide detailed protocols for its evaluation, and contextualize its potential within the broader landscape of LSD1-targeted therapies.
Structural Analogy and the Rationale for Investigation
The core of many potent, irreversible LSD1 inhibitors is the trans-2-phenylcyclopropylamine skeleton of tranylcypromine.[1] These inhibitors act by forming a covalent adduct with the FAD cofactor within the catalytic site of LSD1.[6] The structure of this compound features a bromophenyl group attached to a cyclopropane ring, a modification explored in several TCP analogs to enhance potency and selectivity.[4][7] The key distinction lies in the carboxamide group at the 1-position of the cyclopropane ring, replacing the amine group of TCP. The impact of this substitution on LSD1 binding and inhibition is a critical question for investigation.
Comparative Analysis of this compound with Known LSD1 Inhibitors
To provide a framework for evaluating the potential of this compound, we present a comparison with a selection of well-characterized clinical-stage LSD1 inhibitors. This comparison covers their mechanism of action, potency, and key characteristics.
| Inhibitor | Company/Origin | Mechanism of Action | Target | IC50 | Key Features & Clinical Status |
| This compound (Putative) | - | Putatively Irreversible | LSD1 | To be determined | Phenylcyclopropane scaffold suggests potential for covalent FAD adduct formation. Preclinical investigation warranted. |
| Tranylcypromine (TCP) | Multiple | Irreversible, Covalent | LSD1, MAO-A/B | ~200 µM (LSD1) | Non-selective; clinical use as an antidepressant. Serves as a foundational scaffold for many LSD1 inhibitors.[1][3] |
| Iadademstat (ORY-1001) | Oryzon Genomics | Irreversible, Covalent | LSD1 | 18 nM | Highly potent and selective over MAOs. In clinical trials for AML and solid tumors.[3] |
| GSK2879552 | GlaxoSmithKline | Irreversible, Covalent | LSD1 | - | Potent inhibitor; clinical trials in AML and SCLC were terminated.[1] |
| SP-2509 (Seclidemstat) | Salarius Pharmaceuticals | Reversible, Non-covalent | LSD1 | 13 nM | Reversible inhibitor that disrupts the LSD1-CoREST interaction. In clinical trials for Ewing sarcoma and other cancers. |
| Pulrodemstat (CC-90011) | Celgene | Reversible, Non-covalent | LSD1 | 0.30 nM | Potent and orally active reversible inhibitor. In clinical trials for advanced solid tumors and non-Hodgkin's lymphoma.[8][9] |
Experimental Protocols for Evaluating this compound as an LSD1 Inhibitor
To empirically determine the LSD1 inhibitory activity of this compound, a series of well-established in vitro and cellular assays are recommended.
In Vitro LSD1 Enzymatic Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[10]
Principle: LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4), HRP, and Amplex Red.
-
Enzyme and Inhibitor Incubation: Add recombinant human LSD1 enzyme to the wells. Then, add the diluted this compound or a known inhibitor (positive control) and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the demethylation reaction by adding the dimethylated H3(1-21)K4 peptide substrate.
-
Signal Detection: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for LSD1 Target Engagement
This assay determines if the compound can engage with LSD1 within a cellular context, leading to an increase in its substrate's methylation levels.
Principle: Inhibition of LSD1 in cells will lead to an accumulation of its substrates, such as dimethylated histone H3 at lysine 4 (H3K4me2). This can be detected by Western blotting or immunofluorescence.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MV4-11 acute myeloid leukemia cells) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control (a known LSD1 inhibitor).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for H3K4me2 and normalize to the loading control. A dose-dependent increase in H3K4me2 levels indicates cellular LSD1 inhibition.
LSD1 Signaling Pathways in Cancer
LSD1 exerts its oncogenic effects through the regulation of multiple signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of LSD1 inhibition.
LSD1 is a key component of several transcriptional repressor complexes, including the CoREST and NuRD complexes.[11] By demethylating H3K4me1/2, LSD1 represses the expression of tumor suppressor genes. Conversely, in the context of androgen or estrogen receptor signaling, LSD1 can act as a coactivator by demethylating H3K9me1/2.[4]
Furthermore, LSD1 has been shown to regulate key cancer-related pathways such as:
-
Wnt/β-catenin signaling: LSD1 can activate this pathway, promoting cancer cell proliferation and metastasis.[12]
-
PI3K/AKT signaling: LSD1 can influence this pathway, which is central to cell survival and growth.[12]
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in promoting EMT, a process critical for cancer cell invasion and metastasis.[2]
-
Immune checkpoint regulation: LSD1 inhibition can enhance anti-tumor immunity by modulating the expression of immune checkpoint molecules like PD-L1.[11][13]
Conclusion and Future Directions
While the inhibitory activity of this compound against LSD1 remains to be experimentally validated, its structural similarity to the tranylcypromine scaffold provides a compelling basis for its investigation as a novel epigenetic modulator. The experimental protocols outlined in this guide offer a clear path for determining its potency, mechanism of action, and cellular efficacy.
Should this compound prove to be a potent and selective LSD1 inhibitor, further studies would be warranted to characterize its pharmacokinetic and pharmacodynamic properties, as well as its in vivo anti-tumor efficacy in relevant cancer models. The exploration of such novel chemical entities is vital for expanding the arsenal of epigenetic therapies and ultimately improving patient outcomes.
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Reproducibility of Synthetic Routes for 1-(3-Bromophenyl)cyclopropane-1-carboxamide: A Comparative Analysis
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
Introduction
The cyclopropane ring is a highly sought-after structural motif in modern drug discovery. Its unique conformational properties and ability to act as a bioisostere for other chemical groups make it a valuable component in the design of novel therapeutics.[1][2][3] 1-(3-Bromophenyl)cyclopropane-1-carboxamide, in particular, serves as a critical building block for synthesizing a range of pharmacologically active molecules. The presence of the bromo-substituent provides a reactive handle for further chemical elaboration through cross-coupling reactions, while the cyclopropyl-carboxamide core imparts specific spatial arrangements crucial for molecular recognition.
Given its importance, the development of a reliable and reproducible synthetic route is paramount for researchers in both academic and industrial settings. A robust synthesis ensures consistent material supply, predictable scalability, and ultimately, accelerates the drug development pipeline. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, with a focus on experimental reproducibility, scalability, and the underlying chemical principles that govern each transformation.
Strategic Analysis: Two Convergent Pathways
The synthesis of the target molecule can be logically dissected into two primary strategic approaches. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
-
Route 1: The Kulinkovich Cyclopropanation Pathway. This strategy involves the de novo construction of the cyclopropane ring onto the aromatic core. It begins with a commercially available ester of 3-bromobenzoic acid and utilizes a titanium-mediated cyclopropanation reaction.
-
Route 2: The Late-Stage Amidation Pathway. This approach leverages the commercially available precursor, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid.[4] The key challenge in this route lies in the efficient and reproducible conversion of the carboxylic acid to the final carboxamide.
We will now examine the experimental protocols and scientific rationale for each of these pathways.
Route 1: The Kulinkovich Cyclopropanation Pathway
This route is an elegant example of building molecular complexity from simple, readily available starting materials. The key transformation is the Kulinkovich reaction, which forms a 1-substituted cyclopropanol from an ester using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7]
Scientific Rationale & Mechanism
The Kulinkovich reaction proceeds through a fascinating organometallic catalytic cycle.[8][9] Initially, two equivalents of a Grignard reagent (like ethylmagnesium bromide) react with the titanium(IV) isopropoxide catalyst to form an unstable dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a highly reactive titanacyclopropane.[7][9] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl group to form the cyclopropanol product after hydrolysis.[5][7] The reaction is generally robust and tolerates a range of functional groups.[5][6]
Experimental Workflow
The overall workflow for Route 1 can be visualized as a three-step process:
Caption: Workflow for the Kulinkovich Cyclopropanation Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol via Kulinkovich Reaction
-
To a stirred solution of methyl 3-bromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert nitrogen atmosphere, add titanium(IV) isopropoxide (1.2 eq) at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for 3 hours.
-
Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanol, which can be purified by flash column chromatography.
Step 2: Oxidation to 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
-
To a stirred solution of 1-(3-bromophenyl)cyclopropan-1-ol (1.0 eq) in dichloromethane (DCM, 0.3 M), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford the carboxylic acid, which can often be used in the next step without further purification.
Step 3: Amidation to this compound This step is detailed comprehensively in Route 2.
Route 2: The Late-Stage Amidation Pathway
This pathway is the most direct when the precursor, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid, is commercially available or has been synthesized separately.[4] The critical aspect of this route is the choice of amidation method, which directly impacts yield, purity, and reproducibility. Direct condensation of a carboxylic acid and an amine (or ammonia) is thermodynamically unfavorable and requires harsh conditions (heating an ammonium salt above 100 °C) to drive off water.[10] Therefore, activation of the carboxylic acid is standard practice.
We will compare two highly reproducible methods: classic activation with thionyl chloride and modern boron-mediated coupling.
Experimental Workflow & Method Comparison
Caption: Comparison of amidation methods in the Late-Stage Pathway.
Detailed Experimental Protocols
Method 2A: Thionyl Chloride Activation
-
Scientific Rationale: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate in situ.[11] This intermediate readily reacts with a nucleophile like ammonia to form the stable amide bond, releasing HCl as a byproduct. The reaction is typically fast and high-yielding.
-
Protocol:
-
Suspend 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.4 M) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM.
-
Re-dissolve the crude acyl chloride in fresh DCM and cool to 0 °C.
-
Add concentrated aqueous ammonia (28-30%, 5.0 eq) dropwise with vigorous stirring.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Dilute with water and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude amide. Purify by recrystallization or flash chromatography.
-
Method 2B: Boron-Mediated Amidation
-
Scientific Rationale: Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), act as effective Lewis acidic activators for carboxylic acids.[12][13] They form an activated borate ester intermediate which is more susceptible to nucleophilic attack by an amine than the free acid. These methods are often milder than using thionyl chloride and avoid the generation of corrosive HCl.[12]
-
Protocol:
-
To a solution of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in acetonitrile (MeCN, 0.5 M), add ammonium chloride (1.5 eq) and a non-nucleophilic base such as triethylamine (3.0 eq).
-
Add tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃, 1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 5-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Performance Comparison and Data Summary
| Parameter | Route 1: Kulinkovich Pathway | Route 2A: Thionyl Chloride | Route 2B: Boron-Mediated |
| Starting Material | Methyl 3-bromobenzoate | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid |
| Availability | High (Commodity Chemical) | Moderate (Specialty Chemical) | Moderate (Specialty Chemical) |
| Number of Steps | 3 | 1 | 1 |
| Overall Yield | 40-60% (Estimated) | 85-95% | 75-90% |
| Reproducibility | Moderate (Grignard and Ti-reagents are moisture sensitive) | High (Classic, robust transformation) | High (Tolerant of air and moisture)[12] |
| Scalability | Moderate (Exotherm from Grignard quench can be an issue) | High (Well-established industrial process) | Moderate to High |
| Safety Concerns | Pyrophoric Grignard reagent, moisture-sensitive Ti-alkoxide | Corrosive and toxic SOCl₂, HCl gas evolution | Flammable solvents, organic base |
| Purification | Chromatography often needed for intermediates | Recrystallization often sufficient | Chromatography may be needed |
Senior Application Scientist's Recommendation
The choice of the optimal synthetic route for this compound is highly dependent on the specific context of the research or development program.
For Discovery and Small-Scale Synthesis (<5g): Route 1 (Kulinkovich Pathway) is an attractive option. It builds the key cyclopropane structure from basic starting materials, offering flexibility if substituted analogues are desired by simply changing the starting benzoate ester. While it involves more steps and requires proficiency with air-sensitive reagents, it provides a powerful method for generating structural diversity.
For Process Development and Scale-Up (>5g): Route 2 (Late-Stage Amidation) is unequivocally the superior choice, provided the carboxylic acid precursor is accessible. The single-step conversion is highly efficient and easier to optimize for large-scale production.
-
Between the amidation methods, Method 2A (Thionyl Chloride) is the workhorse recommendation for its high yield, reliability, low reagent cost, and extensive historical validation. The primary considerations are engineering controls to handle the corrosive nature of SOCl₂ and the HCl byproduct.
-
Method 2B (Boron-Mediated) serves as an excellent, milder alternative. It is particularly recommended when the substrate contains acid-sensitive functional groups that would not be compatible with the harsh conditions of the thionyl chloride method. While the reagent cost is higher, the operational simplicity and milder conditions can be advantageous.
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A Comprehensive Guide to Benchmarking the Antiproliferative Effects of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Introduction: Rationale for Investigation
The relentless pursuit of novel anticancer agents has led researchers to explore unique chemical scaffolds that offer new mechanisms of action and the potential to overcome existing drug resistance. The cyclopropane ring, a three-membered carbocycle, is a particularly intriguing structural motif. Its inherent ring strain and unique electronic properties create a rigid, conformationally constrained structure that can lead to enhanced binding affinity and metabolic stability when incorporated into drug candidates.[1] Phenylcyclopropane carboxamide derivatives, in particular, have emerged as a promising class of compounds with a wide range of pharmacological activities, including antitumor effects.[2]
This guide focuses on a novel compound, 1-(3-Bromophenyl)cyclopropane-1-carboxamide , a molecule of significant interest due to the convergence of the cyclopropane carboxamide core with a bromophenyl substituent. While direct public-domain data on the antiproliferative effects of this specific molecule is not yet available, its structural components suggest a strong rationale for its investigation as a potential anticancer agent. The phenylcyclopropane carboxamide scaffold has demonstrated antiproliferative activity in human myeloid leukemia cells, suggesting a cytostatic rather than cytotoxic effect in some cases.[3] The presence of a halogen, such as bromine, on the phenyl ring can further modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically benchmark the antiproliferative effects of "this compound." We will provide a framework for its evaluation against established chemotherapeutic agents and relevant chemical analogs, detail the necessary experimental protocols with an emphasis on the causality behind procedural choices, and propose a strategy for elucidating its potential mechanism of action.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the antiproliferative potential of this compound, a multi-tiered comparison is essential. We propose benchmarking against three categories of compounds:
-
Standard-of-Care Chemotherapeutic Agents: These well-characterized drugs provide a robust baseline for potency. Their known mechanisms of action also serve as valuable points of comparison when elucidating the pathway of a novel compound.
-
Doxorubicin: A topoisomerase II inhibitor that intercalates DNA, causing cell cycle arrest and apoptosis.[4]
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle formation, leading to G2/M phase arrest and cell death.[5]
-
Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, triggering DNA damage responses and apoptosis.[6]
-
-
Structurally Related Cyclopropane Carboxamides: Comparing the topic compound with its analogs can provide initial insights into the structure-activity relationship (SAR).
-
1-Phenylcyclopropane-1-carboxamide: The unsubstituted parent compound, to assess the contribution of the bromo-substituent.
-
1-(4-Bromophenyl)cyclopropane-1-carboxamide: A positional isomer, to evaluate the impact of the bromine's position on activity.
-
-
Published Cyclopropane Carboxamide Derivatives with Known Antiproliferative Activity: Including compounds from the literature with reported IC50 values will help to place the novel compound's potency within the broader context of its chemical class.
Experimental Workflow for Benchmarking
A logical and phased approach is critical for a thorough evaluation. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic investigation.
Caption: Proposed experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is paramount and should encompass a diverse panel representing different cancer types to assess the breadth of the compound's activity. We recommend a panel that includes:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung carcinoma
-
HCT116: Colorectal carcinoma
-
U937: Human myeloid leukemia (based on activity of similar compounds)
All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity Assays: MTT and SRB
The initial step is to determine the compound's cytotoxic or cytostatic effects and calculate its half-maximal inhibitory concentration (IC50). We recommend using two distinct colorimetric assays, MTT and SRB, to ensure the robustness of the findings. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the SRB assay quantifies total cellular protein content.[7][8] Using both helps to mitigate against potential artifacts from compounds that might interfere with mitochondrial respiration (affecting the MTT assay).
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the selected benchmark compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanistic Assays: Unraveling the 'How'
Once the IC50 values are established, the next critical phase is to investigate how the compound exerts its antiproliferative effects.
a) Cell Cycle Analysis via Flow Cytometry
This technique is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[9] This is a hallmark of many anticancer drugs.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
b) Apoptosis Detection: Annexin V/PI Staining
To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), an Annexin V/PI assay is the gold standard.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity.[11][12]
Caption: Cell populations identified by Annexin V/PI staining.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells, including those in the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Benchmark Agents
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 | [Experimental Data] |
| MDA-MB-231 | [Experimental Data] | |
| A549 | [Experimental Data] | |
| HCT116 | [Experimental Data] | |
| U937 | [Experimental Data] | |
| Doxorubicin[6] | MCF-7 | ~0.02 - 1 |
| A549 | ~0.1 - 1 | |
| Paclitaxel[5][6] | MCF-7 | ~0.001 - 0.005 |
| A549 | ~0.005 - 0.05 | |
| Cisplatin[6] | MCF-7 | ~5 - 20 |
| A549 | ~2 - 15 | |
| Compound 1g (Al-Gamal et al.)[2] | HT29 | 4.73 |
Note: IC50 values for benchmark agents are approximate ranges compiled from multiple sources and should be used for general reference. It is crucial to run these controls in parallel with the test compound for a direct and accurate comparison.
Table 2: Summary of Mechanistic Effects of this compound
| Assay | Cell Line | Outcome at IC50 |
| Cell Cycle Analysis | [e.g., MCF-7] | [e.g., G2/M Arrest] |
| Apoptosis Assay | [e.g., MCF-7] | [e.g., Increased Early Apoptosis] |
Hypothesized Mechanism of Action and Future Directions
Based on the broader class of cyclopropane-containing compounds, which have been shown to inhibit various enzymes and receptors, and the potential for the bromophenyl moiety to engage in specific binding interactions, several hypotheses for the mechanism of action of this compound can be proposed.[13]
Caption: Hypothesized mechanism of action for this compound.
Should the initial benchmarking studies reveal significant antiproliferative activity, future work should focus on target deconvolution using techniques such as affinity chromatography or proteomic profiling. Further SAR studies would also be warranted to optimize the potency and selectivity of this promising chemical scaffold.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the lifecycle of the novel compounds we synthesize extends beyond the laboratory bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of our commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(3-Bromophenyl)cyclopropane-1-carboxamide, moving beyond simple checklists to explain the critical reasoning behind each step.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive toxicological profile for every novel intermediate may not be available, we can establish a robust safety framework by analyzing its structural motifs and referencing data from analogous compounds.
This compound is a halogenated organic compound. The presence of a bromine atom on an aromatic ring classifies it as a halogenated organic waste, which requires specific disposal methods to prevent the formation of harmful byproducts during treatment.[1] Furthermore, compounds with similar structures are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[2] As a precautionary principle, any novel pharmaceutical intermediate with potential biological activity should be handled as if it were cytotoxic, mandating stringent containment and decontamination procedures.[3][4]
| Parameter | Guideline & Rationale |
| Primary Hazard Class | Halogenated Organic Compound. May be harmful if swallowed or inhaled and an irritant to skin and eyes.[2] |
| Assumed Hazard | Potential Cytotoxicity. Handle with appropriate containment to minimize exposure.[4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.[2][5] Work should be conducted in a certified chemical fume hood.[6] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[7] Store separately from these materials to prevent reactive incidents.[8] |
| Primary Disposal Route | High-temperature incineration at a licensed hazardous waste facility.[2][9] |
| Prohibited Disposal Routes | DO NOT dispose of down the sink or in regular trash.[10][11] Evaporation in a fume hood is not a permissible disposal method.[10] |
Pre-Disposal Workflow: A System for Safety
Proper disposal begins long before the waste container leaves the laboratory. A systematic approach to segregation, containment, and labeling is essential for ensuring safety and regulatory compliance.
Caption: Waste Segregation and Containment Workflow.
Step-by-Step Segregation and Labeling Protocol:
-
Select Appropriate Containers : Use only containers approved for hazardous waste that are compatible with the chemical nature of the waste. For liquid waste containing this compound, use a clearly marked "Halogenated Organic Waste" container.[12] Solid waste should be collected in a separate, clearly labeled "Solid Halogenated Organic Waste" container.
-
Segregate at the Source : Never mix halogenated waste with non-halogenated waste.[1] This is critical because the disposal methods differ, and co-mingling can create a more hazardous mixture and significantly increase disposal costs. Keep solids and liquids separate.[12]
-
Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[8][13] The label must include the full chemical name—"this compound"—and list all other components in the waste stream. Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Maintain Container Integrity : Keep waste containers closed at all times, except when adding waste.[10][13] This prevents the release of vapors and protects against spills. Do not overfill containers.
-
Store in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.[13]
Decontamination of Labware and Surfaces
Effective decontamination involves both the physical removal of the compound and its potential chemical deactivation.[3] Given the compound's characteristics, a multi-step cleaning process is required to ensure surfaces and reusable labware are free from residual contamination.
Protocol for Reusable Glassware:
-
Initial Rinse (in fume hood) : Rinse the glassware with a small amount of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate). Dispose of this rinse solvent into the "Liquid Halogenated Organic Waste" container. The causality here is to dissolve and transfer the bulk of the residue into the proper waste stream.
-
Detergent Wash : Wash the glassware thoroughly with a laboratory-grade detergent and warm water. This step physically removes any remaining particulate or oily residues.
-
Final Rinse : Rinse the glassware with purified water, followed by a final rinse with acetone or another volatile solvent to ensure it is completely dry and free of residue.
Protocol for Surface Decontamination (e.g., fume hood surface, benchtop):
This protocol is adapted from guidelines for handling cytotoxic drugs, providing a high level of assurance.[14][15]
-
Initial Wipe : Using an absorbent pad wetted with a detergent solution, wipe the surface from an area of lesser contamination to an area of greater contamination.
-
Rinse Wipe : With a new pad wetted with purified water, wipe the surface to remove the detergent.[15]
-
Final Wipe : Wipe the surface with a pad wetted with 70% ethanol or isopropanol to disinfect and aid in rapid drying.[15]
-
Waste Disposal : All used pads and disposable PPE must be disposed of as solid hazardous waste.[15]
Primary Disposal Pathway: High-Temperature Incineration
The recommended and most environmentally sound disposal method for this compound and other halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[2][9]
Why Incineration? Halogenated organic compounds require specialized incinerators equipped with afterburners and flue gas scrubbers.[2] The high temperatures (typically >850°C) are necessary to ensure the complete destruction of the organic molecule. The scrubbers are critical for neutralizing and capturing the acidic gases (such as hydrogen bromide) that are formed during combustion, preventing their release into the atmosphere and the subsequent formation of acid rain.[9][16]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.[15] Your laboratory must have a chemical spill kit readily accessible.
Caption: Emergency Spill Response Workflow.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Secure : Immediately alert others in the area.[15] Restrict access to the spill area to prevent the spread of contamination.
-
Don PPE : Before addressing the spill, don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For spills of solid powder, respiratory protection may be necessary.[2]
-
Containment : For a liquid spill, surround the area with absorbent pads from the spill kit to prevent it from spreading.
-
Absorption : Gently cover the spill with an inert absorbent material (e.g., vermiculite or a commercial sorbent). Avoid creating dust if the spill involves a solid.
-
Collection : Carefully collect the absorbed material using a scoop or other non-sparking tools and place it into a labeled hazardous waste container.[17]
-
Decontaminate : Clean the spill area thoroughly using the surface decontamination protocol described in Section 3.[15]
-
Dispose : All materials used for cleanup, including contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.[14]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office and complete any necessary documentation.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
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Comprehensive Safety and Handling Guide for 1-(3-Bromophenyl)cyclopropane-1-carboxamide
This document provides essential safety protocols and operational guidance for the handling of 1-(3-Bromophenyl)cyclopropane-1-carboxamide (CAS No. 597563-13-8). As a novel chemical entity, its toxicological properties have not been fully investigated.[1] Therefore, this guide is built upon a conservative risk assessment framework, drawing parallels from structurally similar compounds and adhering to established best practices for handling chemicals of unknown toxicity.[2] The primary directive is to minimize all routes of potential exposure—dermal, ocular, inhalation, and ingestion.[3]
At-a-Glance Hazard Profile and Risk Assessment
A comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available. However, data from close structural analogs, such as 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid and 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde, provide a strong basis for a presumptive hazard profile.[4][5] Researchers must assume this compound is, at a minimum, harmful if swallowed and capable of causing significant skin, eye, and respiratory irritation.[4][5]
Furthermore, this class of compounds is known to be biologically active.[6] The metabolic pathways and potential for idiosyncratic toxicity, as seen with related compounds that can affect mitochondrial function, should not be underestimated.[7] All work must be conducted with the assumption that the substance is toxic.[2]
| Presumed Hazard Classification (GHS) | Basis of Assessment | Potential Health Effects |
| Acute Toxicity, Oral (Category 4) | Analog data (H302)[4][5] | Harmful if ingested. |
| Skin Irritation (Category 2) | Analog data (H315)[4][5] | Causes skin irritation, redness, and discomfort upon contact. |
| Serious Eye Irritation (Category 2A) | Analog data (H319)[4][5] | Causes serious eye irritation, potentially leading to damage if not flushed promptly. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | Analog data (H335)[4][5] | May cause respiratory tract irritation, leading to coughing and discomfort. |
Mandatory Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier to preventing chemical exposure.[8] The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Rationale: Direct skin contact is a primary route of exposure.[3] The compound is presumed to be a skin irritant, and absorption through the skin cannot be ruled out.[4][5]
-
Protocol:
-
Gloves: Wear powder-free nitrile or neoprene gloves.[10] Inspect gloves for any signs of degradation or perforation before each use.[8] For extended procedures or when handling larger quantities, consider double-gloving. If contact occurs, remove the contaminated glove immediately, wash hands, and don a new glove.[8]
-
Lab Coat/Gown: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) is recommended.[10]
-
-
-
Respiratory Protection:
-
Rationale: As a solid, the compound can form airborne dust, especially during weighing and transfer, posing an inhalation risk.[11] It is classified as a potential respiratory irritant.[4][5]
-
Protocol:
-
All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or other ventilated enclosure.[12][13]
-
If engineering controls are insufficient to keep airborne concentrations low or during a significant spill cleanup, a NIOSH-approved respirator is required.[1] A fit-tested N95 respirator may be sufficient for dust, while a full face-piece respirator with appropriate cartridges should be used if vapors are a concern.[10]
-
-
Operational and Handling Plan
Adherence to prudent laboratory practices is essential to minimize exposure and ensure safety.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and the required PPE.[3]
-
Weighing and Transfer:
-
Perform all weighing operations on a draft shield or within the fume hood to prevent dust from becoming airborne.[11][13]
-
Use a spatula to carefully transfer the solid from its storage container to the weigh paper or vessel. Avoid tapping or shaking the container, which can generate dust.
-
Close the primary container tightly immediately after use.[14]
-
-
Solubilization:
-
Add the weighed solid to the destination vessel inside the fume hood.
-
Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.
-
If agitation is required, use a magnetic stirrer or gentle swirling. Avoid vigorous shaking of sealed containers.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.
-
Wash all glassware thoroughly.
-
Wash hands immediately and thoroughly after handling is complete, even if gloves were worn.[14]
-
Caption: Workflow for Handling Solid this compound
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][15]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[4] For a large spill, contact your institution's environmental health and safety department.
Waste Disposal
-
Rationale: Improper disposal can lead to environmental contamination. The compound's ecotoxicity is unknown.
-
Protocol: All solid waste contaminated with this compound (e.g., weigh paper, gloves, disposable gowns) and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container.[4] Disposal should be conducted through an authorized chemical waste disposal service, likely via incineration in a facility equipped with an afterburner and scrubber.[4] Do not dispose of this chemical down the drain.[12]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage is at room temperature.[16]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
-
Hazardous Decomposition: While stable under normal conditions, thermal decomposition during a fire may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether.
- Airgas. (2018). Safety Data Sheet - Cyclopropane.
- GZ Industrial Supplies. (n.d.). Safe Handling Practices for Laboratory Chemicals.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Chemicea. (n.d.). Material Safety Data Sheet - Cyclopropane Carboxamide.
- BLD Pharmatech. (2025). Safety Data Sheet - 3-(3-Bromophenyl)cyclopentanone.
- Alichem. (n.d.). This compound.
- Synquest Labs. (2016). Safety Data Sheet - 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Centers for Disease Control and Prevention (CDC). (n.d.). Bromine - IDLH.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromine.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). BROMINE - CAMEO Chemicals.
- Echemi. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet - Cyclopropanecarboxamide.
- Arctom. (n.d.). This compound.
- Guidechem. (n.d.). This compound 597563-13-8 wiki.
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde.
- Occupational Safety and Health Administration (OSHA). (n.d.). BROMINE.
- National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Fisher Scientific. (2025). Safety Data Sheet - 6-Bromopyridine-2-carboxamide.
- Environmental Protection Agency (EPA). (n.d.). bromine.
- Al-Ostath, A., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH.
- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- 3M. (n.d.). PPE Solutions for Chemical Industries.
- Ulrich, R. G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.
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- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde | C10H9BrO | CID 82128139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 3m.com [3m.com]
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- 12. chemicea.com [chemicea.com]
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- 16. labsolu.ca [labsolu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
